1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
Description
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-DEVUXVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016912 | |
| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-92-2 | |
| Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride (DAB-HCl)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) is a potent iminosugar that has garnered significant interest within the scientific community for its robust inhibitory effects on key enzymes involved in carbohydrate metabolism. As a structural mimic of monosaccharides, DAB-HCl primarily exerts its mechanism of action through the competitive inhibition of glycogen phosphorylase and various α-glucosidases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of DAB-HCl, with a focus on its enzymatic inhibition, impact on cellular pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key cellular and experimental workflows are visualized through detailed diagrams.
Introduction
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a naturally occurring pyrrolidine alkaloid, and its hydrochloride salt, are powerful inhibitors of glycosidases and glycogen phosphorylase.[1] This inhibitory activity positions DAB-HCl as a valuable pharmacological tool for studying glycogen metabolism and as a potential therapeutic agent for conditions characterized by dysregulated glucose homeostasis, such as type 2 diabetes.[2] This document will elucidate the core mechanisms of action of DAB-HCl, providing a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Core Mechanism of Action: Enzyme Inhibition
The primary mechanism of action of DAB-HCl is its ability to inhibit the activity of specific enzymes involved in carbohydrate processing. This inhibition is largely attributed to its structural similarity to the natural substrates of these enzymes.
Inhibition of Glycogen Phosphorylase
The most significant and widely studied effect of DAB-HCl is its potent inhibition of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[2][3][4][5] By inhibiting GP, DAB-HCl effectively blocks the release of glucose from stored glycogen, thereby influencing cellular energy levels and blood glucose concentrations.
The mode of inhibition of glycogen phosphorylase by DAB has been described as uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate (Pi), respectively.[2] This suggests that DAB-HCl does not directly compete with the substrate for binding to the active site but rather binds to the enzyme-substrate complex or a distinct allosteric site.
Inhibition of α-Glucosidases
In addition to its effects on glycogen phosphorylase, DAB-HCl also exhibits inhibitory activity against various α-glucosidases.[1][6] These enzymes are involved in the breakdown of complex carbohydrates into monosaccharides in the small intestine. By inhibiting α-glucosidases, DAB-HCl can delay carbohydrate digestion and reduce the rate of glucose absorption, contributing to its anti-hyperglycemic properties.
Quantitative Inhibition Data
The inhibitory potency of DAB-HCl against its primary enzyme targets has been quantified in numerous studies. The following table summarizes key inhibitory constants (IC50 and Ki values) from various experimental systems.
| Enzyme Target | Source/System | Inhibitory Constant | Reference |
| Glycogen Phosphorylase | Isolated Liver Cells | IC50 = 1.0 µM | [3] |
| Glycogen Phosphorylase | Cerebral Cortex Homogenates | IC50 = 463 nM | [3] |
| Glycogen Phosphorylase | Cerebellum Homogenates | IC50 = 383 nM | [3] |
| Glycogen Phosphorylase | Brain Tissue and Astrocytes | IC50 ≈ 400 nM | [4] |
| Glycogen Phosphorylase | Various Mammalian Tissues | Ki ≈ 400 nM | [2] |
| α-Glucosidase (GAA) | General | Inhibitor | [1] |
Impact on Cellular Pathways
The enzymatic inhibition by DAB-HCl translates into significant effects on cellular metabolic pathways, primarily glycogenolysis.
Figure 1: The inhibitory effect of DAB-HCl on the glycogenolysis pathway.
Experimental Protocols
The characterization of DAB-HCl's mechanism of action relies on a variety of standardized experimental protocols.
Glycogen Phosphorylase Inhibition Assay
Objective: To determine the inhibitory potency of DAB-HCl on glycogen phosphorylase activity.
Methodology:
-
Enzyme Preparation: Purified glycogen phosphorylase from a relevant source (e.g., rabbit muscle, rat liver) is prepared in a suitable buffer.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer), glycogen, and inorganic phosphate (Pi).
-
Inhibitor Addition: Varying concentrations of DAB-HCl are added to the reaction mixture.
-
Enzyme Initiation: The reaction is initiated by the addition of the glycogen phosphorylase enzyme.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination: The reaction is stopped, typically by the addition of a strong acid.
-
Detection: The amount of product formed (glucose-1-phosphate) is quantified using a colorimetric assay or by measuring the release of inorganic phosphate.
-
Data Analysis: The percentage of inhibition is calculated for each DAB-HCl concentration, and the IC50 value is determined by plotting the inhibition curve.
α-Glucosidase Inhibition Assay
Objective: To assess the inhibitory effect of DAB-HCl on α-glucosidase activity.
Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of DAB-HCl.
-
Reaction Initiation: The reaction is started by the addition of the substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature.
-
Detection: The formation of the product (p-nitrophenol) is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.
Experimental and Logical Workflows
The investigation of DAB-HCl and its derivatives often follows a structured workflow to characterize their inhibitory properties and potential therapeutic applications.
Figure 2: A typical experimental workflow for the evaluation of DAB-HCl and its analogs.
Conclusion
This compound is a potent and specific inhibitor of glycogen phosphorylase and α-glucosidases. Its mechanism of action, centered on the disruption of carbohydrate metabolism, underscores its potential as a pharmacological tool and a lead compound for the development of novel therapeutics for metabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and other iminosugar-based inhibitors. Further research into the structural basis of its inhibitory activity and its in vivo efficacy will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB·HCl)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride, commonly referred to as DAB·HCl, is a potent small molecule inhibitor of glycogen phosphorylase and various α-glucosidases.[1][2] It is a polyhydroxylated pyrrolidine, structurally analogous to a sugar, which contributes to its ability to interact with the active sites of carbohydrate-processing enzymes. This iminosugar is a naturally occurring alkaloid found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus.[1]
| Property | Value |
| Chemical Formula | C₅H₁₁NO₃ · HCl |
| Molecular Weight | 169.61 g/mol [2] |
| CAS Number | 100991-92-2[2] |
| Synonyms | DAB, (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, 2-Hydroxymethyl-3,4-pyrrolidinediol hydrochloride[2] |
| Appearance | Crystalline solid[2] |
| Solubility | Water (19.60-20.40 mg/mL), DMSO (10 mg/ml), PBS (pH 7.2, 1 mg/ml)[2] |
| Storage | 2-8°C, under inert gas, extremely hygroscopic[1] |
Mechanism of Action and Biological Activity
The primary mechanism of action of DAB·HCl is the competitive inhibition of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[2] By blocking GP, DAB·HCl prevents the breakdown of glycogen into glucose-1-phosphate, thereby reducing the intracellular supply of glucose derived from glycogen stores. This inhibitory action has been demonstrated in various tissues, including the liver and brain.[2]
DAB·HCl also exhibits inhibitory activity against α-glucosidases, enzymes responsible for the hydrolysis of α-glucosidic linkages in carbohydrates.[1] This dual inhibitory profile makes it a valuable tool for studying carbohydrate metabolism and a potential lead compound for therapeutic development.
Quantitative Inhibitory Data
The inhibitory potency of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) has been quantified against several key enzymes involved in glycogen metabolism.
| Enzyme | Organism/Tissue | Inhibition Parameter | Value | Reference |
| Glycogen Phosphorylase | Rat Muscle | IC₅₀ | 0.93 ± 0.01 µM | [3] |
| Glycogenolysis | Isolated Rat Liver Cells | IC₅₀ | 1.0 µM | [4] |
| Glycogen Phosphorylase | Cerebral Cortex Homogenates | IC₅₀ | 463 nM | [4] |
| Glycogen Phosphorylase | Cerebellum Homogenates | IC₅₀ | 383 nM | [4] |
| Glycogen Phosphorylase | Various (independent of phosphorylation state or species) | Kᵢ | ~400 nM | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol can be achieved from D-xylose, as originally described by Fleet and Smith (1986). The following is a generalized protocol based on their work and subsequent modifications.
Experimental Workflow for the Synthesis of DAB·HCl
Caption: Generalized workflow for the synthesis of DAB·HCl from D-xylose.
Methodology:
-
Preparation of the Azido-deoxy Sugar: D-xylose is converted to a suitable precursor, typically involving the protection of hydroxyl groups and the introduction of an azide group at a key position to facilitate subsequent cyclization.
-
Intramolecular Reductive Amination: The azido-deoxy sugar undergoes an intramolecular reductive amination reaction to form the pyrrolidine ring of the iminocyclitol precursor.
-
Reduction: The precursor is then reduced to form the protected 1,4-dideoxy-1,4-imino-D-arabinitol.
-
Deprotection: The protecting groups are removed to yield the free base of 1,4-dideoxy-1,4-imino-D-arabinitol.
-
Salt Formation: The free base is treated with hydrochloric acid to form the stable hydrochloride salt, which is then purified, often by recrystallization.
Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from a method used to determine the inhibitory effect of DAB on rat muscle glycogen phosphorylase activity.[3]
Experimental Workflow for Glycogen Phosphorylase Inhibition Assay
Caption: Workflow for determining the IC50 of DAB·HCl against glycogen phosphorylase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified glycogen phosphorylase in a suitable buffer (e.g., 200 mM HEPES, pH 7.0).
-
Prepare serial dilutions of DAB·HCl in the same buffer.
-
Prepare a substrate solution containing glycogen (e.g., 4 mg/mL) and glucose-1-phosphate (e.g., 10 mM) in the buffer.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing either the buffer (control) or different concentrations of DAB·HCl.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a specific time (e.g., 4 minutes) at the same temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by a method such as boiling for 1 minute.
-
Measure the amount of inorganic phosphate (Pi) produced using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DAB·HCl concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.
-
α-Glucosidase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of DAB·HCl against α-glucosidase.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare serial dilutions of DAB·HCl in the same buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer.
-
-
Assay Procedure:
-
In a microplate, add the α-glucosidase solution to wells containing either buffer (control) or different concentrations of DAB·HCl.
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution to all wells.
-
-
Detection and Analysis:
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition and subsequently the IC₅₀ value as described for the glycogen phosphorylase assay.
-
Signaling Pathways and Cellular Effects
The inhibition of glycogen phosphorylase by DAB·HCl has significant downstream consequences on cellular metabolism and signaling.
Impact on Core Metabolic Pathways
By blocking glycogenolysis, DAB·HCl reduces the intracellular pool of glucose-1-phosphate, which is readily converted to glucose-6-phosphate. This has direct implications for major glucose-utilizing pathways.
Caption: Effect of DAB·HCl on central glucose metabolism.
Inhibition of glycogen phosphorylase by DAB·HCl leads to a decrease in glucose-1-phosphate and subsequently glucose-6-phosphate derived from glycogen. This can lead to a reduced flux through both glycolysis, affecting ATP production, and the pentose phosphate pathway, impacting NADPH production required for biosynthesis and antioxidant defense.[6][7]
Crosstalk with Insulin and Energy Sensing Pathways
Recent studies have revealed that pharmacological inhibition of glycogen phosphorylase can modulate key cellular signaling pathways, including the insulin and AMPK signaling cascades.
Caption: Potential impact of DAB·HCl on insulin and AMPK signaling.
Studies with glycogen phosphorylase inhibitors have shown that they can lead to the phosphorylation and activation of the insulin receptor β (InsRβ), Akt, and p70S6K, key components of the insulin signaling pathway.[4][8] This can enhance both non-stimulated and glucose-stimulated insulin secretion.[4][8] The accumulation of cellular glycogen resulting from GP inhibition may also influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, although the precise nature of this interaction is complex and context-dependent.[1][9]
Conclusion
This compound is a well-characterized and potent inhibitor of glycogen phosphorylase and α-glucosidases. Its ability to modulate fundamental pathways of carbohydrate metabolism makes it an invaluable research tool. The detailed experimental protocols and understanding of its impact on cellular signaling pathways provided in this guide offer a solid foundation for its application in studies related to metabolic diseases, neuroscience, and drug discovery. The continued investigation into the broader cellular effects of this and similar iminosugars holds promise for uncovering novel therapeutic strategies.
References
- 1. Molecular Mechanism by Which AMP-Activated Protein Kinase Activation Promotes Glycogen Accumulation in Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of glycogen phosphorylation induces changes in cellular proteome and signaling pathways in MIA pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen phosphorylase inhibition improves beta cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dideoxy-1,4-imino-D-arabinitol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. csik.sapientia.ro [csik.sapientia.ro]
- 8. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride (DAB-HCl) as a Glycogen Phosphorylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. Its inhibition presents a promising therapeutic strategy for managing type 2 diabetes and other metabolic disorders. This document provides an in-depth technical overview of 1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl), a potent iminosugar inhibitor of glycogen phosphorylase. This guide covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its effects on relevant signaling pathways.
Introduction to Glycogen Metabolism and Glycogen Phosphorylase
Glycogen is the primary storage form of glucose in animals, primarily stored in the liver and skeletal muscle. The breakdown of glycogen, or glycogenolysis, is essential for maintaining glucose homeostasis. Glycogen phosphorylase (GP, EC 2.4.1.1) catalyzes the phosphorolytic cleavage of α-1,4 glycosidic bonds from the non-reducing ends of glycogen, releasing glucose-1-phosphate (G1P).[1][2] This process is tightly regulated by hormonal signals such as glucagon and epinephrine, which trigger a phosphorylation cascade that converts the less active GPb isoform to the highly active GPa form.[3] Due to its pivotal role, GP is a key pharmacological target for controlling hepatic glucose output.[1][4]
Iminosugars are sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom.[5] This modification often leads to potent and specific inhibition of carbohydrate-processing enzymes.[5] 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), a naturally occurring pyrrolidine alkaloid, has been identified as a powerful inhibitor of glycogen phosphorylase, making it a valuable tool for research and a lead compound for drug development.[1][6]
Physicochemical Properties of DAB-HCl
1,4-dideoxy-1,4-imino-D-arabinitol is typically used in its stable hydrochloride salt form (DAB-HCl) for research purposes.
| Property | Value | Reference |
| Formal Name | 2R-(hydroxymethyl)-3R,4R-pyrrolidinediol, monohydrochloride | [7] |
| CAS Number | 100991-92-2 | [7] |
| Molecular Formula | C₅H₁₁NO₃ • HCl | [7] |
| Molecular Weight | 169.6 g/mol | [7] |
| Appearance | Crystalline solid | [7] |
| Solubility | Water: ~20 mg/mL; DMSO: ~10 mg/mL | [7][8] |
| SMILES | OC[C@H]1NC--INVALID-LINK--[C@@H]1O.Cl | [7] |
Mechanism of Action
DAB is a potent inhibitor of both the phosphorylated (GPa) and non-phosphorylated (GPb) forms of glycogen phosphorylase.[9] The precise mechanism of inhibition has been a subject of discussion. Some studies suggest that DAB acts as an uncompetitive or non-competitive inhibitor with respect to the substrates glycogen and inorganic phosphate (Pi), respectively.[10][11] This indicates that DAB may bind to a site distinct from the active site, defining a novel mechanism of action.[10]
Other structural studies propose that iminosugars like DAB function as oxocarbenium ion transition-state analogues.[12] X-ray crystallography has shown that DAB binds tightly at the catalytic site of GP in the presence of the substrate phosphate. This binding induces a conformational change to the active R-state of the enzyme, which paradoxically can promote the phosphorylation of GPb.[12] Despite the differing kinetic interpretations, it is clear that DAB effectively blocks the catalytic activity of GP, leading to a potent inhibition of glycogenolysis.[9]
Quantitative Inhibitory Data
DAB-HCl exhibits potent inhibition of glycogen phosphorylase across different species and tissues, with inhibitory constants in the nanomolar to low micromolar range.
| Enzyme Source / Model | Parameter | Value | Reference(s) |
| Various Mammalian Tissues | Kᵢ | ~400 nM | [10][11] |
| Rat Muscle GPa | IC₅₀ | 0.93 µM | [1] |
| Liver GPa | IC₅₀ | 0.4 - 1.2 µM | [12] |
| Brain Homogenates (Cerebral Cortex) | IC₅₀ | 463 nM | [7] |
| Brain Homogenates (Cerebellum) | IC₅₀ | 383 nM | [7] |
| Primary Rat Hepatocytes (Basal Glycogenolysis) | IC₅₀ | 1.0 µM | [7][9] |
| Primary Rat Hepatocytes (Glucagon-Stimulated) | IC₅₀ | 1.1 µM | [9] |
Signaling Pathways and Experimental Workflows
Hormonal Signaling Pathway for Glycogenolysis
The breakdown of liver glycogen is primarily initiated by the hormones glucagon (in response to low blood glucose) and epinephrine (in response to stress). Both hormones bind to G-protein coupled receptors (GPCRs) on the hepatocyte surface, activating a cascade that leads to the activation of Glycogen Phosphorylase. DAB-HCl directly inhibits the final effector enzyme in this pathway.
Caption: Hormonal activation of glycogenolysis and the inhibitory action of DAB-HCl.
Experimental Workflow: In Vitro GP Inhibition Assay
This workflow outlines the key steps for determining the inhibitory potential of a compound like DAB-HCl on glycogen phosphorylase activity using a colorimetric assay that measures inorganic phosphate production.
Caption: Workflow for a colorimetric Glycogen Phosphorylase inhibition assay.
Detailed Experimental Protocols
Protocol: Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol HCl
Disclaimer: This protocol is a composite representation based on established synthetic routes. Researchers should consult original literature for detailed characterization data.
This synthesis is based on the reduction of an azido-sugar precursor derived from D-xylose. The final step involves catalytic hydrogenation which simultaneously reduces the azide and facilitates intramolecular cyclization, followed by salt formation.[13]
Step 1: Preparation of Azido-Deoxy Precursor from D-Xylose This multi-step process, not detailed here, involves protecting group chemistry and the introduction of an azide group with inversion of configuration at the C4 position of a D-xylose derivative. A key intermediate is a methyl 4-azido-4-deoxy-arabinopyranoside.
Step 2: Reductive Cyclization and Salt Formation [13]
-
Dissolution: Dissolve the 4-azido-4-deoxy-L-arabinopyranoside precursor in 0.1 M hydrochloric acid (HCl).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the substrate).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction involves reduction of the azide to an amine, which then undergoes intramolecular cyclization to form the iminosugar ring.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol or water.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride as a solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as methanol/ether or by column chromatography on silica gel if necessary.
Protocol: In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from validated colorimetric methods that measure GP activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (Pi).[7][14]
Materials:
-
Rabbit Muscle Glycogen Phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
DAB-HCl (or other test inhibitor)
-
Glucose-1-Phosphate (G1P)
-
Glycogen (from rabbit liver)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl₂)
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
Inhibitor Solutions: Prepare a stock solution of DAB-HCl in water or DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Reaction Buffer: Prepare a 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂.
-
Substrate Solution: Prepare a solution of G1P (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL) in the Reaction Buffer.
-
-
Assay Setup (in a 96-well plate):
-
To appropriate wells, add 50 µL of the Enzyme Solution.
-
Add 10 µL of the different DAB-HCl dilutions (or vehicle for control wells) to the enzyme-containing wells.
-
Include "blank" wells containing buffer instead of the enzyme to measure background signal.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Start the enzymatic reaction by adding 45 µL of the Substrate Solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and detect the liberated inorganic phosphate by adding 130 µL of BIOMOL® Green reagent to each well.
-
Incubate at room temperature for 20-30 minutes for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each DAB-HCl concentration relative to the control (enzyme + vehicle) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a well-characterized, potent inhibitor of glycogen phosphorylase. Its ability to effectively block glycogenolysis in vitro and demonstrate anti-hyperglycemic effects in vivo underscores the therapeutic potential of GP inhibition.[10] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers exploring the role of glycogen metabolism in disease and for professionals in drug development seeking to design novel GP inhibitors. Future research may focus on optimizing the structure of DAB to enhance its selectivity and pharmacokinetic properties, leading to the development of next-generation therapeutics for type 2 diabetes and other metabolic diseases.
References
- 1. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) Through a Divergent Approach -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-dideoxy-1,4-iminoheptitol and 1,5-dideoxy-1,5-iminooctitols from D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A convenient synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. 1,4-DIDEOXY-1,4-IMINO-D-ARABINITOL synthesis - chemicalbook [chemicalbook.com]
- 12. ≥98% (TLC), Glycogen phosphorylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. 1,4-Dideoxy-1,4-imino-D-arabinitol - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) is a potent polyhydroxylated pyrrolidine alkaloid, an iminosugar, with significant biological activities, most notably as an inhibitor of α-glucosidase and glycogen phosphorylase. Its potential as a therapeutic agent, particularly in the context of metabolic disorders, has led to growing interest in its natural origins. This technical guide provides a comprehensive overview of the known natural sources of D-AB1, details established methodologies for its extraction and quantification, and illustrates its interaction with key biological pathways. While specific quantitative data for D-AB1 in its primary natural sources remains limited in publicly accessible literature, this guide compiles the available information and presents generalized protocols applicable to iminosugar analysis from plant matrices.
Natural Occurrences of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1)
D-AB1 has been identified as a naturally occurring compound in a select number of plant species. The primary documented sources are:
-
Arachniodes standishii : A species of fern.[1]
-
Angylocalyx boutiqueanus : A flowering plant belonging to the legume family.[1]
While these have been confirmed as natural sources, detailed quantitative analysis of the concentration of D-AB1 within these plants is not extensively reported in the available scientific literature. The concentration of such specialized metabolites in plants can vary significantly based on factors such as the plant's age, geographical location, time of harvest, and environmental conditions.
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data for the concentration of 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) in its primary natural sources, Arachniodes standishii and Angylocalyx boutiqueanus. The table below is presented as a template for future research and to highlight the current knowledge gap.
| Natural Source | Plant Part | Concentration of D-AB1 (mg/g dry weight) | Reference |
| Arachniodes standishii | Not Specified | Data Not Available | [1] |
| Angylocalyx boutiqueanus | Not Specified | Data Not Available | [1] |
Experimental Protocols
The following sections detail generalized but comprehensive experimental protocols for the extraction, purification, and quantification of iminosugars like D-AB1 from plant material. These methodologies are based on established practices for alkaloid and iminosugar analysis.
Extraction of Iminosugars from Plant Material
This protocol outlines a common approach for the extraction of water-soluble alkaloids such as D-AB1.
Materials:
-
Dried and powdered plant material (e.g., leaves, roots)
-
Methanol or Ethanol
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
Ammonia solution
-
Chloroform or Dichloromethane
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Maceration: Suspend the powdered plant material in methanol or ethanol and stir at room temperature for 24-48 hours. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in dilute hydrochloric acid or acetic acid. This protonates the basic nitrogen of D-AB1, rendering it water-soluble.
-
Wash the acidic aqueous solution with chloroform or dichloromethane to remove non-polar compounds.
-
Adjust the pH of the aqueous layer to alkaline (pH 9-10) using an ammonia solution. This deprotonates D-AB1, making it soluble in organic solvents.
-
Extract the aqueous layer multiple times with chloroform or dichloromethane.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude iminosugar extract.
Purification by Ion-Exchange Chromatography
Materials:
-
Crude iminosugar extract
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Ammonia solution (e.g., 2 M)
-
Methanol
-
Chromatography column
Procedure:
-
Column Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with deionized water.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column.
-
Washing: Wash the column with water and then with methanol to remove neutral and anionic compounds.
-
Elution: Elute the bound iminosugars with an ammonia solution.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified iminosugar fraction.
Quantification by High-Performance Liquid Chromatography (HPLC)
Materials:
-
Purified iminosugar fraction
-
D-AB1 analytical standard
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Acetonitrile
-
Water
-
Ammonium formate or acetate (as a mobile phase additive)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of D-AB1 of known concentrations.
-
Sample Preparation: Dissolve the purified iminosugar fraction in the mobile phase.
-
Chromatographic Conditions:
-
Column: HILIC column
-
Mobile Phase: A gradient of acetonitrile and water with an ammonium salt buffer.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: ELSD or MS.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of D-AB1 in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
Glycogen Phosphorylase Inhibition Pathway
D-AB1 is a known inhibitor of glycogen phosphorylase, a key enzyme in the glycogenolysis pathway. The following diagram illustrates the hormonal activation of glycogen phosphorylase and the point of inhibition by D-AB1.
Experimental Workflow for D-AB1 Analysis
The logical flow from raw plant material to the final quantification of D-AB1 is depicted in the following workflow diagram.
References
An In-Depth Technical Guide to the Biochemical Properties of 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) is a potent iminosugar that has garnered significant attention in the scientific community for its notable inhibitory activity against key enzymes involved in carbohydrate metabolism. As a structural mimic of monosaccharides, DAB-HCl effectively targets glycosidases and glycogen phosphorylase, demonstrating potential therapeutic applications in metabolic disorders such as type 2 diabetes and glycogen storage diseases. This technical guide provides a comprehensive overview of the biochemical properties of DAB-HCl, including its inhibitory constants, detailed experimental protocols for its synthesis and enzymatic assays, and a visualization of its mechanism of action within the glycogenolysis signaling pathway.
Introduction
Iminosugars are a class of carbohydrate analogues in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification allows them to act as competitive inhibitors of glycosidases and other carbohydrate-processing enzymes by mimicking the transition state of the glycosidic bond cleavage. 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a naturally occurring pyrrolidine alkaloid, and its hydrochloride salt (DAB-HCl), are powerful inhibitors of α-glucosidases and glycogen phosphorylase.[1] Its ability to modulate glucose metabolism has made it a subject of intense research for the development of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁NO₃ · HCl | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| CAS Number | 100991-92-2 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in water | |
| SMILES | OC[C@H]1NC--INVALID-LINK--[C@@H]1O.Cl | |
| InChI Key | PZGVJCJRMKIVLJ-DEVUXVJFSA-N |
Biochemical Activity and Inhibition Data
DAB-HCl is a potent inhibitor of several key enzymes involved in carbohydrate metabolism. Its primary targets are glycogen phosphorylase and various α-glucosidases.
Inhibition of Glycogen Phosphorylase
Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. By inhibiting this enzyme, DAB-HCl can reduce hepatic glucose output, a key factor in managing hyperglycemia.
| Enzyme Source | IC₅₀ | Reference |
| Isolated Liver Cells | 1.0 µM | [2] |
| Cerebral Cortex Homogenates | 463 nM | [2] |
| Cerebellum Homogenates | 383 nM | [2] |
Inhibition of α-Glucosidases
α-Glucosidases are intestinal enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes by DAB-HCl delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. While specific Ki and IC50 values for a broad range of individual α-glucosidases for the parent DAB-HCl are not extensively compiled in single reports, its derivatives show potent inhibition. For instance, an α-1-C-butyl derivative of the L-enantiomer (LAB) is a potent inhibitor of intestinal maltase, isomaltase, and sucrase, with IC50 values of 0.13, 4.7, and 0.032 μM, respectively.[3]
Experimental Protocols
Synthesis of this compound from D-Xylose
This protocol outlines a common synthetic route to DAB-HCl.
Experimental Workflow for Synthesis of DAB-HCl
Caption: Synthetic workflow for DAB-HCl from D-xylose.
Methodology:
A detailed, multi-step synthesis is typically employed, starting from the readily available D-xylose. A representative synthesis involves the following key transformations[4]:
-
Protection of Hydroxyl Groups: The hydroxyl groups of D-xylose are protected to allow for selective reactions at other positions.
-
Introduction of the Nitrogen Moiety: A nitrogen-containing group is introduced, which will ultimately form the pyrrolidine ring.
-
Intramolecular Cyclization: An intramolecular nucleophilic substitution reaction is carried out to form the five-membered imino ring.
-
Deprotection: The protecting groups are removed to yield the free iminosugar.
-
Salt Formation: The final product is treated with hydrochloric acid to afford the hydrochloride salt with a reported yield of 98% in the final hydrogenation and salt formation step.[4]
Glycogen Phosphorylase Inhibition Assay
This assay is used to determine the inhibitory activity of DAB-HCl against glycogen phosphorylase.
Experimental Workflow for Glycogen Phosphorylase Assay
Caption: Workflow for glycogen phosphorylase inhibition assay.
Methodology:
The activity of glycogen phosphorylase can be measured in the direction of glycogen synthesis by monitoring the release of inorganic phosphate from glucose-1-phosphate.[5][6]
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.2), a solution of rabbit muscle glycogen phosphorylase a (GPa), a substrate solution containing glucose-1-phosphate and glycogen, and various concentrations of DAB-HCl.
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme with different concentrations of DAB-HCl for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Measurement: After a set incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent (e.g., BIOMOL® Green). Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of DAB-HCl and determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of DAB-HCl on α-glucosidase activity.
Methodology:
The assay is typically performed using α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 6.8), a solution of α-glucosidase, a solution of pNPG, and various concentrations of DAB-HCl.
-
Pre-incubation: Pre-incubate the enzyme with different concentrations of DAB-HCl in a 96-well plate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
Reaction Initiation: Add the pNPG solution to start the reaction and incubate for a specific time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M).
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ and/or Kᵢ values. The mechanism of inhibition can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.[7]
Signaling Pathway Visualization
DAB-HCl exerts its effect on glycogen metabolism by directly inhibiting glycogen phosphorylase, the enzyme responsible for the breakdown of glycogen.
Glycogenolysis Pathway and Inhibition by DAB-HCl
Caption: Inhibition of glycogenolysis by DAB-HCl.
This diagram illustrates that hormonal signals like glucagon and epinephrine activate a signaling cascade leading to the phosphorylation and activation of glycogen phosphorylase. The active form, glycogen phosphorylase a, then catalyzes the breakdown of glycogen. DAB-HCl directly inhibits the activity of glycogen phosphorylase a, thereby blocking glycogenolysis.
Conclusion
This compound is a well-characterized and potent inhibitor of key enzymes in glucose metabolism. Its ability to inhibit both glycogen phosphorylase and α-glucosidases makes it a valuable tool for research into metabolic diseases and a promising lead compound for the development of new antidiabetic drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important iminosugar. Further investigation into its selectivity for different glycosidase subtypes and its in vivo efficacy and safety will be crucial for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-DIDEOXY-1,4-IMINO-D-ARABINITOL synthesis - chemicalbook [chemicalbook.com]
- 5. An automated assay of glycogen phosphorylase in the direction of phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Dual Role of "DAB" in Elucidating Glycogenolysis in the Brain and Liver: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of compounds referred to as "DAB" in the study of glycogenolysis in the brain and liver. A critical distinction is made between two separate molecules that share this acronym: 3,3'-Diaminobenzidine (DAB) , a chromogen for immunohistochemical visualization, and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) , a potent inhibitor of the key glycogenolytic enzyme, glycogen phosphorylase. Understanding this distinction is paramount for the accurate design and interpretation of experiments in this field.
Clarifying the "DAB" Ambiguity in Glycogenolysis Research
In the context of studying glycogenolysis, the acronym "DAB" can refer to two distinct chemical entities with vastly different applications. Misinterpretation of this acronym can lead to significant confusion in experimental design and data analysis.
-
3,3'-Diaminobenzidine (DAB): The Chromogen for Visualization. This DAB is a widely used chromogen in immunohistochemistry (IHC). In the presence of horseradish peroxidase (HRP), DAB is oxidized to form a brown, insoluble precipitate at the site of the enzyme, thereby allowing for the visualization of specific proteins, such as the enzymes involved in glycogenolysis, within tissue sections. Its use is primarily for localization and semi-quantitative analysis of protein expression.
-
1,4-dideoxy-1,4-imino-D-arabinitol (DAB): The Inhibitor for Functional Studies. This DAB is a powerful and specific inhibitor of glycogen phosphorylase, the rate-limiting enzyme in glycogenolysis. It is an invaluable tool for functional studies aimed at understanding the physiological and pathological roles of glycogen breakdown in various tissues, including the brain and liver. By blocking glycogenolysis, researchers can investigate its contribution to processes such as energy metabolism, memory formation, and disease pathogenesis.
This guide will address the applications of both of these "DABs" in the study of glycogenolysis, providing detailed protocols, data, and visualizations for each.
Visualizing Glycogenolysis Enzymes with 3,3'-Diaminobenzidine (DAB) Chromogen
Immunohistochemistry (IHC) with DAB staining is a powerful technique to visualize the distribution and relative abundance of enzymes that regulate glycogenolysis within the cellular landscapes of the brain and liver. The key enzyme to target is glycogen phosphorylase, which exists in different isoforms in these tissues.
Experimental Protocol: Immunohistochemical Staining of Glycogen Phosphorylase in Liver Tissue using DAB
This protocol provides a general framework for the immunohistochemical detection of glycogen phosphorylase in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections using a DAB chromogen system.
Materials:
-
FFPE liver tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking solution (e.g., 5% normal goat serum in PBS-T)
-
Primary antibody: Rabbit anti-glycogen phosphorylase (liver isoform)
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
-
Avidin-Biotin-HRP complex (ABC reagent)
-
DAB chromogen and substrate buffer
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse gently in running deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS-T (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS-T (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS-T (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides in PBS-T (3 changes for 5 minutes each).
-
Incubate sections with the ABC reagent for 30 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides in PBS-T (3 changes for 5 minutes each).
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualization of the IHC-DAB Workflow
Caption: Workflow for Immunohistochemical (IHC) staining with DAB.
Functional Inhibition of Glycogenolysis with 1,4-dideoxy-1,4-imino-D-arabinitol (DAB)
1,4-dideoxy-1,4-imino-D-arabinitol is a potent inhibitor of glycogen phosphorylase and is used to functionally block glycogenolysis in various experimental models, including isolated cells, tissue slices, and in vivo studies. This allows for the investigation of the consequences of impaired glycogen breakdown.
Experimental Protocol: Inhibition of Glycogenolysis in Acute Brain Slices
This protocol describes the use of 1,4-dideoxy-1,4-imino-D-arabinitol to inhibit glycogenolysis in acute brain slices, a common ex vivo model for studying brain energy metabolism and neuronal function.
Materials:
-
Rodent (e.g., mouse or rat)
-
Vibratome
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2
-
Recovery chamber
-
Incubation chamber
-
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) stock solution
-
Experimental recording setup (e.g., for electrophysiology or biochemical assays)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
DAB Incubation:
-
After recovery, transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature.
-
Prepare the working concentration of DAB in aCSF. A typical concentration range for inhibiting brain glycogenolysis is 300-1000 µM.[1]
-
Pre-incubate the brain slices in the DAB-containing aCSF for at least 1 hour before the experiment to ensure adequate tissue penetration and enzyme inhibition.[1]
-
-
Experimental Procedure:
-
Transfer a DAB-treated slice to the recording chamber of the experimental setup, which is continuously perfused with oxygenated aCSF containing the same concentration of DAB.
-
Perform the desired experiment (e.g., electrophysiological recording, stimulation for metabolic analysis).
-
A control group of slices should be treated with vehicle (aCSF without DAB) in parallel.
-
-
Data Analysis:
-
Analyze the experimental outcomes (e.g., synaptic plasticity, neuronal firing, lactate production) and compare the results between the DAB-treated and control groups to determine the effects of glycogenolysis inhibition.
-
Visualization of the Inhibitory Mechanism of DAB
Caption: Inhibition of Glycogen Phosphorylase by DAB.
Data Presentation: Quantitative Effects of DAB Inhibition
The following tables summarize quantitative data from studies using 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) to inhibit glycogenolysis.
Table 1: In Vitro and In Situ Inhibition of Glycogen Phosphorylase by DAB
| Tissue/Cell Type | Preparation | Parameter | Value | Reference |
| Rat Liver | Primary Hepatocytes | IC50 (Basal Glycogenolysis) | 1.0 ± 0.3 µM | [2] |
| Rat Liver | Primary Hepatocytes | IC50 (Glucagon-stimulated) | 1.1 ± 0.2 µM | [2] |
| Rat Brain | Tissue Homogenate | Ki | ~400 nM | [1] |
| Rat Brain | Astrocytes | IC50 | ~400 nM | [1] |
| Mouse Brain | Intact Astrocytes | Effective Concentration | 300 - 1000 µM | [1] |
Table 2: In Vivo Effects of DAB on Glycogenolysis
| Animal Model | Treatment | Tissue | Measured Effect | Result | Reference |
| ob/ob Mice | Glucagon | Liver | Glycogen (µmol/g) | 37 ± 8 | [2] |
| ob/ob Mice | Glucagon + DAB | Liver | Glycogen (µmol/g) | 228 ± 19 | [2] |
| Lean Mice | Glucagon | Liver | Glycogen (µmol/g) | 115 ± 24 | [2] |
| Lean Mice | Glucagon + DAB | Liver | Glycogen (µmol/g) | 361 ± 19 | [2] |
| ob/ob Mice | Glucagon | Blood | Glucose (mM) | 29 ± 2 | [2] |
| ob/ob Mice | Glucagon + DAB | Blood | Glucose (mM) | 17.5 ± 1 | [2] |
Signaling Pathways of Glycogenolysis in the Brain and Liver
The regulation of glycogenolysis is a complex process involving intricate signaling cascades that differ between the brain and the liver, reflecting their distinct physiological roles.
Liver Glycogenolysis Signaling Pathway
In the liver, glycogenolysis is primarily regulated by the hormones glucagon and epinephrine, which act to maintain blood glucose homeostasis.
Caption: Hormonal regulation of liver glycogenolysis.
Brain Glycogenolysis Signaling Pathway
In the brain, glycogen is primarily stored in astrocytes and its breakdown is coupled to neuronal activity. Noradrenaline is a key neuromodulator that stimulates astrocytic glycogenolysis to provide energy substrates for neurons.
Caption: Noradrenergic regulation of brain glycogenolysis.
Disclaimer: The DOT language scripts provided are for generating diagrams using a Graphviz tool. The user is responsible for rendering the final images. This document is intended for research purposes only and does not constitute medical advice.
References
Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a polyhydroxylated pyrrolidine, is a potent inhibitor of several glycosidases and glycogen phosphorylase, making it a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its synthesis has been approached through various routes, with pathways starting from readily available carbohydrates like D-xylose being among the most established. This guide provides an in-depth overview of a key synthetic pathway to DAB, detailing the experimental protocols and compiling quantitative data for the key transformations.
Introduction
Iminosugars, also known as azasugars, are carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of carbohydrate-processing enzymes. 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a naturally occurring pyrrolidine alkaloid found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus.[2] Its biological activity, particularly as an α-glucosidase inhibitor, has prompted extensive research into its synthesis to enable further investigation of its therapeutic potential. This document outlines a common and effective multi-step synthesis of DAB commencing from the inexpensive and readily available starting material, D-xylose.
Synthesis Pathway from D-Xylose
A widely adopted strategy for the synthesis of DAB from D-xylose involves a series of key transformations: protection of the hydroxyl groups, introduction of a nitrogen functionality at the C4 position with inversion of stereochemistry, and subsequent reductive cyclization to form the pyrrolidine ring, followed by deprotection. A common route involves the use of benzyl protecting groups, which are stable under various reaction conditions and can be removed in the final step by catalytic hydrogenation.
A representative synthesis workflow is depicted below:
Figure 1: Synthesis workflow for 1,4-Dideoxy-1,4-imino-D-arabinitol from D-Xylose.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of DAB from D-xylose.
Step 1: Synthesis of Methyl α,β-D-xylofuranoside
-
Procedure: To a suspension of D-xylose (5.0 g, 33.3 mmol) in dry methanol (300 mL) under an argon atmosphere, acetyl chloride (2.5 mL, 35.0 mmol) is added dropwise at 0 °C. The reaction mixture is then warmed to 30 °C and stirred for 3.5 hours. The solution is neutralized to pH 8 with Amberlite IRA-400 (OH⁻ form) resin, filtered, and the filtrate is concentrated under reduced pressure to yield the crude product as a light-yellow oil, which is used in the next step without further purification.[3]
Step 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside
-
Procedure: The crude methyl α,β-D-xylofuranoside from the previous step is dissolved in anhydrous N,N-dimethylformamide (100 mL) and cooled to 0 °C under an argon atmosphere. Sodium hydride (60% dispersion in mineral oil, 8.0 g, 200.0 mmol) is added portionwise, and the suspension is stirred at 0 °C for 30 minutes. Benzyl bromide (17.0 mL, 143.0 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 20 hours. The reaction is cooled to 0 °C and quenched by the dropwise addition of water (50 mL). The aqueous phase is extracted with diethyl ether (2 x 150 mL). The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.[3]
Step 3: Synthesis of 2,3,5-tri-O-benzyl-D-xylofuranose
-
Procedure: A solution of methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside in a mixture of glacial acetic acid (63 mL) and 1 M aqueous HCl (16 mL) is heated at 80 °C for 17 hours, and then at 100 °C for 4 hours.[3] The reaction mixture is cooled to room temperature and neutralized with a 5 M aqueous solution of potassium hydroxide. The aqueous phase is extracted with ethyl acetate (2 x 150 mL). The combined organic layers are washed with water, saturated aqueous sodium bicarbonate, and brine, then dried over magnesium sulfate, filtered, and concentrated to give the hemiacetal.[3]
Step 4: Synthesis of 4-Azido-4-deoxy-2,3,5-tri-O-benzyl-D-arabinofuranose
-
Procedure: To a solution of 2,3,5-tri-O-benzyl-D-xylofuranose in dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of triflic anhydride. After stirring for a short period, the reaction is diluted with dichloromethane and washed with cold 1 M HCl and saturated aqueous sodium bicarbonate, dried over magnesium sulfate, and concentrated. The resulting crude triflate is dissolved in anhydrous DMF, and sodium azide is added. The mixture is heated to achieve the displacement of the triflate with azide, leading to the inversion of stereochemistry at C-4. The reaction is then worked up by dilution with an organic solvent and washing with water to remove DMF. The organic layer is dried and concentrated, and the product is purified by chromatography.
Step 5 & 6: Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)
-
Procedure: A solution of 4-azido-4-deoxy-2,3,5-tri-O-benzyl-D-arabinofuranose in ethanol is subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] This single step achieves both the reduction of the azide to an amine and the subsequent intramolecular reductive amination to form the pyrrolidine ring, along with the removal of the benzyl protecting groups. The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated. The residue is often dissolved in methanolic HCl and re-evaporated to yield the hydrochloride salt of DAB, which can be further purified by recrystallization or column chromatography.[4]
Quantitative Data
The following tables summarize the reported yields and key characterization data for the intermediates in the synthesis of DAB from D-xylose.
Table 1: Reaction Yields for the Synthesis of DAB
| Step | Product | Starting Material | Reported Overall Yield (%) |
| 1-3 | 2,3,5-tri-O-benzyl-D-xylofuranose | D-Xylose | 29[3] |
| 4-6 | 1,4-Dideoxy-1,4-imino-D-arabinitol | 2,3,5-tri-O-benzyl-D-xylofuranose | - |
Note: Detailed step-wise yields are often variable and depend on purification methods. The overall yield from D-xylose is a key metric for the efficiency of the synthesis.
Table 2: Spectroscopic Data for Key Intermediates
| Compound | Molecular Formula | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside | C₂₇H₃₀O₅ | 7.40-7.25 (m, 15H, Ar-H), 5.03 (d, J=4.0 Hz, H-1α), 4.88 (d, J=1.2 Hz, H-1β), 4.67-4.43 (m, 6H, 3x OCH₂Ph), 3.39 (s, 3H, OCH₃α), 3.35 (s, 3H, OCH₃β) | 138.3-127.7 (Ar-C), 108.9 (C-1β), 102.5 (C-1α), 87.8, 85.0, 81.9, 81.3, 73.5, 72.4, 72.2, 71.0, 55.4 (OCH₃α), 55.2 (OCH₃β) |
| 2,3,5-tri-O-benzyl-D-xylofuranose | C₂₆H₂₈O₅ | 7.38-7.24 (m, 15H, Ar-H), 5.42 (d, J=4.4 Hz, H-1α), 5.30 (s, H-1β), 4.70-4.45 (m, 6H, 3x OCH₂Ph) | 138.2-127.7 (Ar-C), 102.1 (C-1β), 95.8 (C-1α), 87.2, 85.1, 82.0, 81.0, 73.5, 72.4, 72.1, 70.8 |
| 1,4-Dideoxy-1,4-imino-D-arabinitol HCl | C₅H₁₂ClNO₃ | (D₂O) 4.15 (m, 1H), 3.95 (m, 1H), 3.80-3.60 (m, 3H), 3.45 (dd, 1H), 3.25 (dd, 1H) | (D₂O) 75.8, 74.2, 63.8, 60.1, 58.9 |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol from D-xylose represents a robust and well-documented pathway for obtaining this medicinally important iminosugar. The multi-step process, involving protection, stereoselective introduction of a nitrogen-containing group, and subsequent reductive cyclization, provides a reliable route for producing sufficient quantities of DAB for further biological and pharmacological evaluation. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis and characterization of this potent glycosidase inhibitor.
References
- 1. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dideoxy-1,4-imino- D -arabinitol enzyme inhibitor 100991-92-2 [sigmaaldrich.com]
- 3. 2,3,5-Tri-O-benzyl-d-xylofuranose [mdpi.com]
- 4. 1,4-DIDEOXY-1,4-IMINO-D-ARABINITOL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3,3'-Diaminobenzidine Tetrahydrochloride (DAB-HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and applications of 3,3'-Diaminobenzidine Tetrahydrochloride (DAB-HCl), a vital chromogenic substrate in various biological and chemical detection methods. This document delves into the molecule's core properties, offers detailed experimental protocols for its use, and presents key data in a structured format for ease of reference.
Chemical Structure and Identification
3,3'-Diaminobenzidine (DAB) is an organic compound with the chemical formula (C₆H₃(NH₂)₂)₂.[1] It is a derivative of benzidine, characterized by two linked phenyl rings with two amino groups on each ring at the 3, 3', 4, and 4' positions. The commercially available and widely used form is its tetrahydrochloride salt, 3,3'-Diaminobenzidine Tetrahydrochloride (DAB-HCl), which enhances its solubility in aqueous solutions.[1][2]
The structure of DAB is symmetrical around the central carbon-carbon bond connecting the two aromatic rings.[1] In its crystalline state, the phenyl rings are co-planar.[1] The amine groups participate in forming an extensive intermolecular three-dimensional hydrogen bond network.[1]
Chemical Structure of 3,3'-Diaminobenzidine (DAB)
References
An In-Depth Technical Guide to 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)
Introduction
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a polyhydroxylated pyrrolidine alkaloid, is a potent inhibitor of several classes of glycosidases and glycogen phosphorylase. As a member of the iminosugar family, its structure mimics that of natural monosaccharides, allowing it to interact with the active sites of carbohydrate-processing enzymes. This interaction disrupts the normal metabolism of carbohydrates, leading to a range of biological effects that have garnered significant interest in the fields of biochemistry and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental evaluation of DAB for researchers, scientists, and drug development professionals.
Discovery and History
1,4-Dideoxy-1,4-imino-D-arabinitol is a naturally occurring iminosugar. It was first identified in the 1980s as a component of the plants Arachniodes standishii and Angylocalyx boutiqueanus. The discovery of its potent inhibitory activity against α-glucosidases spurred further research into its synthesis and biological properties. Subsequent studies have also reported its presence in certain marine sponges.[1] The early synthetic routes, notably the work of Fleet and Smith in 1986, were crucial in making DAB and its enantiomer accessible for detailed biological evaluation.
Biological Activity and Mechanism of Action
DAB's primary mechanism of action is the competitive inhibition of enzymes involved in carbohydrate metabolism. Its structural resemblance to the transition state of glycosidic bond cleavage allows it to bind tightly to the active sites of these enzymes.
Glycosidase Inhibition
DAB is a potent inhibitor of various α-glucosidases, enzymes responsible for breaking down complex carbohydrates into glucose. By inhibiting these enzymes in the digestive tract, DAB can slow the absorption of glucose, making it a compound of interest for the management of hyperglycemia.
Glycogen Phosphorylase Inhibition
A key target of DAB is glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[2][3] Glycogenolysis is the process of breaking down stored glycogen into glucose-1-phosphate, which can then be used for energy. In the liver, this process is crucial for maintaining blood glucose homeostasis. By inhibiting glycogen phosphorylase, DAB can reduce hepatic glucose output, which is a key therapeutic strategy in the management of type 2 diabetes.[4][5] DAB has been shown to be a potent inhibitor of GP, with Ki values in the nanomolar range.[4]
The inhibition of glycogen phosphorylase by DAB is a critical aspect of its potential therapeutic applications. The signaling pathway for hormonally stimulated glycogenolysis, which is targeted by DAB, is illustrated below.
Quantitative Inhibitory Data
The inhibitory potency of DAB and its analogues has been quantified against a range of enzymes. The following tables summarize key inhibitory constants (IC50 and Ki values).
Table 1: Glycosidase Inhibition by 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) and its Analogues
| Compound | Enzyme | Source | IC50 (µM) | Ki (µM) |
| DAB | α-Glucosidase | Saccharomyces cerevisiae | - | - |
| α-1-C-Butyl-LAB | Maltase | Intestinal | 0.13 | - |
| α-1-C-Butyl-LAB | Isomaltase | Intestinal | 4.7 | - |
| α-1-C-Butyl-LAB | Sucrase | Intestinal | 0.032 | - |
| DAB analogue 4Cl | α-Mannosidase | Jack Beans | - | 0.23 |
| DAB analogue 5Cl | α-Mannosidase | Jack Beans | - | 1.4 |
LAB is the L-enantiomer of DAB. Data sourced from multiple studies.[1][6]
Table 2: Glycogen Phosphorylase Inhibition by 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB)
| Enzyme | Source | IC50 (µM) | Ki (nM) |
| Glycogen Phosphorylase | Rabbit Muscle (RMGPa) | 0.93 | - |
| Glycogen Phosphorylase | Brain Homogenate | ~0.4 | - |
| Glycogen Phosphorylase | Astrocytes | ~0.4 | - |
| Glycogen Phosphorylase | Various mammalian tissues | - | ~400 |
Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol
A common and efficient synthetic route to DAB starts from the readily available carbohydrate D-xylose. The following diagram outlines a representative workflow for this synthesis.
Detailed Experimental Protocol: Synthesis from D-Xylose (Representative)
The following is a representative, multi-step protocol for the synthesis of DAB, adapted from literature procedures.
Step 1: Protection of D-Xylose
-
Dissolve D-xylose in a suitable solvent (e.g., acetone) with a catalytic amount of acid (e.g., sulfuric acid).
-
Stir the reaction at room temperature until the formation of the di-O-isopropylidene-D-xylofuranose is complete, as monitored by TLC.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography.
Step 2: Introduction of the Azide Group
-
The free hydroxyl group of the protected xylose derivative is first converted to a good leaving group (e.g., a mesylate or tosylate) by reaction with the corresponding sulfonyl chloride in the presence of a base (e.g., pyridine).
-
The resulting sulfonate is then displaced with sodium azide in a polar aprotic solvent (e.g., DMF) at an elevated temperature.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up by extraction and the product is purified.
Step 3: Reductive Amination and Cyclization
-
The azide group is reduced to an amine, and the anomeric position is simultaneously reduced. This can be achieved by catalytic hydrogenation (e.g., using palladium on carbon) in a suitable solvent (e.g., methanol).
-
The newly formed amine undergoes intramolecular cyclization to form the pyrrolidine ring.
Step 4: Deprotection
-
The protecting groups (e.g., isopropylidene) are removed by treatment with a strong acid (e.g., trifluoroacetic acid or aqueous HCl).
-
After neutralization, the final product, 1,4-dideoxy-1,4-imino-D-arabinitol, is purified, often by ion-exchange chromatography.
Experimental Protocols for Biological Evaluation
Glycogen Phosphorylase Inhibition Assay
The following protocol outlines a typical in vitro assay to determine the inhibitory activity of DAB against glycogen phosphorylase.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) is a potent inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis.[1] It also exhibits inhibitory activity against α-glucosidases.[2][3] This iminosugar analog serves as a valuable tool for investigating the role of glycogen metabolism in various cellular processes, including energy homeostasis, cell proliferation, and stress responses. These application notes provide detailed protocols for the use of DAB-HCl in cell culture to study its effects on glycogen metabolism and downstream cellular pathways.
Mechanism of Action
DAB-HCl primarily functions by inhibiting glycogen phosphorylase, thereby blocking the breakdown of glycogen into glucose-1-phosphate. This leads to an intracellular accumulation of glycogen. At higher concentrations, DAB-HCl may also inhibit the glycogen debranching enzyme.[4][5] It is important to note that DAB-HCl does not directly inhibit glycogen synthesis. The inhibition of glycogenolysis can have significant downstream effects on cellular metabolism and signaling, making it a crucial compound for research in areas such as diabetes, neurobiology, and oncology.
Quantitative Data Summary
The effective concentration of DAB-HCl can vary significantly depending on the cell type, likely due to differences in cell permeability. The following table summarizes reported inhibitory concentrations for different applications.
| Cell Type/Assay | Target | Effective Concentration (IC50) | Reference |
| Primary Rat Hepatocytes | Basal and Glucagon-Stimulated Glycogenolysis | 1.0 ± 0.3 µM and 1.1 ± 0.2 µM | [4] |
| Intact Astrocytes | Glycogen Shunt Activity | 300 - 1000 µM (with 1-hour pre-incubation) | [6] |
| Brain Tissue Homogenates | Glycogen Phosphorylase | ~400 nM | [6] |
Experimental Protocols
Protocol 1: Inhibition of Glycogenolysis in Cultured Cells
This protocol provides a general framework for treating cultured cells with DAB-HCl to inhibit glycogenolysis. Note: Optimal conditions (e.g., cell seeding density, DAB-HCl concentration, and incubation time) should be determined empirically for each cell line.
Materials:
-
This compound (DAB-HCl)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell line of interest
-
Sterile, tissue culture-treated plates or flasks
-
Glycogen assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of DAB-HCl Stock Solution:
-
DAB-HCl is soluble in water (19.60-20.40 mg/mL).
-
Prepare a sterile stock solution of DAB-HCl in water or PBS. For example, a 10 mM stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for long-term storage.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw the DAB-HCl stock solution.
-
Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of DAB-HCl. Include a vehicle control (medium without DAB-HCl).
-
For some cell types, such as astrocytes, a pre-incubation period of 1 hour may be necessary to allow for cellular uptake.[6]
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific experimental goals.
-
-
Assessment of Glycogen Content:
-
Following incubation, wash the cells with cold PBS to remove residual medium.
-
Lyse the cells according to the protocol provided with your chosen glycogen assay kit.
-
Measure the glycogen content in the cell lysates. A common method involves the enzymatic conversion of glycogen to glucose, which is then quantified.
-
Caption: Workflow for DAB-HCl treatment in cell culture.
Protocol 2: Assessment of Downstream Cellular Effects
Inhibition of glycogenolysis can lead to various downstream cellular responses. This protocol outlines methods to assess two potential outcomes: increased reactive oxygen species (ROS) production and induction of cellular senescence.
A. Measurement of Reactive Oxygen Species (ROS):
Materials:
-
DAB-HCl treated cells (from Protocol 1)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS detection reagent
-
Flow cytometer or fluorescence microscope
Procedure:
-
Staining with ROS Indicator:
-
Following DAB-HCl treatment, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]
-
-
Data Acquisition:
-
Wash the cells with PBS to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence intensity in DAB-HCl-treated cells compared to control cells indicates an increase in ROS levels.
-
B. Assessment of Cellular Senescence:
Materials:
-
DAB-HCl treated cells (from Protocol 1)
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit
-
Antibodies for senescence markers (e.g., p53, p21) for Western blotting
Procedure:
-
SA-β-Gal Staining:
-
After the desired incubation period with DAB-HCl, wash the cells with PBS.
-
Fix the cells according to the SA-β-Gal staining kit manufacturer's instructions.
-
Incubate the cells with the staining solution overnight at 37°C in a dry incubator (no CO₂).
-
Observe the cells under a microscope for the development of a blue color, which is indicative of senescent cells.
-
-
Western Blotting for Senescence Markers:
-
Lyse the DAB-HCl-treated and control cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against senescence markers like p53 and p21, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands. An upregulation of p53 and p21 can indicate the induction of senescence.
-
Signaling Pathways
The inhibition of glycogen phosphorylase by DAB-HCl can impact several signaling pathways. The primary consequence is the disruption of glucose mobilization from glycogen stores. This can lead to a state of energy stress, potentially activating pathways like the AMP-activated protein kinase (AMPK) pathway. Furthermore, the resulting metabolic shift and potential increase in ROS can trigger stress response pathways, including those leading to cellular senescence.
Caption: Potential signaling consequences of DAB-HCl.
Conclusion
This compound is a powerful tool for studying the role of glycogen metabolism in cell culture. The provided protocols offer a starting point for researchers to investigate the effects of glycogen phosphorylase inhibition in their specific cellular models. Due to the variability in cellular responses, it is crucial to optimize experimental conditions for each new cell line and experimental setup. Careful consideration of the downstream effects, such as alterations in ROS levels and the induction of senescence, will provide a more comprehensive understanding of the cellular consequences of disrupting glycogen metabolism.
References
- 1. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the unfolded protein response for disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Unfolded Protein Response with Natural Products: Therapeutic Potential in ER Stress-Related Diseases [mdpi.com]
- 6. promega.com [promega.com]
- 7. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) is a potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis.[1][2][3] It also exhibits inhibitory activity against α-glucosidases.[4][5] Its ability to block glycogen breakdown has led to investigations into its therapeutic potential, particularly in the context of metabolic disorders such as Type 2 diabetes.[1][6] In vivo studies have demonstrated the anti-hyperglycemic effects of DAB-HCl in animal models.[1][6]
These application notes provide a detailed protocol for an in vivo study investigating the effects of DAB-HCl on glucagon-stimulated glycogenolysis in a mouse model, based on published research. Additionally, general protocols for pharmacokinetic and toxicity studies are outlined to guide further investigation.
Mechanism of Action: Inhibition of Glycogenolysis
DAB-HCl exerts its primary effect by inhibiting glycogen phosphorylase, which catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. By blocking this enzyme, DAB-HCl prevents the release of glucose from hepatic glycogen stores, thereby lowering blood glucose levels. The inhibition by DAB is potent, with a Ki value of approximately 400 nM for glycogen phosphorylase.[1][6]
Quantitative Data Summary
The following tables summarize the inhibitory potency and in vivo efficacy of DAB-HCl based on available literature.
Table 1: Inhibitory Potency of DAB-HCl
| Parameter | Enzyme/System | Value | Reference |
| Ki | Glycogen Phosphorylase | ~400 nM | [1][6] |
| IC50 | Glycogen Phosphorylase (brain tissue homogenates) | ~400 nM | [7] |
| Effective Concentration | Inhibition of glycogen shunt in intact astrocytes | 300-1000 µM | [7] |
Table 2: In Vivo Efficacy of DAB-HCl in a Mouse Model
| Treatment Group | Liver Glycogen (µmol glucosyl units/g) | Blood Glucose (mM) | Reference |
| Glucagon Only (Lean Mice) | 115 ± 24 | 17.5 ± 2 | [1][6] |
| DAB-HCl + Glucagon (Lean Mice) | 361 ± 19 | 12.0 ± 1 | [1][6] |
| Glucagon Only (Obese Mice) | 37 ± 8 | 29.0 ± 2 | [1][6] |
| DAB-HCl + Glucagon (Obese Mice) | 228 ± 19 | 17.5 ± 1 | [1][6] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Hyperglycemic Activity in a Glucagon Challenge Mouse Model
This protocol is adapted from studies conducted on C57BL/6J (ob/ob) mice.[1][6]
Objective: To assess the in vivo efficacy of DAB-HCl in preventing glucagon-induced hepatic glycogenolysis and subsequent hyperglycemia.
Materials:
-
This compound (DAB-HCl)
-
Sterile saline (0.9% NaCl)
-
Glucagon
-
Male C57BL/6J ob/ob mice (and lean littermates for comparison)
-
Standard laboratory animal housing and diet
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
-
Equipment for tissue collection and processing (e.g., surgical tools, liquid nitrogen)
-
Reagents for glycogen content analysis
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Preparation of Dosing Solutions:
-
Prepare DAB-HCl solution in sterile saline. The concentration should be calculated based on the average weight of the animals to ensure the correct dosage is administered in a reasonable injection volume (e.g., 5-10 mL/kg).
-
Prepare glucagon solution in sterile saline immediately before use.
-
-
Fasting: Fast the mice for a predetermined period (e.g., 4-6 hours) before the start of the experiment to achieve a baseline glycogen level.
-
DAB-HCl Administration:
-
Glucagon Challenge:
-
Immediately after the final DAB-HCl or saline injection, administer glucagon via IP injection to all animals.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from tail vein blood at baseline (before dosing) and at various time points after the glucagon challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Endpoint and Sample Collection:
-
At the end of the monitoring period, euthanize the animals using an approved method.
-
Immediately collect liver tissue, freeze it in liquid nitrogen, and store it at -80°C for subsequent glycogen analysis.
-
-
Data Analysis:
-
Analyze blood glucose levels over time for each group.
-
Quantify liver glycogen content.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the DAB-HCl treated group and the control group.
-
Protocol 2: Preliminary Pharmacokinetic (PK) Study (General Protocol)
Objective: To determine the basic pharmacokinetic profile of DAB-HCl, including absorption, distribution, metabolism, and excretion (ADME).
Procedure:
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Administer a single dose of DAB-HCl via two different routes in separate groups of animals: intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., oral gavage or IP).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify DAB-HCl concentrations in plasma.
-
-
PK Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t1/2)
-
Bioavailability (F%)
-
-
Protocol 3: Acute Toxicity Study (General Protocol)
Objective: To evaluate the potential for acute toxicity of DAB-HCl after a single high dose.
Procedure:
-
Animal Model: Use a standard rodent model (e.g., rats or mice).
-
Dosing:
-
Administer a single dose of DAB-HCl via the intended clinical route. A limit test can be performed, starting with a high dose (e.g., 2000 mg/kg), in a small group of animals.
-
-
Observation:
-
Closely observe the animals for signs of toxicity and mortality for 14 days. Observations should include changes in skin, fur, eyes, and behavior. Record body weights at regular intervals.
-
-
Necropsy:
-
At the end of the observation period, perform a gross necropsy on all animals.
-
Collect major organs for histopathological examination to identify any target organ toxicity.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC). The protocols provided here are for informational purposes and should be adapted and validated for specific experimental conditions.
References
- 1. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 1,4-Dideoxy-1,4-imino- D -arabinitol enzyme inhibitor 100991-92-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride as a Glycogen Phosphorylase Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB) against glycogen phosphorylase (GP). Glycogen phosphorylase is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby playing a significant role in glucose homeostasis. Its inhibition is a therapeutic strategy for managing type 2 diabetes.[1] DAB has been identified as a potent inhibitor of this enzyme.[2][3] This application note includes a summary of reported IC50 and Ki values, a detailed experimental protocol for an in vitro colorimetric assay, and a visual representation of the experimental workflow.
Introduction
Glycogen phosphorylase (GP) exists in two main forms: the generally active phosphorylated form (GPa) and the less active non-phosphorylated form (GPb). The activity of GP is a key control point in the regulation of blood glucose levels. This compound (DAB), a pyrrolidine alkaloid, has been shown to be a potent inhibitor of glycogen phosphorylase, independent of its phosphorylation state or the tissue source.[4][5] Understanding the inhibitory potency of compounds like DAB is crucial for the development of novel therapeutics for metabolic disorders. The IC50 value, representing the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a key parameter for this characterization. This document outlines the necessary procedures to determine the IC50 of DAB for glycogen phosphorylase.
Quantitative Data Summary
The inhibitory potency of this compound (DAB) against glycogen phosphorylase has been determined across various studies and biological systems. The following table summarizes the reported IC50 and Ki values.
| Parameter | Value | Enzyme Source & Conditions | Reference |
| IC50 | 1.0 µM | Glycogenolysis in isolated liver cells | [6] |
| IC50 | 463 nM | Homogenates of cerebral cortex | [6] |
| IC50 | 383 nM | Homogenates of cerebellum | [6] |
| IC50 | ~400 nM | Homogenates of brain tissue and astrocytes | [7] |
| IC50 | 0.93 ± 0.01 µM | Rat muscle glycogen phosphorylase a (RMGPa) | [2] |
| Ki | ~400 nM | Glycogen phosphorylase (independent of phosphorylation state or mammalian species/tissue) | [4][5] |
Experimental Protocol: Determination of IC50
This protocol is based on a colorimetric assay that measures the amount of inorganic phosphate released from glucose-1-phosphate during the glycogen synthesis reaction catalyzed by glycogen phosphorylase.[1][2] The amount of phosphate is quantified using a malachite green-based reagent.
Materials and Reagents
-
This compound (DAB)
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Glucose-1-phosphate (G1P)
-
Glycogen (from rabbit liver)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-650 nm
-
Incubator set to 37°C
Solution Preparation
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl₂, pH 7.2.
-
Enzyme Solution: Prepare a stock solution of rabbit muscle GPa in Assay Buffer. The final concentration in the assay should be optimized, a suggested starting point is 0.38 U/mL.[2]
-
Substrate Solution: Prepare a solution containing 0.5 mM glucose-1-phosphate and 0.5 mg/mL glycogen in Assay Buffer. This provides final assay concentrations of 0.25 mM and 0.25 mg/mL, respectively.[2]
-
Inhibitor Stock Solution: Prepare a stock solution of DAB in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the DAB stock solution in DMSO to create a range of concentrations to be tested.
Assay Procedure
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 50 µL of the Enzyme Solution to each well.
-
Add 10 µL of the serially diluted DAB solutions (or DMSO for the control) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C.[2]
-
-
Initiation of Enzymatic Reaction:
-
To each well, add 45 µL of the Substrate Solution to start the reaction.
-
Incubate the plate for 30 minutes at 37°C.[2]
-
-
Phosphate Detection:
-
Stop the reaction and quantify the released inorganic phosphate by adding 130 µL of the phosphate detection reagent (e.g., BIOMOL® Green) to each well.[2]
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.[1]
-
Data Analysis
-
Background Subtraction: Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other absorbance readings.
-
Calculation of Percent Inhibition:
-
Determine the activity of the uninhibited control (enzyme + DMSO).
-
Calculate the percentage of inhibition for each DAB concentration using the following formula: % Inhibition = 100 x (1 - (Absorbance of sample with inhibitor / Absorbance of control without inhibitor))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the DAB concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Glycogenolysis
Caption: Inhibition of Glycogen Phosphorylase by DAB.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 Determination of DAB.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
- 6. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay [mdpi.com]
- 7. Glycogen Phosphorylase Activity Assay Kit (Fluorometric) (ab308153) | Abcam [abcam.com]
Applications of 3,3'-Diaminobenzidine (DAB)-HCl in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminobenzidine (DAB) hydrochloride is a versatile and widely used chromogen in molecular biology and histology, particularly within the field of diabetes research. Its ability to produce a stable, insoluble brown precipitate upon reaction with horseradish peroxidase (HRP) makes it an invaluable tool for visualizing the localization and quantifying the expression of specific proteins and reactive oxygen species (ROS) implicated in the pathogenesis of diabetes and its complications. This document provides detailed application notes and experimental protocols for the use of DAB-HCl in key techniques relevant to diabetes research.
Application Notes
DAB-HCl is instrumental in several key research areas within diabetes, including the study of pancreatic islet biology, diabetic complications such as nephropathy and retinopathy, and the investigation of underlying molecular mechanisms like oxidative stress and aberrant signaling pathways.
-
Immunohistochemistry (IHC): DAB-HCl is the most common chromogen for IHC, enabling the visualization of protein distribution within tissues. In diabetes research, this is crucial for:
-
Assessing Pancreatic β-cell Mass and Function: Staining for insulin and glucagon in pancreatic islets allows for the quantification of β-cell and α-cell populations, providing insights into β-cell loss in type 1 diabetes and dysfunction in type 2 diabetes.
-
Investigating Diabetic Nephropathy: Detecting the expression of profibrotic proteins like Transforming Growth Factor-β1 (TGF-β1) and markers of inflammation and oxidative stress in kidney tissues helps in understanding the progression of kidney damage.
-
Studying Diabetic Retinopathy: Visualizing changes in protein expression in the retina provides clues to the pathogenesis of this microvascular complication.
-
-
Western Blotting: Although less common than chemiluminescent detection, DAB-HCl can be used for the detection of proteins on western blot membranes. It provides a simple, cost-effective method for qualitative and semi-quantitative analysis of protein expression levels in tissue and cell lysates.
-
Detection of Reactive Oxygen Species (ROS): DAB can be oxidized by hydrogen peroxide (H₂O₂) in the presence of peroxidases, forming a brown precipitate. This property is exploited to detect the in situ production of ROS, a key contributor to cellular damage in diabetes. This is particularly useful for studying oxidative stress in target organs like the kidneys, heart, and nerves.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing DAB-HCl staining in diabetes research, providing a clear comparison between control and diabetic models.
| Target Protein | Model | Tissue | Method | Findings | Reference |
| Insulin | STZ-induced diabetic mice | Pancreas | IHC | Significant decrease in insulin staining intensity in diabetic mice compared to controls. Melatonin treatment showed partial restoration. | [1][2] |
| TGF-β1 | db/db mice (Type 2) | Kidney | IHC | Significantly increased TGF-β1 mRNA and protein expression in both glomerular and tubular compartments of diabetic mice. | [3][4] |
| TGF-β1 | STZ-induced diabetic mice | Kidney | IHC | Progressively higher glomerular TGF-β1 staining in diabetic rats, correlating with albuminuria. | [5] |
| 4-HNE | STZ-induced diabetic rats | Kidney | IHC & WB | Significantly increased expression of 4-HNE (a marker of lipid peroxidation) in diabetic rat kidneys. Probucol treatment decreased 4-HNE levels. | [6] |
| p-p38 MAPK | STZ-induced diabetic mice & db/db mice | Kidney | IHC & WB | Increased levels of phosphorylated (active) p38 MAPK in the kidneys of both type 1 and type 2 diabetic mouse models. | [7] |
| CD8α | eNOS-/- db/db mice | Kidney | IHC | Increased infiltration of CD8α-positive lymphocytes in the interstitium of the diabetic kidney. |
STZ: Streptozotocin, a chemical used to induce diabetes in animal models. 4-HNE: 4-Hydroxynonenal, a marker of oxidative stress. p-p38 MAPK: Phosphorylated p38 Mitogen-Activated Protein Kinase, an indicator of stress-activated signaling pathway activation.
Experimental Protocols
Immunohistochemistry (IHC) for Insulin and Glucagon in Pancreatic Tissue
This protocol describes the use of DAB-HCl for the single-labeling of insulin or glucagon in formalin-fixed, paraffin-embedded pancreatic sections.
Materials:
-
Formalin-fixed, paraffin-embedded pancreatic tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) in methanol
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (mouse anti-insulin, rabbit anti-glucagon)
-
HRP-conjugated secondary antibody (goat anti-mouse or goat anti-rabbit)
-
DAB-HCl substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through graded ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., 95-100°C for 10-20 min).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 min).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
DAB Staining:
-
Rinse with PBS (3 x 5 min).
-
Prepare DAB working solution according to the manufacturer's instructions.
-
Incubate sections with DAB solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting with DAB-HCl Detection
This protocol outlines a general procedure for detecting proteins on a nitrocellulose or PVDF membrane using DAB-HCl.
Materials:
-
Protein lysate
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
DAB-HCl substrate solution
-
Tris-buffered saline with Tween-20 (TBST)
Procedure:
-
Protein Separation and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane with TBST (3 x 10 min).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane with TBST (3 x 10 min).
-
-
DAB Detection:
-
Prepare the DAB substrate solution immediately before use.
-
Incubate the membrane in the DAB solution until brown bands appear.
-
Stop the reaction by rinsing the membrane extensively with distilled water.
-
-
Drying and Imaging:
-
Air-dry the membrane and capture an image.
-
In Situ Detection of Hydrogen Peroxide (H₂O₂)
This protocol is adapted for detecting H₂O₂ in tissue sections, a marker of oxidative stress.
Materials:
-
Fresh or frozen tissue sections
-
DAB-HCl solution (1 mg/mL in 50 mM Tris-HCl, pH 7.6)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Prepare fresh or frozen tissue sections on slides.
-
-
DAB Staining:
-
Immediately before use, prepare the DAB staining solution.
-
Cover the tissue sections with the DAB solution.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Washing:
-
Gently wash the slides with PBS to remove excess DAB.
-
-
Mounting and Visualization:
-
Mount the slides with an aqueous mounting medium.
-
Observe the brown precipitate indicating H₂O₂ localization under a light microscope.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in diabetes that can be studied using DAB-HCl-based techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Increased Glomerular and Tubular Expression of Transforming Growth Factor-β1, Its Type II Receptor, and Activation of the Smad Signaling Pathway in the db/db Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-HNE expression in diabetic rat kidneys and the protective effects of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal p38 mitogen-activated protein kinase signalling in human and experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) to Investigate Brain Glycogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen, a polymer of glucose, serves as the primary energy reserve in the brain.[1][2][3] Unlike the substantial glycogen stores in the liver and muscle, brain glycogen is found in much lower concentrations and is primarily localized within astrocytes.[1] Despite its relatively small quantity, brain glycogen is crucial for various physiological functions, including supporting neuronal activity during periods of high energy demand, hypoglycemia, and playing a vital role in processes like learning and memory.[4][5] The metabolism of brain glycogen is tightly regulated by two key enzymes: glycogen synthase (GS), which controls synthesis, and glycogen phosphorylase (GP), which mediates degradation (glycogenolysis).[1][2][3]
Pharmacological manipulation of these enzymes provides a powerful tool to elucidate the precise roles of glycogen in brain function and pathology. 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB) has emerged as a potent and valuable inhibitor for these studies.
Mechanism of Action
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a potent inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2][3][6] By blocking GP, DAB prevents the breakdown of glycogen into glucose-1-phosphate, effectively halting the supply of glucose units from this storage pool.[1] Its inhibitory effect has been demonstrated in various brain tissue preparations, including homogenates of the cerebral cortex, cerebellum, and astrocytes.[7][8] The mechanism of inhibition has been described as uncompetitive or non-competitive with respect to glycogen and inorganic phosphate (Pi), respectively.[6] This distinct mechanism of action makes DAB a specific tool for studying the consequences of impaired glycogenolysis.[6] It is important to note that DAB does not significantly affect other key enzymes in glucose metabolism, such as hexokinase or glucose-6-phosphate dehydrogenase, ensuring its targeted effect on the glycogen pathway.[7]
Applications in Brain Glycogen Metabolism Research
DAB is an indispensable tool for investigating the functional significance of brain glycogen in various contexts:
-
Neuroprotection and Energy Metabolism: By inhibiting glycogenolysis, researchers can study the brain's reliance on glycogen during metabolic stress, such as hypoglycemia or ischemia.[4] Experiments using DAB have shown that inhibiting glycogen breakdown can impair the ability of neural tissue to sustain function in the absence of glucose.[7]
-
Learning and Memory: Studies have utilized DAB to demonstrate the critical role of glycogen metabolism in memory consolidation.[4][5] Administration of DAB prior to learning tasks has been shown to attenuate memory formation, indicating that glycogen-derived energy substrates are necessary for synaptic plasticity and cognitive processes.[4][5]
-
Neurological and Metabolic Disorders: Aberrant glycogen metabolism is implicated in neurodegenerative conditions like Lafora disease.[1] DAB and its derivatives can be used to probe the pathological consequences of altered glycogen dynamics.[1] Furthermore, as GP is a therapeutic target for type 2 diabetes, brain-specific studies with DAB can help understand the central nervous system effects of GP inhibitors.[6][9]
Data Presentation
Table 1: Inhibitory Potency of DAB on Glycogen Phosphorylase
| Preparation / Tissue | IC50 / Ki Value | Species | Reference |
| Brain Tissue Homogenates | IC50: ~400 nM | Mouse | [7] |
| Cerebral Cortex Homogenate | IC50: 463 nM | Not Specified | [8] |
| Cerebellum Homogenate | IC50: 383 nM | Not Specified | [8] |
| General GP (species/tissue independent) | Ki: ~400 nM | Mammalian | [6] |
| Isolated Liver Cells | IC50: 1.0 µM | Rat | [8] |
Table 2: Recommended Working Concentrations for In Vitro Studies
| Preparation Type | DAB Concentration | Pre-incubation Time | Rationale | Reference |
| Intact Brain Tissue / Cultured Astrocytes | 300 - 1000 µM | 1 hour | Required to achieve complete inhibition of the glycogen shunt, likely due to limited cell membrane permeability. | [7] |
Experimental Protocols
Visualization of Experimental Workflow
Caption: Workflow for an in vivo study using DAB to assess brain glycogen metabolism.
Protocol 1: In Vivo Inhibition of Brain Glycogenolysis in Mice
This protocol describes the acute administration of DAB to study its effects on brain glycogen levels.
Materials:
-
This compound (DAB)
-
Sterile 0.9% saline
-
Experimental animals (e.g., adult C57BL/6J mice)
-
Microwave fixation system (for optimal preservation of glycogen) or liquid nitrogen
-
Dissection tools
-
Homogenization buffer (e.g., ice-cold Assay Buffer from a commercial kit)[10]
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Randomly assign animals to treatment (DAB) and control (vehicle) groups.
-
DAB Solution Preparation: Dissolve DAB in sterile 0.9% saline to the desired concentration. A dosing regimen of multiple intraperitoneal (IP) injections (e.g., a total of 105 mg/kg administered in seven doses over 210 minutes) has been used in studies, though dosage should be optimized for the specific research question.[2][6]
-
Administration: Inject the calculated volume of DAB solution or saline (vehicle) via the desired route (e.g., IP).
-
Incubation Period: Allow for a post-injection period for the compound to distribute. This can range from 15 minutes for memory studies to several hours for metabolic studies.[2][4]
-
Tissue Harvest: Euthanize the animals using a method that preserves brain metabolites. Focused microwave irradiation is the gold standard for preventing post-mortem glycogenolysis.[11] Alternatively, rapid decapitation followed by immediate freezing of the brain in liquid nitrogen can be used.
-
Dissection and Storage: Rapidly dissect the brain region(s) of interest on an ice-cold surface. Store samples at -80°C until analysis.
Protocol 2: Measurement of Brain Glycogen Content
This protocol is based on the widely used enzymatic assay where glycogen is hydrolyzed to glucose, which is then quantified.[12]
Materials:
-
Frozen brain tissue samples
-
Amyloglucosidase solution
-
Reagents for a glucose quantification assay (e.g., hexokinase/G6PDH-based assay)
-
Microplate reader
-
Homogenization buffer
Procedure:
-
Sample Preparation: Weigh the frozen tissue samples. Homogenize the tissue (e.g., 50 mg) in ~200 µL of ice-cold assay buffer.[10] Keep lysates on ice.
-
Hydrolysis: For each sample, prepare two parallel reactions:
-
Total Glucose (Free Glucose + Glycogen): Add an aliquot of the homogenate to a reaction mixture containing amyloglucosidase to hydrolyze glycogen.
-
Free Glucose: Add an identical aliquot of the homogenate to a parallel reaction mixture without amyloglucosidase.[12]
-
-
Incubate the reactions according to the assay kit manufacturer's instructions (e.g., 30 minutes at 37°C).
-
Glucose Quantification: Use a commercial glucose assay kit (e.g., hexokinase-based) to measure the glucose concentration in all samples.[11]
-
Calculation:
-
Calculate the glucose concentration in both the hydrolyzed and non-hydrolyzed samples against a glucose standard curve.
-
Subtract the free glucose concentration (non-hydrolyzed sample) from the total glucose concentration (hydrolyzed sample) to determine the concentration of glucose derived from glycogen.[11]
-
Express results as µmol of glucosyl units per gram of wet tissue weight.
-
Protocol 3: Glycogen Phosphorylase (GP) Activity Assay
This assay confirms the inhibitory effect of DAB on GP in brain tissue homogenates. The method is based on measuring the production of glucose-1-phosphate (G1P) from glycogen.[10][13]
Materials:
-
Brain tissue homogenates (prepared as in Protocol 2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
Glycogen solution (e.g., 0.25 mg/mL)[13]
-
DAB (for in vitro inhibition control)
-
Reaction mix containing components for a coupled enzyme reaction that detects G1P (often available in commercial kits like Abcam ab273271).[10]
-
Microplate reader capable of kinetic measurements.
Procedure:
-
Prepare Samples: Thaw brain homogenates from control and DAB-treated animals on ice. Dilute samples to an appropriate protein concentration in assay buffer.
-
Set up Reactions: In a 96-well plate, add sample homogenates. For an in vitro control, you can pre-incubate homogenate from a control animal with a known concentration of DAB (e.g., 15 minutes at 37°C).[13]
-
Initiate Reaction: Add a reaction mix containing glycogen and the necessary enzymes and substrates to detect G1P production. Commercial kits often utilize a set of enzymes to generate a product that can be measured colorimetrically (e.g., at 450 nm) or fluorometrically.[9][10]
-
Measure Activity: Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 30°C or 37°C) and measure the absorbance or fluorescence in kinetic mode for 30-60 minutes.[10][13]
-
Calculate Activity: The rate of change in absorbance/fluorescence is directly proportional to GP activity. Calculate the slope of the linear portion of the reaction curve. Compare the activity in samples from DAB-treated animals to that of control animals to determine the degree of in vivo inhibition.
Signaling Pathway Visualization
Caption: DAB inhibits Glycogen Phosphorylase, blocking glycogenolysis.
References
- 1. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | The Role of Brain Glycogen in Supporting Physiological Function [frontiersin.org]
- 5. The Role of Brain Glycogen in Supporting Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Glycogen Phosphorylase Activity Assay Kit (Fluorometric) (ab308153) | Abcam [abcam.com]
- 10. Glycogen Phosphorylase Assay Kit (Colorimetric) (ab273271) | Abcam [abcam.com]
- 11. Brain Glycogen Decreases with Increased Periods of Wakefulness: Implications for Homeostatic Drive to Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological considerations for studies of brain glycogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Anti-Hyperglycemic Effects of a Novel Compound
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental design is a template for investigating the anti-hyperglycemic properties of a hypothetical compound, referred to herein as "Compound X". The compound 3,3'-Diaminobenzidine hydrochloride (DAB-HCl) is a chemical reagent primarily used as a chromogen in immunohistochemistry for the visualization of peroxidase activity.[1][2][3][4] It is a hazardous substance and is not recognized as a therapeutic agent for hyperglycemia. The protocols provided are for informational purposes and should be adapted and validated for the specific compound under investigation.
Introduction
Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[5][6] The development of novel anti-hyperglycemic agents is a critical area of research. This document outlines a comprehensive experimental workflow to assess the potential anti-hyperglycemic effects of a novel therapeutic candidate, Compound X. The proposed studies progress from initial in vitro screening to in vivo validation and mechanistic elucidation.
In Vitro Screening of Compound X
Initial in vitro assays are essential for the preliminary assessment of the anti-diabetic potential of Compound X.[7] These assays are cost-effective methods for screening multiple compounds and elucidating their mechanisms of action.[7]
Enzyme Inhibition Assays
A common strategy for managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[8]
Protocol 1: α-Amylase Inhibition Assay
This assay determines the ability of Compound X to inhibit α-amylase, an enzyme that breaks down starch into smaller sugars.[8]
-
Materials: Porcine pancreatic α-amylase, starch solution (1% w/v), 3,5-Dinitrosalicylic acid (DNSA) reagent, Compound X, Acarbose (positive control), phosphate buffer (pH 6.9).
-
Procedure:
-
Prepare various concentrations of Compound X and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of Compound X or control to 50 µL of α-amylase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of starch solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate at 95°C for 10 minutes to allow for color development.
-
After cooling to room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for Compound X.
-
Protocol 2: α-Glucosidase Inhibition Assay
This assay evaluates the inhibitory effect of Compound X on α-glucosidase, an enzyme that breaks down disaccharides into glucose.[8]
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-Nitrophenyl-α-D-glucopyranoside (pNPG), Compound X, Acarbose (positive control), phosphate buffer (pH 6.8).
-
Procedure:
-
Prepare various concentrations of Compound X and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of Compound X or control to 100 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value for Compound X.
-
Data Presentation: Enzyme Inhibition
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| Compound X | [Insert Value] | [Insert Value] |
| Acarbose | [Insert Value] | [Insert Value] |
Cellular Glucose Uptake Assay
This assay measures the ability of Compound X to enhance glucose uptake in insulin-sensitive cell lines, such as L6 myotubes or 3T3-L1 adipocytes.[7][8]
Protocol 3: 2-NBDG Glucose Uptake Assay in L6 Myotubes
This protocol uses a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to quantify glucose uptake.[9]
-
Materials: L6 rat skeletal muscle cells, cell culture media, 2-NBDG, Compound X, Insulin (positive control), Krebs-Ringer-HEPES (KRH) buffer.
-
Procedure:
-
Seed L6 myoblasts in a 96-well black, clear-bottom plate and differentiate them into myotubes.
-
Wash the myotubes with KRH buffer and then starve them in glucose-free KRH buffer for 2 hours.
-
Treat the cells with various concentrations of Compound X or insulin in KRH buffer for 30 minutes.
-
Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Data Presentation: Glucose Uptake
| Treatment | Concentration | Fold Increase in Glucose Uptake (vs. Control) |
| Control | - | 1.0 |
| Compound X | [Conc. 1] | [Insert Value] |
| Compound X | [Conc. 2] | [Insert Value] |
| Insulin | 100 nM | [Insert Value] |
In Vivo Evaluation of Compound X
Promising results from in vitro studies should be followed by in vivo experiments using animal models of diabetes to assess the anti-hyperglycemic efficacy of Compound X.[5][6]
Animal Models of Diabetes
The choice of animal model is crucial for studying diabetes.[5][6] Commonly used models include:
-
Chemically-induced models:
-
Streptozotocin (STZ)-induced diabetes: STZ is toxic to pancreatic β-cells, causing insulin deficiency and hyperglycemia, modeling Type 1 diabetes.
-
Alloxan-induced diabetes: Alloxan also selectively destroys pancreatic β-cells.
-
-
Genetic models:
-
Diet-induced models:
-
High-fat diet (HFD)-induced diabetes: Feeding rodents a high-fat diet induces insulin resistance and obesity.[4]
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard method to evaluate the effect of a compound on glucose disposal after an oral glucose challenge.
Protocol 4: Oral Glucose Tolerance Test in STZ-induced Diabetic Mice
-
Materials: STZ-induced diabetic mice, Compound X, Metformin (positive control), glucose solution (2 g/kg body weight), handheld glucometer.
-
Procedure:
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Administer Compound X, metformin, or vehicle orally.
-
After 30-60 minutes, administer a glucose solution orally.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
-
Data Presentation: Oral Glucose Tolerance Test
| Treatment Group | AUC (mg/dL * min) | % Reduction in AUC (vs. Vehicle) |
| Vehicle Control | [Insert Value] | - |
| Compound X (Dose 1) | [Insert Value] | [Insert Value] |
| Compound X (Dose 2) | [Insert Value] | [Insert Value] |
| Metformin | [Insert Value] | [Insert Value] |
Mechanistic Studies: Elucidating the Signaling Pathways
To understand how Compound X exerts its anti-hyperglycemic effects, it is crucial to investigate its impact on key signaling pathways involved in glucose metabolism. The insulin signaling pathway is a primary regulator of glucose homeostasis.[1][3]
Western Blot Analysis of Insulin Signaling Proteins
Western blotting can be used to quantify the expression and phosphorylation status of key proteins in the insulin signaling cascade, such as IRS-1, Akt, and the translocation of GLUT4.
Protocol 5: Western Blot for Akt Phosphorylation
-
Materials: L6 myotubes or tissue lysates from treated animals, RIPA buffer with protease and phosphatase inhibitors, primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat L6 myotubes with Compound X and/or insulin.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt for normalization.
-
Data Presentation: Western Blot Densitometry
| Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| Control | 1.0 |
| Compound X | [Insert Value] |
| Insulin | [Insert Value] |
| Compound X + Insulin | [Insert Value] |
Visualizations
Signaling Pathways and Workflows
Caption: Insulin signaling pathway leading to glucose uptake.
Caption: Experimental workflow for anti-hyperglycemic studies.
References
- 1. 3,3-Diaminobenzidine (DAB) tetrahydrochloride | IHC staining agent | Hello Bio [hellobio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. emsdiasum.com [emsdiasum.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ns-DAB*HCl | C10H16ClN3O4S | CID 11347414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DAB hydrochloride | C12H14N4.4HCl - BuyersGuideChem [buyersguidechem.com]
- 8. goldbio.com [goldbio.com]
- 9. peptide.com [peptide.com]
Application Note: Preparation of 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride Solutions for Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation of solutions of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl), a potent inhibitor of glycogen phosphorylase and α-glucosidases.[1][2] Accurate and consistent preparation of DAB-HCl solutions is critical for reliable and reproducible results in various biological assays. This guide covers the essential chemical and physical properties, solubility, recommended solvents, and step-by-step procedures for preparing stock and working solutions.
Chemical and Physical Properties
1,4-Dideoxy-1,4-imino-D-arabinitol, also known as DAB, is a naturally occurring pyrrolidine alkaloid.[1] It is commonly used in research as a hydrochloride salt (DAB-HCl) to inhibit glycogenolysis in various experimental models.[3] Key properties of DAB-HCl are summarized in the table below.
| Property | Value | Reference |
| Synonyms | DAB, (2R,3R,4R)-2-(hydroxymethyl)-3,4-pyrrolidinediol hydrochloride | [3] |
| Molecular Formula | C₅H₁₁NO₃ • HCl | [3] |
| Molecular Weight | 169.6 g/mol (169.61 g/mol ) | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥95% - ≥98% (TLC) | [1][3] |
| Solubility | DMSO: ~10 mg/mLWater: ~19.60-20.40 mg/mLPBS (pH 7.2): ~1 mg/mL | [1][3] |
| Storage (Solid) | 2-8°C or -20°C, under inert gas | [1][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [3] |
| Special Handling | Extremely hygroscopic | [1][2] |
Experimental Workflow
The general workflow for preparing DAB-HCl solutions for assays involves calculating the required mass, dissolving the compound in an appropriate solvent to create a high-concentration stock solution, and then performing serial dilutions to achieve the desired final concentrations for the experiments.
Caption: Workflow for preparing DAB-HCl solutions.
Experimental Protocol
This protocol provides a detailed methodology for preparing a 10 mM stock solution of DAB-HCl in sterile, nuclease-free water. This stock can then be used to prepare working solutions for various assays.
3.1. Materials
-
This compound (DAB-HCl) (e.g., Sigma-Aldrich D1542, Cayman Chemical 10010802)
-
Sterile, nuclease-free water or DMSO
-
Assay-specific buffer (e.g., PBS, pH 7.2)
-
Sterile, low-retention microcentrifuge tubes
-
Sterile, filtered pipette tips
3.2. Equipment
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Calibrated micropipettes
-
Laminar flow hood or clean bench (recommended for sterile preparations)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.3. Safety Precautions
-
Handle DAB-HCl in accordance with the Safety Data Sheet (SDS).
-
Wear appropriate PPE to avoid skin and eye contact.
-
DAB-HCl is extremely hygroscopic; minimize its exposure to atmospheric moisture.[1][2] Handle under an inert gas like argon or in a dry box if possible.[1]
3.4. Stock Solution Preparation (10 mM in Water)
-
Equilibration: Before opening, allow the vial of solid DAB-HCl to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic solid.
-
Calculation: Calculate the mass of DAB-HCl required to make the desired volume of a 10 mM stock solution. The molecular weight of DAB-HCl is 169.6 g/mol .[3]
-
Mass (mg) = Desired Volume (mL) x 10 mmol/L x 169.6 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL) = Desired Volume (mL) x 1.696
-
Example for 1 mL: Mass = 1 mL x 1.696 = 1.696 mg.
-
-
Weighing: In a clean, sterile microcentrifuge tube, carefully weigh the calculated amount of DAB-HCl using an analytical balance. Perform this step as quickly as possible to minimize moisture absorption.
-
Dissolution: Add the calculated volume of sterile, nuclease-free water to the tube containing the DAB-HCl solid.
-
Mixing: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.[1] If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The solid compound is stable for at least 4 years when stored at -20°C.[3]
3.5. Working Solution Preparation
Prepare working solutions by diluting the 10 mM stock solution with the appropriate assay buffer. The final concentration of the organic solvent (if DMSO is used for the stock) in the assay should be kept low (typically <0.5%) to avoid affecting the biological system.
-
Example for a 100 µM working solution:
-
Perform a 1:10 dilution of the 10 mM stock solution with assay buffer to create a 1 mM intermediate solution (e.g., 10 µL of 10 mM stock + 90 µL of buffer).
-
Perform another 1:10 dilution of the 1 mM intermediate solution with assay buffer to achieve the final 100 µM working concentration (e.g., 10 µL of 1 mM intermediate + 90 µL of buffer).
-
Prepare fresh working solutions for each experiment from the frozen stock.
-
Application in Assays
DAB-HCl is a potent inhibitor of glycogen phosphorylase, with reported IC₅₀ values in the nanomolar to low micromolar range depending on the tissue preparation.[3][4] For example, the IC₅₀ is approximately 1.0 µM in isolated liver cells and around 400 nM in brain tissue homogenates.[3][4] When using DAB-HCl in intact cell-based assays, higher concentrations (e.g., 300-1000 µM) and a pre-incubation period may be necessary to ensure sufficient cellular uptake and inhibition.[4] It has also been used as an α-glucosidase inhibitor.[2][5] The prepared solutions can be utilized in these and other relevant enzymatic and cell-based assays to study glycogen metabolism and glycosidase activity.
References
- 1. 1,4-Dideoxy-1,4-imino- D -arabinitol enzyme inhibitor 100991-92-2 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dideoxy-1,4-imino- D -arabinitol enzyme inhibitor 100991-92-2 [sigmaaldrich.com]
Application Notes: A Coupled Chromogenic Assay for Glycosidase Inhibition Using 3,3'-Diaminobenzidine (DAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of these enzymes is a key therapeutic strategy for managing conditions such as type 2 diabetes, viral infections, and certain cancers. Assaying for glycosidase inhibition is a critical step in the discovery and development of new therapeutic agents. While many assays rely on chromogenic or fluorogenic substrates that are directly cleaved by the glycosidase, this application note details a robust, coupled-enzyme assay for α-glucosidase that utilizes a classic peroxidase substrate, 3,3'-Diaminobenzidine (DAB), for signal generation.
This method is based on a two-step enzymatic reaction. First, α-glucosidase hydrolyzes a substrate (e.g., sucrose or maltose) to release glucose. In the second step, the liberated glucose is oxidized by glucose oxidase to produce hydrogen peroxide (H₂O₂). This H₂O₂ then serves as a substrate for horseradish peroxidase (HRP), which catalyzes the oxidation of DAB. The oxidized DAB forms a water-insoluble brown precipitate, and the color intensity, which can be quantified, is inversely proportional to the activity of the α-glucosidase. The presence of an inhibitor reduces the amount of glucose produced, leading to a decrease in the final colorimetric signal.
Principle of the Coupled Assay
The assay quantitatively measures α-glucosidase activity by linking it to a sensitive peroxidase-catalyzed colorimetric reaction. The sequence of reactions is as follows:
-
α-Glucosidase Reaction: In the presence of a potential inhibitor, α-glucosidase is incubated with a suitable substrate (e.g., sucrose). The enzyme hydrolyzes the substrate, producing glucose and fructose. The inhibitor, if effective, will reduce the rate of this reaction.
-
Glucose Oxidase Reaction: The glucose produced in the first step is specifically oxidized by glucose oxidase (GOx), yielding gluconic acid and hydrogen peroxide (H₂O₂).
-
Peroxidase-DAB Reaction: The H₂O₂ generated is then used by horseradish peroxidase (HRP) to oxidize 3,3'-Diaminobenzidine hydrochloride (DAB-HCl). This reaction produces a distinct brown-colored polymer precipitate.[1][2][3]
The final concentration of the brown precipitate can be measured spectrophotometrically, providing an indirect measurement of the α-glucosidase activity.
Signaling Pathway and Experimental Workflow
The logical progression of the coupled enzymatic reactions is a critical aspect of this assay's design.
Caption: Coupled enzymatic reaction pathway for α-glucosidase inhibition assay.
The experimental procedure follows a logical sequence of reagent additions and incubations designed to ensure the fidelity of the coupled reaction.
Caption: Experimental workflow for the coupled glycosidase inhibition assay.
Experimental Protocol
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
Sucrose (or p-Nitrophenyl α-D-glucopyranoside for comparison)
-
Acarbose (Positive Control Inhibitor)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Horseradish Peroxidase (HRP)
-
3,3'-Diaminobenzidine tetrahydrochloride (DAB-HCl)[1]
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Sulfuric Acid (H₂SO₄) or other suitable stopping reagent
-
96-well clear, flat-bottom microplates[4]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Test compounds (potential inhibitors)
Solution Preparation
-
Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust pH as required for optimal enzyme activity.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in phosphate buffer. Prepare fresh daily.
-
Substrate Solution (50 mM Sucrose): Dissolve sucrose in phosphate buffer.
-
Inhibitor/Test Compound Solutions: Dissolve test compounds and acarbose (positive control) in an appropriate solvent (e.g., DMSO, then dilute in buffer) to achieve a range of desired concentrations.
-
DAB-HCl Stock Solution (10 mg/mL): Dissolve 10 mg of DAB-HCl in 1 mL of deionized water. This solution should be prepared fresh and protected from light.[3]
-
Detection Reagent: Prepare a fresh mixture in phosphate buffer containing:
-
Glucose Oxidase (10 U/mL)
-
Horseradish Peroxidase (2 U/mL)
-
DAB-HCl Stock Solution (diluted to a final concentration of 0.5 mg/mL)
-
Assay Procedure (96-Well Plate Format)
-
Setup: Design a plate map including wells for blanks, controls (no inhibitor), positive controls (acarbose), and test compounds at various concentrations.
-
Enzyme and Inhibitor Addition: To each well, add 50 µL of the α-glucosidase solution (0.5 U/mL).
-
Add 20 µL of the test compound solution at various concentrations (or buffer for the 100% activity control, or acarbose for the positive control).
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the sucrose substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Detection: Add 50 µL of the freshly prepared Detection Reagent to each well.
-
Color Development: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for the development of the brown color.
-
Stop Reaction: Add 50 µL of 2M H₂SO₄ to each well to stop the enzymatic reaction. The acid will also help to dissolve any precipitate for a more uniform reading, though the primary measurement is of the soluble oxidized DAB product.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the absorbance of the blank wells from all other readings.
-
Calculate Percentage Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] × 100
Where:
-
Abscontrol is the absorbance of the control (enzyme + substrate, no inhibitor).
-
Abssample is the absorbance of the reaction with the test compound.
-
-
Determine IC₅₀ Values: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of various compounds can be summarized for comparison. The IC₅₀ value is a standard metric for quantifying inhibitor potency.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Inhibition Mode |
| Acarbose (Control) | α-Glucosidase | 750.0 ± 5.6[5] | Competitive |
| Galbanic Acid Derivative 3h | α-Glucosidase | 0.3 ± 0.3[5] | Competitive[5] |
| Quercetin | α-Glucosidase | ~20.0[6] | Not specified |
| TNW30M Extract | α-Glucosidase | 5.21 µg/mL | Competitive[7] |
Note: The data in this table is sourced from literature for illustrative purposes and was obtained using various standard α-glucosidase assay methods, not necessarily the specific coupled DAB protocol described herein. It serves as an example of how to present results.
Conclusion
The coupled glycosidase inhibition assay using DAB-HCl provides a viable alternative to standard p-nitrophenyl-based substrates. Its primary advantage lies in the use of inexpensive and stable reagents. The formation of a distinct brown color provides a clear visual and spectrophotometric endpoint. This protocol is suitable for high-throughput screening of potential α-glucosidase inhibitors in a drug discovery context, offering a reliable and reproducible method for quantifying enzyme inhibition. Careful optimization of incubation times and reagent concentrations may be necessary depending on the specific enzyme and substrates used.
References
- 1. 3,3'-Diaminobenzidine tetrahydrochloride - Creative Enzymes [creative-enzymes.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. α-Glucosidase inhibition assay of galbanic acid and it amide derivatives: New excellent semi-synthetic α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB) Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB), a potent inhibitor of glycogen phosphorylase and α-glucosidases, presents a promising therapeutic candidate for metabolic disorders such as type 2 diabetes.[1][2][3] Its mechanism of action involves the modulation of key enzymes in glucose metabolism, leading to reduced hepatic glucose output and delayed carbohydrate absorption.[1][2] Furthermore, as an iminosugar, DAB and its analogues are being explored for their potential as pharmacological chaperones in lysosomal storage disorders like Gaucher disease. This document provides detailed application notes and protocols for evaluating the efficacy of DAB in relevant animal models.
Mechanism of Action
DAB exerts its therapeutic effects through two primary mechanisms:
-
Inhibition of Glycogen Phosphorylase: In the liver, glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down stored glycogen into glucose. By inhibiting this enzyme, DAB reduces the amount of glucose released into the bloodstream, thereby helping to control hyperglycemia.[1][2]
-
Inhibition of α-Glucosidases: These enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. DAB's inhibition of α-glucosidases delays carbohydrate digestion and absorption, leading to a blunted postprandial glucose spike.[4]
I. Efficacy in Animal Models of Type 2 Diabetes
The genetically obese and diabetic ob/ob mouse is a well-established model for studying type 2 diabetes, exhibiting key features of the human disease such as hyperglycemia, insulin resistance, and obesity.[5][6][7][8]
Quantitative Data Summary
| Animal Model | Treatment Group | Dose & Route | Duration | Key Findings | Reference |
| ob/ob Mice | DAB | 105 mg/kg (total in 7 doses), IP | 210 minutes | Inhibited glucagon-stimulated glycogenolysis. Liver glycogen: 37 ± 8 (glucagon only) vs. 228 ± 19 µmol/g (DAB + glucagon). Blood glucose: 29 ± 2 (glucagon only) vs. 17.5 ± 1 mM (DAB + glucagon). | [1] |
| ob/ob Mice | DAB | Dose-dependent, SC | - | Dose-dependent reduction of blood glucose by up to 9 mmol/l. Statistically significant effects from 30 to 120 minutes. | [2] |
| Sprague Dawley Rats | DAB | 1-2 mg/kg, PO & IV | - | Suppressed glucagon-induced blood glucose excursion (ID100). | [2] |
| Beagle Dogs | DAB | 4 mg/kg, PO | - | Reduced glucagon-induced hyperglycemia in a time-dependent manner (t50 of 4 h). | [2] |
Pharmacokinetic Profile of DAB
| Animal Model | Dose & Route | Elimination Half-life (t1/2) | Oral Bioavailability | Key Notes | Reference |
| Rats | ~2 mg/kg, IV | 25 min | - | Preferential distribution to the liver over skeletal muscle. | [2] |
| Rats | ~2 mg/kg, PO | 49 min | 89% | Eliminated predominantly as the parent compound in urine. | [2] |
| Dogs | 4 mg/kg, IV | 107 min | - | [2] | |
| Dogs | 4 mg/kg, PO | 129 min | 78% | [2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Hyperglycemic Efficacy in ob/ob Mice
Objective: To assess the ability of DAB to reduce blood glucose levels in a model of type 2 diabetes.
Materials:
-
This compound (DAB)[9]
-
Vehicle (e.g., sterile saline)
-
Glucometer and test strips
-
Subcutaneous or intraperitoneal injection supplies
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 4-6 hours before the experiment to establish a baseline blood glucose level.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Drug Administration:
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).[2]
-
Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each animal.
-
Determine the area under the curve (AUC) for the blood glucose-time profile.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of DAB with the vehicle control.
-
Protocol 2: Assessment of Glycogenolysis Inhibition in ob/ob Mice
Objective: To determine the effect of DAB on liver glycogen content in response to a glucagon challenge.
Materials:
-
Male C57BL/6J-ob/ob mice (8-10 weeks old)
-
DAB
-
Glucagon
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Glycogen assay kit
Procedure:
-
Animal Preparation and Drug Administration: Follow steps 1-4 from Protocol 1. A multiple-dose regimen (e.g., seven IP doses over 210 minutes to a total of 105 mg/kg) can be used to ensure sustained exposure.[1]
-
Glucagon Challenge: 30 minutes after the final DAB or vehicle injection, administer a glucagon challenge (e.g., 30 µg/kg, IP) to stimulate glycogenolysis.[1]
-
Tissue Collection: 30 minutes after the glucagon challenge, euthanize the mice by an approved method.
-
Liver Excision: Immediately excise the liver, rinse with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Glycogen Quantification:
-
Homogenize a portion of the frozen liver tissue.
-
Measure the glycogen content using a commercially available glycogen assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the liver glycogen levels between the vehicle-treated and DAB-treated groups using a t-test or ANOVA.
-
II. Potential Efficacy in Animal Models of Gaucher Disease
While in vivo studies with DAB in Gaucher disease models are not yet published, its nature as an iminosugar and the activity of its analogues suggest a potential role as a pharmacological chaperone.[10][11][12][13] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking to the lysosome and restoring partial enzyme activity.
Proposed Protocol: Evaluation of Chaperone Activity in a Gaucher Disease Mouse Model
Objective: To assess the potential of DAB to increase mutant glucocerebrosidase (GCase) activity and reduce substrate accumulation in a mouse model of Gaucher disease (e.g., D409V/null mice).
Materials:
-
Gaucher disease mouse model (e.g., D409V/null) and wild-type littermates
-
DAB
-
Vehicle (e.g., formulated for oral gavage)
-
Tissue homogenizers
-
Fluorogenic GCase activity assay substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside)
-
Reagents for glucosylceramide quantification (e.g., by HPLC or mass spectrometry)
Procedure:
-
Animal Treatment:
-
Administer DAB orally to Gaucher and wild-type mice daily for an extended period (e.g., 4-8 weeks).
-
Include a vehicle-treated Gaucher mouse group as a control.
-
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues (liver, spleen, lung, and brain).
-
GCase Activity Assay:
-
Prepare tissue homogenates.
-
Measure GCase activity using a fluorogenic assay.
-
-
Substrate Quantification:
-
Extract lipids from tissue homogenates.
-
Quantify the levels of glucosylceramide.
-
-
Data Analysis:
-
Compare GCase activity and glucosylceramide levels in tissues from DAB-treated Gaucher mice to vehicle-treated Gaucher mice and wild-type controls.
-
Visualizations
Signaling Pathway of Glycogenolysis Inhibition by DAB
References
- 1. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and anti-hyperglycaemic efficacy of a novel inhibitor of glycogen phosphorylase, 1,4-dideoxy-1,4-imino-d- arabinitol, in glucagon-challenged rats and dogs and in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. alpha-Glucosidase inhibitors prevent diet-induced increases in intestinal sugar transport in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. ≥98% (TLC), Glycogen phosphorylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. A systematic investigation of iminosugar click clusters as pharmacological chaperones for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of original multivalent iminosugars as pharmacological chaperones for the treatment of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual target approach for the treatment of Gaucher disease: new iminosugar pharmacological chaperones with antioxidant/anti-inflammatory properties [boa.unimib.it]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Notes and Protocols: Synthesis of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Derivatives for Enhanced Glycosidase Selectivity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a potent glycosidase inhibitor, serves as a crucial scaffold in the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and lysosomal storage disorders.[1] A significant challenge in the clinical application of iminosugars is their often low selectivity, leading to off-target effects.[1] This document provides detailed protocols for the synthesis of various DAB derivatives designed to enhance selectivity towards specific glycosidase enzymes. Furthermore, it outlines methodologies for evaluating their inhibitory efficacy and presents quantitative data to guide structure-activity relationship (SAR) studies and future drug design.
Introduction
Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their pivotal role in numerous biological processes makes them attractive targets for therapeutic intervention. Iminosugars, which are sugar analogues with a nitrogen atom replacing the endocyclic oxygen, are effective competitive inhibitors of glycosidases due to their structural resemblance to the transition state of the glycosidic bond cleavage.[2]
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a naturally occurring pyrrolidine alkaloid that has demonstrated potent inhibition of α-glucosidases and glycogen phosphorylase.[3][4] However, to improve its therapeutic potential, chemical modifications are necessary to enhance its selectivity for specific target enzymes. This application note details synthetic strategies and evaluation protocols for novel DAB derivatives with modified functionalities aimed at achieving improved selectivity.
Data Presentation: Inhibitory Activity of DAB Derivatives
The following tables summarize the inhibitory activity of various synthesized DAB derivatives against a panel of glycosidase enzymes. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and, where available, as Ki values (inhibition constant).
Table 1: Inhibitory Activity (IC50, µM) of C-4 Substituted DAB Derivatives against various α-Glucosidases.
| Compound | Derivative Type | Rat Intestinal Maltase | Rat Intestinal Sucrase | Human Lysosomal Acid α-Glucosidase |
| 5Da | C-4 Methyl | >1000 | 830 | >1000 |
| 5Db | C-4 Ethyl | 120 | 280 | >1000 |
| 5Dc | C-4 Propyl | 560 | >1000 | >1000 |
| 5Dd | C-4 Butyl | 210 | 380 | >1000 |
Data sourced from studies on C-4 alkylated and arylated DAB derivatives, which indicated that small alkyl groups at the C-4 position enhanced inhibition of rat intestinal maltase and sucrase.[5]
Table 2: Inhibitory Activity (IC50, µM) of DAB-Peptide Derivatives against Bovine Liver β-Galactosidase.
| Compound | Derivative Type | β-Galactosidase (Bovine Liver) |
| 23a | DAB-dipeptide | 5.8 |
| 23b | C-2' methyl substituted DAB-dipeptide | 0.66 |
| 23c | DAB-dipeptide | 7.9 |
| 23d | DAB-dipeptide | 10.5 |
These DAB-peptide derivatives were found to be weak and selective inhibitors of bovine liver β-galactosidase.[6][7][8]
Table 3: Inhibitory Activity (Ki, µM) of DAB Analogues with a Hydrazide Imide Moiety against α-Mannosidase.
| Compound | Derivative Type | α-Mannosidase |
| 4Cl | Hydrazide imide analogue | 0.23 |
| 5Cl | N-ethyl hydrazide imide analogue | 1.4 |
These compounds were identified as potent and selective inhibitors of α-mannosidase in the submicromolar range.[1][2]
Experimental Protocols
Protocol 1: General Synthesis of C-4 Branched DAB Derivatives
This protocol describes a general 6-step synthesis starting from enantiomeric cyclic nitrones derived from D-tartaric acid.[5]
Materials:
-
D-tartaric acid derived cyclic nitrone
-
Appropriate Grignard reagent (for alkylation) or Arylboronic acid (for arylation)
-
Standard laboratory solvents and reagents for organic synthesis
Procedure:
-
Step 1: Nucleophilic Addition: React the D-tartaric acid derived cyclic nitrone with the selected Grignard reagent or perform a Suzuki coupling with the arylboronic acid to introduce the C-4 branch.
-
Step 2-5: Functional Group Manipulations: Carry out a series of reactions including reduction, protection, and deprotection steps to form the pyrrolidine ring and install the desired hydroxyl groups.
-
Step 6: Final Deprotection: Remove all protecting groups to yield the final C-4 branched DAB derivative.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Synthesis of DAB-Peptide Derivatives
This protocol outlines the synthesis of DAB derivatives with C-4 peptide and dipeptide branches, starting from a D-tartrate-derived nitrone.[6][7][8]
Materials:
-
D-tartrate-derived nitrone 18
-
Amino acid esters
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Standard laboratory solvents and reagents for organic synthesis
Procedure:
-
Synthesis of the DAB scaffold: Synthesize the core DAB structure from the D-tartrate-derived nitrone.
-
Peptide Coupling: Couple the desired amino acid or dipeptide to the C-4 position of the DAB scaffold using standard peptide coupling conditions.
-
Deprotection: Remove any protecting groups from the amino acid/dipeptide and the DAB core.
-
Purification: Purify the final DAB-peptide conjugate by reverse-phase HPLC.
-
Characterization: Confirm the structure using high-resolution mass spectrometry and NMR spectroscopy.
Protocol 3: Glycosidase Inhibition Assay
This protocol describes a general method to determine the IC50 values of the synthesized DAB derivatives.
Materials:
-
Target glycosidase enzyme (e.g., α-glucosidase, β-galactosidase)
-
Corresponding p-nitrophenyl (pNP) glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside)
-
Assay buffer (e.g., phosphate or citrate buffer at optimal pH for the enzyme)
-
Synthesized DAB derivatives (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a solution of the glycosidase enzyme to wells containing serial dilutions of the DAB derivative. Incubate for a specified time at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the pNP-glycoside substrate to each well to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a basic solution (e.g., Na₂CO₃). The basic solution also develops the color of the liberated p-nitrophenol.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Diagram 1: General Synthetic Workflow for C-4 Substituted DAB Derivatives
Caption: Synthetic workflow for C-4 substituted DAB derivatives.
Diagram 2: Glycosidase Inhibition Assay Workflow
Caption: Workflow for determining glycosidase inhibition (IC50).
Diagram 3: Mechanism of Competitive Inhibition by DAB
Caption: Competitive inhibition of glycosidase by a DAB derivative.
Conclusion
The strategic modification of the 1,4-dideoxy-1,4-imino-D-arabinitol scaffold presents a promising avenue for the development of highly selective glycosidase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to synthesize and evaluate novel DAB derivatives. By systematically exploring the structure-activity relationships through the introduction of diverse functional groups, it is possible to fine-tune the inhibitory profile of these compounds, paving the way for the development of more effective and safer therapeutic agents. Future work should focus on expanding the library of DAB derivatives and evaluating their efficacy and selectivity in more complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 1,4-Dideoxy-1,4-imino- D -arabinitol enzyme inhibitor 100991-92-2 [sigmaaldrich.com]
- 5. Design, synthesis and glycosidase inhibition of C-4 branched LAB and DAB derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and glycosidase inhibition of DAB derivatives with C-4 peptide and dipeptide branches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl)
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAB-HCl)?
A1: 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a naturally occurring pyrrolidine alkaloid and a potent inhibitor of glycogen phosphorylase, a critical enzyme in glycogenolysis.[1] As the hydrochloride salt (DAB-HCl), it is often used in research to study glycogen metabolism in various cellular and animal models.[1][2][3] It also exhibits inhibitory activity against α-glucosidases.[4]
Q2: What is the reported solubility of DAB-HCl?
A2: The reported solubility of DAB-HCl varies depending on the solvent. It is significantly more soluble in water and DMSO than in PBS (pH 7.2).[1] A summary of reported solubility data is presented in Table 1.
Q3: What are the key biochemical properties and mechanism of action of DAB-HCl?
A3: DAB-HCl primarily functions by inhibiting glycogen phosphorylase, which catalyzes the rate-limiting step in glycogen degradation (glycogenolysis).[1][3] By blocking this enzyme, DAB-HCl prevents the breakdown of glycogen into glucose-1-phosphate, thereby reducing glucose availability from stored glycogen.[2] This makes it a valuable tool for studying metabolic pathways and diseases associated with abnormal glycogen metabolism.[2]
Q4: Are there any special handling precautions for DAB-HCl?
A4: Yes, DAB-HCl is reported to be extremely hygroscopic.[4] It is crucial to store it under an inert gas like argon and handle it in a dry environment to prevent moisture absorption, which can affect its stability and weighing accuracy.[4]
Quantitative Data Summary
Table 1: Solubility of this compound (DAB-HCl)
| Solvent | Reported Solubility | Source |
| PBS (pH 7.2) | 1 mg/mL | Cayman Chemical[1] |
| Water | 19.60 - 20.40 mg/mL | Sigma-Aldrich |
| DMSO | 10 mg/mL | Cayman Chemical[1] |
Troubleshooting Guide: Solubility Issues in PBS
Issue 1: DAB-HCl powder is not dissolving or is dissolving very slowly in PBS.
-
Potential Cause 1: Concentration Exceeds Solubility Limit. The desired concentration in PBS may be higher than its reported solubility limit of approximately 1 mg/mL.[1]
-
Recommended Solution: Perform a solubility test to determine the maximum achievable concentration in your specific PBS formulation. If a higher concentration is needed, consider preparing a stock solution in a solvent with higher solubility, such as water or DMSO.[1]
-
-
Potential Cause 2: pH of the PBS Solution. The pH of the buffer can significantly influence the solubility of compounds.[5][6] While standard PBS is typically at pH 7.2-7.4, variations can occur.
-
Potential Cause 3: Insufficient Dissolution Time or Agitation. The compound may require more time and energy to dissolve completely.
-
Potential Cause 4: Hygroscopic Nature. The compound may have absorbed moisture, which can lead to clumping and difficulty in dissolving.
-
Recommended Solution: Ensure the compound is stored and handled in a dry environment, under an inert gas if possible, as recommended by the supplier.[4]
-
Issue 2: Precipitation occurs when adding a DAB-HCl stock solution (e.g., in DMSO) to PBS.
-
Potential Cause: Solvent Exchange "Crash Out". This is a common phenomenon when a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer (PBS).[11] The compound is forced into an environment where it is less soluble, causing it to precipitate.
-
Recommended Solution:
-
Use Pre-warmed PBS: Always use PBS that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[11]
-
Perform Serial Dilutions: Instead of adding the highly concentrated stock directly, create an intermediate dilution of the stock in the organic solvent first.[10]
-
Add Dropwise with Agitation: Add the stock solution (or intermediate dilution) to the pre-warmed PBS very slowly, drop-by-drop, while vigorously vortexing or stirring the PBS.[10][11] This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
-
Visualizations
Caption: Troubleshooting workflow for dissolving DAB-HCl.
Caption: DAB-HCl inhibits glycogenolysis via glycogen phosphorylase.
Caption: Recommended workflow for preparing a DAB-HCl working solution.
Experimental Protocols
Protocol 1: Preparation of a DAB-HCl Working Solution in PBS via DMSO Stock
This protocol is recommended to overcome the low solubility of DAB-HCl directly in PBS.
Materials:
-
This compound (DAB-HCl) powder
-
Anhydrous DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, weigh the desired amount of DAB-HCl powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[10]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the DAB-HCl DMSO stock solution at room temperature.
-
Pre-warm the required volume of sterile PBS to 37°C.[11]
-
Calculate the volume of the DMSO stock needed to achieve your final desired concentration in PBS. Crucially, ensure the final concentration of DMSO in the working solution remains low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
While vigorously vortexing the pre-warmed PBS, slowly add the calculated volume of the DMSO stock solution drop-by-drop.[10][11]
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the freshly prepared working solution immediately for your experiment for best results.
-
Protocol 2: Determination of Maximum Solubility in PBS (Shake-Flask Method)
This protocol helps determine the practical solubility limit of DAB-HCl in your specific PBS formulation.
Materials:
-
DAB-HCl powder
-
Your specific formulation of PBS (pH 7.2-7.4)
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
Spectrophotometer or HPLC for concentration analysis
Methodology:
-
Prepare Supersaturated Solutions:
-
Add an excess amount of DAB-HCl powder (e.g., 2-3 mg) to 1 mL of PBS in several separate tubes. This amount should be more than what is expected to dissolve.
-
-
Equilibration:
-
Incubate the tubes in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with PBS if necessary.
-
Determine the concentration of the dissolved DAB-HCl in the supernatant using a suitable analytical method (e.g., HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a chromophore and a standard curve is established).
-
-
-
The measured concentration represents the equilibrium (maximum) solubility of DAB-HCl in PBS under the tested conditions.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB HCl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB HCl), a potent inhibitor of glycogen phosphorylase and α-glucosidases.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly lower inhibitory activity of DAB HCl in our whole-cell assays compared to the reported IC50 values from cell-free enzyme assays. What could be the reason for this discrepancy?
A1: This is a common observation and often points towards limited cell permeability of the compound. Studies have shown that a much higher concentration of DAB and a longer pre-incubation period are required to inhibit glycogen shunt activity in intact astrocytes compared to cell homogenates, suggesting that the cell membrane may act as a barrier to its uptake.[1] The transport of DAB does not appear to be mediated by glucose transporters, which may contribute to its limited entry into cells.[1]
Q2: How can we improve the cellular uptake or efficacy of DAB HCl in our experiments?
A2: Several strategies can be explored to address the potential issue of low cell permeability. We recommend a systematic approach to optimize your experimental conditions and consider chemical or structural modifications.
Troubleshooting Workflow:
References
Stability and storage conditions for 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
This technical support guide provides essential information on the stability and storage of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl), a potent inhibitor of glycogen phosphorylase. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Stability and Storage Conditions
Proper storage and handling are critical for maintaining the stability and efficacy of this compound. The following tables summarize the available data on its stability and recommended storage.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C for long-term storage.[1] An alternative recommendation is 2-8°C.[2] | [1][2] |
| Atmosphere | Store under an inert gas, such as argon.[3] | [3] |
| Light | Store protected from light. (General recommendation for chemical reagents) | |
| Moisture | The compound is extremely hygroscopic; protect from moisture.[3] | [3] |
| Container | Keep container tightly closed. |
Table 2: Stability of Solid this compound
| Condition | Duration | Observed Stability | Source(s) |
| -20°C | ≥ 4 years | Stable.[1] | [1] |
| Room Temperature | During shipping | Stable for the duration of shipping in the continental US.[1] | [1] |
| Exposure to Humidity | Not specified | The compound is extremely hygroscopic and can absorb moisture from the air, which may lead to degradation or clumping.[3] | [3] |
Table 3: Stability of this compound in Solution
| Solvent | Concentration | Storage Temperature | Stability | Source(s) |
| Water | 19.60-20.40 mg/mL | Not specified | Solutions are described as clear and colorless to faintly yellow.[2] Stability data in aqueous solution over time is not readily available. It is generally recommended to prepare aqueous solutions fresh. | [2] |
| DMSO | 10 mg/mL | Not specified | Stability data in DMSO over time is not readily available. For best results, prepare solutions fresh or store aliquots at -20°C or -80°C for short periods. | [1] |
| PBS (pH 7.2) | 1 mg/mL | Not specified | Stability data in PBS over time is not readily available. It is advisable to prepare solutions fresh before use due to the potential for hydrolysis and microbial growth in buffered solutions. | [1] |
Experimental Protocols
Protocol for Handling and Storage of a Hygroscopic Compound like this compound
To mitigate the challenges associated with the hygroscopic nature of this compound, the following handling procedures are recommended:
-
Preparation: Before opening the vial, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Weighing: Weigh the desired amount of the compound quickly. Minimize the time the container is open to the atmosphere.
-
Storage of Unused Solid: After dispensing, flush the vial with an inert gas before tightly sealing the cap. Store the vial inside a desiccator containing a suitable drying agent (e.g., silica gel).
-
Solution Preparation: Prepare solutions immediately after weighing the solid. Use anhydrous solvents if the experimental protocol allows.
-
Storage of Solutions: If storage of solutions is necessary, use airtight vials. It is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, sterile filtering before storage can prevent microbial contamination.
Visual Guides
The following diagrams illustrate key workflows for handling and troubleshooting issues related to this compound.
Caption: A logical workflow for the proper handling and storage of hygroscopic compounds.
Caption: A decision tree to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store the solid compound at -20°C.[1] Some suppliers also suggest storage at 2-8°C.[2] To prevent degradation from moisture, it is crucial to store it under an inert gas like argon and in a tightly sealed container.[3]
Q2: Why is it important to handle this compound under an inert atmosphere?
A2: this compound is described as "extremely hygroscopic," meaning it readily absorbs moisture from the air.[3] Handling it under a dry, inert atmosphere minimizes water absorption, which can otherwise lead to chemical degradation, physical changes like clumping, and inaccuracies in weighing.
Q3: Can I store solutions of this compound?
A3: While it is most soluble in water and DMSO, there is limited data on the long-term stability of this compound in solution.[1][2] For optimal results and to avoid potential degradation, it is highly recommended to prepare solutions fresh before each use. If short-term storage is unavoidable, store aliquots in airtight vials at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What should I do if the solid material appears clumpy?
A4: Clumping is likely an indication of moisture absorption. While the material may still be usable for some applications, the purity and effective concentration could be compromised. For sensitive experiments, it is advisable to use a fresh, unopened vial of the compound. To prevent this, always follow the recommended handling procedures for hygroscopic materials.
Q5: How should I bring the vial to room temperature before opening?
A5: To prevent condensation, place the sealed vial in a desiccator at room temperature for a sufficient amount of time to allow it to warm up gradually. The time required will depend on the size of the vial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or no biological activity | 1. Degradation of the compound due to improper storage or handling (moisture exposure).2. Degradation of the compound in solution over time. | 1. Use a fresh vial of the compound, ensuring proper handling under an inert atmosphere.2. Prepare a fresh solution immediately before the experiment. |
| Inconsistent results between experiments | 1. Variable moisture content in the solid compound, leading to inaccurate concentrations.2. Use of solutions of different ages or that have undergone multiple freeze-thaw cycles. | 1. Strictly adhere to hygroscopic handling procedures to ensure consistency in the weighed material.2. Always use freshly prepared solutions or single-use aliquots. |
| Solid material is difficult to weigh accurately | The hygroscopic nature of the compound causes it to rapidly gain weight by absorbing atmospheric moisture. | Handle and weigh the compound in a low-humidity environment, such as a glove box or under a stream of inert gas. Work quickly to minimize exposure time. |
| Solution appears cloudy or contains precipitates | 1. The solubility limit may have been exceeded.2. The compound may have degraded, or the solution may be contaminated. | 1. Ensure the concentration is within the known solubility limits (e.g., ~20 mg/mL in water).[2] Gentle warming or sonication may aid dissolution.2. Prepare a fresh solution using a new vial of the compound. |
References
Off-target effects of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with DAB-HCl that cannot be solely attributed to glycogen phosphorylase inhibition. What could be the cause?
A1: Unexpected cellular phenotypes are often indicative of off-target effects. While DAB-HCl is a known potent inhibitor of glycogen phosphorylase, it also exhibits inhibitory activity against several other enzymes, primarily belonging to the glycoside hydrolase (GH) family. These off-target interactions can lead to a range of cellular consequences depending on the specific enzymes inhibited and the experimental system.
Q2: What are the known primary off-targets of DAB-HCl?
A2: The most well-documented off-target activities of DAB-HCl are against various α-glucosidases. These include enzymes located in the endoplasmic reticulum (ER), lysosomes, and the intestine. Specifically, DAB-HCl has been shown to inhibit:
-
ER α-glucosidase II: This enzyme is crucial for the quality control of glycoprotein folding in the endoplasmic reticulum.[1]
-
Lysosomal acid α-glucosidase (GAA): This enzyme is involved in the degradation of glycogen within lysosomes.
-
Intestinal α-glucosidases (e.g., maltase and sucrase): These enzymes are responsible for the breakdown of dietary carbohydrates.
Inhibition of these enzymes can lead to downstream cellular effects that may contribute to the observed phenotype.
Q3: How can we confirm if the observed effects in our experiment are due to off-target inhibition by DAB-HCl?
A3: Several experimental approaches can be employed to investigate potential off-target effects:
-
Use of a Structurally Unrelated Inhibitor: If possible, use a structurally different inhibitor of glycogen phosphorylase. If this second inhibitor does not produce the same phenotype, it is more likely that the effect of DAB-HCl is off-target.
-
Rescue Experiments: If the off-target is hypothesized, overexpressing a drug-resistant mutant of the off-target enzyme could rescue the phenotype, providing strong evidence for an off-target mechanism.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm the binding of DAB-HCl to suspected off-target proteins within intact cells.[2][3][4][5][6]
-
Enzymatic Assays: Directly test the inhibitory activity of DAB-HCl against a panel of purified glycosidases relevant to your experimental system.
Q4: What are the potential downstream consequences of inhibiting ER α-glucosidase II with DAB-HCl?
A4: Inhibition of ER α-glucosidase II disrupts the normal processing of N-linked glycans on newly synthesized glycoproteins.[1][7] This can lead to:
-
Misfolding of Glycoproteins: Improperly trimmed glycans can cause glycoproteins to misfold and be retained in the ER.[2]
-
ER-Associated Degradation (ERAD): Misfolded proteins are often targeted for degradation through the ERAD pathway.[2]
-
Induction of the Unfolded Protein Response (UPR): Accumulation of misfolded proteins in the ER can trigger the UPR, a cellular stress response.
-
Inhibition of Viral Replication: Many enveloped viruses rely on the host's ER glycoprotein quality control machinery for the proper folding of their envelope proteins. Inhibition of ER α-glucosidase II can therefore have antiviral effects.[8]
Q5: What are the cellular implications of inhibiting lysosomal acid α-glucosidase (GAA) with DAB-HCl?
A5: Inhibition of GAA can lead to the accumulation of glycogen within lysosomes, mimicking some aspects of Pompe disease, a lysosomal storage disorder.[9] In the context of cancer cells, suppression of GAA has been shown to:
-
Impair Autophagy: Lysosomal function is critical for the autophagic process.
-
Induce Apoptosis: The disruption of lysosomal function and autophagy can lead to programmed cell death.[9]
Troubleshooting Guide
| Observed Problem | Possible Cause | Troubleshooting Steps |
| Unexpected decrease in cell viability or proliferation | Inhibition of lysosomal acid α-glucosidase (GAA) leading to lysosomal dysfunction and apoptosis. | 1. Measure GAA activity in cell lysates in the presence and absence of DAB-HCl. 2. Assess markers of apoptosis (e.g., caspase activation, Annexin V staining). 3. Examine lysosomal morphology and glycogen content using microscopy. |
| Alterations in glycoprotein trafficking or secretion | Inhibition of ER α-glucosidase II, leading to misfolded glycoproteins and their retention in the ER. | 1. Analyze the glycosylation status of specific glycoproteins of interest by Western blot (look for shifts in molecular weight). 2. Perform immunofluorescence microscopy to visualize the subcellular localization of glycoproteins (look for ER accumulation). 3. Monitor the secretion of a reporter glycoprotein. |
| Inconsistent results between in vitro enzyme assays and cellular experiments | Poor cell permeability of DAB-HCl or rapid metabolism of the compound. | 1. Determine the intracellular concentration of DAB-HCl using analytical methods like LC-MS/MS. 2. Perform a time-course experiment in cells to find the optimal incubation time. 3. Use permeabilized cells to bypass the cell membrane barrier. |
| Observed effects on carbohydrate metabolism unrelated to glycogenolysis | Inhibition of intestinal α-glucosidases (in vivo or in intestinal cell models). | 1. Measure the activity of intestinal maltase and sucrase in the presence of DAB-HCl. 2. In animal studies, perform an oral carbohydrate tolerance test to assess the impact on postprandial glucose levels. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives against its primary target (Glycogen Phosphorylase) and known off-target glycosidases. Note: IC50 and Ki values can vary depending on the enzyme source, substrate, and assay conditions.
| Enzyme | Organism/Tissue | Inhibitor | IC50 / Ki |
| Glycogen Phosphorylase | Rabbit Muscle | DAB | Ki ≈ 400 nM |
| α-Glucosidase II | Endoplasmic Reticulum | DAB | Effective Inhibitor |
| Maltase | Rat Intestine | α-1-C-Butyl-LAB (DAB derivative) | IC50 = 0.13 µM[10] |
| Isomaltase | Rat Intestine | α-1-C-Butyl-LAB (DAB derivative) | IC50 = 4.7 µM[10] |
| Sucrase | Rat Intestine | α-1-C-Butyl-LAB (DAB derivative) | IC50 = 0.032 µM[10] |
| α-Mannosidase | Jack Bean | DAB analogues | Ki = 0.23 to 1.4 µM[11] |
| Lysosomal Acid α-Glucosidase (GAA) | Human | LAB (DAB enantiomer) | IC50 = 0.52 µM |
| ER α-Glucosidase II | Human | LAB (DAB enantiomer) | IC50 = 2.8 µM |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of DAB-HCl against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (DAB-HCl)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of DAB-HCl in phosphate buffer and create serial dilutions to the desired test concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the different concentrations of DAB-HCl solution to the test wells.
-
Add 50 µL of phosphate buffer to the control wells.
-
Add 25 µL of the α-glucosidase solution to the test and control wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 25 µL of the pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Add 100 µL of 0.1 M Na₂CO₃ solution to all wells to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to assess the engagement of DAB-HCl with a potential off-target protein in intact cells.[2][3][4][5][6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
DAB-HCl
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of DAB-HCl or vehicle (control) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
-
Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both DAB-HCl-treated and vehicle-treated samples.
-
Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve for the DAB-HCl-treated sample compared to the vehicle control indicates target engagement.
-
Visualizations
Signaling Pathways
Caption: Inhibition of ER α-glucosidase II by DAB-HCl disrupts glycoprotein folding.
Caption: Inhibition of Lysosomal Acid α-Glucosidase by DAB-HCl can lead to apoptosis.
Experimental Workflow
Caption: Workflow for investigating off-target effects of DAB-HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. α-Glucosidase Inhibitors Reduce Dengue Virus Production by Affecting the Initial Steps of Virion Morphogenesis in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing the selectivity of ER α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Class of Glycoside Hydrolase Mechanism-Based Covalent Inhibitors: Glycosylation Transition State Conformations. | Semantic Scholar [semanticscholar.org]
- 8. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing DAB-HCl Staining in Intact Astrocytes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pre-incubation time of 3,3'-Diaminobenzidine (DAB)-HCl for staining intact astrocytes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of DAB-HCl staining?
A1: DAB-HCl is a chromogenic substrate used in immunohistochemistry (IHC) and other enzyme-based immunoassays. The staining process relies on the enzymatic reaction of Horseradish Peroxidase (HRP). HRP, which is typically conjugated to a secondary antibody, catalyzes the oxidation of DAB by hydrogen peroxide (H₂O₂).[1][2] This reaction produces a water-insoluble, brown-colored polymer precipitate at the location of the target antigen, allowing for its visualization under a microscope.[1][2][3]
Q2: Why is optimizing the pre-incubation time for DAB-HCl crucial for staining astrocytes?
A2: Optimizing the pre-incubation time is critical to achieve a strong and specific signal without excessive background staining. An insufficient pre-incubation time can lead to weak or no signal, while an overly long incubation can result in high background noise, obscuring the specific staining of astrocytic features.[4] The optimal time can vary depending on factors like astrocyte cell culture conditions, the expression level of the target protein, and the activity of the HRP enzyme.
Q3: What is a typical starting point for DAB-HCl pre-incubation time with intact astrocytes?
A3: While the optimal time needs to be determined empirically, a common starting point for DAB incubation is between 30 seconds and 10 minutes.[1][2] It is highly recommended to monitor the color development under a microscope and stop the reaction once a clear and specific brown precipitate is observed in the astrocytes.[4]
Q4: Can the DAB signal be enhanced?
A4: Yes, the DAB signal can be enhanced to increase sensitivity. This can be achieved by adding certain metal ions, such as nickel, cobalt, or copper, to the DAB solution.[1][5][6] For instance, the presence of cobalt or nickel can change the color of the precipitate to a blue-black, which may provide better contrast.[1][2] The addition of imidazole to the reaction buffer has also been shown to increase the sensitivity of the HRP/DAB reaction.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of DAB-HCl pre-incubation time for intact astrocyte staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate pre-incubation time with DAB solution. | Increase the pre-incubation time and monitor the color development closely under a microscope. Stop the reaction when the desired signal intensity is reached.[4] |
| Low concentration or inactivity of the primary or secondary antibody. | Perform a titration experiment to determine the optimal antibody concentration. Ensure antibodies are stored correctly and have not expired.[4][7] | |
| Ineffective antigen retrieval. | For fixed cells, ensure the antigen retrieval method (e.g., heat-induced epitope retrieval) is appropriate for the target antigen and antibody.[4] | |
| Insufficient HRP enzyme activity. | Prepare enzyme conjugate dilutions immediately before use and avoid repeated freeze-thaw cycles.[8] Consider using a more sensitive DAB substrate system.[8] | |
| High Background Staining | Over-development of the DAB chromogen. | Reduce the DAB pre-incubation time. Monitor the reaction progress carefully under a microscope to stop it at the optimal point.[4] |
| Non-specific binding of primary or secondary antibodies. | Increase the concentration of the blocking serum (up to 10%).[8] Decrease the concentration of the primary and/or secondary antibodies.[8] | |
| Endogenous peroxidase activity in astrocytes. | Pre-treat the cells with a peroxidase blocking agent, such as 3% hydrogen peroxide (H₂O₂), before adding the primary antibody.[4] | |
| Uneven Staining | Incomplete coverage of the cells with reagents. | Ensure that the entire surface of the astrocyte culture is evenly covered with all solutions during each step of the staining protocol. |
| Improper fixation of the astrocytes. | Optimize the fixation protocol, including the type of fixative, concentration, and incubation time, to ensure proper preservation of cellular morphology and antigenicity.[8] | |
| Reagents not mixed thoroughly. | Ensure the DAB solution and other reagents are well-mixed before applying them to the cells.[9] |
Experimental Protocols
Protocol 1: General Protocol for DAB-HCl Staining of Intact Astrocytes
This protocol provides a general framework. Researchers should optimize incubation times and reagent concentrations for their specific experimental conditions.
-
Cell Culture and Fixation:
-
Culture astrocytes on coverslips or in culture plates to the desired confluency.
-
Wash the cells gently with Phosphate Buffered Saline (PBS).
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15-20 minutes at room temperature).
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate the cells with 0.3-3% H₂O₂ in PBS for 5-10 minutes to quench endogenous peroxidase activity.[4]
-
Wash the cells three times with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate the cells with a blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS) for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target astrocytic protein to its optimal concentration in the blocking buffer.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature.
-
-
DAB-HCl Pre-incubation and Development:
-
Wash the cells three times with PBS.
-
Prepare the DAB substrate solution according to the manufacturer's instructions immediately before use. This typically involves mixing a DAB chromogen solution with a substrate buffer containing H₂O₂.
-
Pre-incubate the cells with the DAB solution for a predetermined time (start with a range of 1-10 minutes).
-
Crucially, monitor the color development under a microscope.
-
Stop the reaction by washing the cells with distilled water or PBS once the desired brown precipitate is observed.[1][2]
-
-
Counterstaining and Mounting (Optional):
-
Counterstain the cell nuclei with a suitable stain like Hematoxylin if desired.
-
Dehydrate the cells through a graded series of ethanol and clear with xylene (if using permanent mounting medium).
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Visualizations
Caption: Experimental workflow for DAB-HCl staining in intact astrocytes.
Caption: Enzymatic reaction of DAB-HCl catalyzed by HRP.
Caption: Logical troubleshooting flow for common DAB staining issues.
References
- 1. technologyinscience.blogspot.com [technologyinscience.blogspot.com]
- 2. youtube.com [youtube.com]
- 3. DAB Staining Kit to Detect Peroxidase | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Heavy Metal Enhancement Technique for Diaminobenzidine in Immunohistochemistry Enables Ultrastructural Observation by Low-vacuum Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Overcoming hygroscopic challenges of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the highly hygroscopic nature of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAB-HCl) and why is it used in research?
A1: this compound, also known as DAB-HCl, is a potent inhibitor of glycogen phosphorylase and α-glucosidases.[1][2] Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose.[3] Due to its inhibitory action, DAB-HCl is widely used as a tool in research to study glycogen metabolism in various contexts, including its role in memory, learning, and certain disease states.[3]
Q2: What does "extremely hygroscopic" mean in the context of DAB-HCl?
A2: "Extremely hygroscopic" signifies that DAB-HCl has a strong affinity for moisture and will readily absorb water vapor from the atmosphere.[1][2] This can lead to a range of issues, from physical changes like clumping and deliquescence (dissolving in the absorbed water) to chemical degradation, which can compromise experimental results.[4][5]
Q3: What are the primary consequences of improper handling of hygroscopic DAB-HCl?
A3: Improper handling can lead to several adverse outcomes:
-
Inaccurate Weighing: Absorption of moisture leads to an overestimation of the compound's mass, resulting in incorrect solution concentrations.[6]
-
Physical Changes: The powder may cake, clump, or liquefy, making it difficult to handle and dispense.[7][8]
-
Chemical Instability: The presence of water can accelerate chemical degradation, such as hydrolysis, potentially reducing the compound's purity and efficacy.[4][5][9]
-
Altered Crystal Structure: Moisture can induce changes in the crystalline form of the compound, which may affect its solubility and bioavailability.[4][5]
Q4: How should I store DAB-HCl to minimize moisture absorption?
A4: To maintain its integrity, DAB-HCl should be stored under controlled conditions. The recommended storage is at 2-8°C in a tightly sealed container, under an inert gas like argon.[2] Using a desiccator with a suitable drying agent (e.g., silica gel) provides an additional layer of protection.[6]
Q5: Can I use DAB-HCl that has clumped or appears wet?
A5: It is strongly advised against using DAB-HCl that shows visible signs of moisture absorption. The exact concentration of the active compound will be unknown, and its stability may be compromised. For critical experiments, it is best to use a fresh, properly stored vial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or drifting balance reading during weighing. | Moisture absorption from the air onto the compound.[10][11] | 1. Work quickly to minimize exposure time.[6] 2. Use a weighing vessel with a lid (e.g., a screw-cap vial). 3. Consider weighing by difference: pre-weigh the sealed vial, dispense the approximate amount into your solvent, and re-weigh the vial to determine the exact amount transferred.[12] 4. If available, perform weighing inside a glove box with controlled low humidity or an inert atmosphere. |
| The powder has formed hard clumps or a solid mass. | Prolonged or repeated exposure to ambient humidity. | 1. Discard the affected vial for quantitative applications as the water content is unknown. 2. For future prevention, ensure the container is sealed tightly with paraffin film after each use and stored in a desiccator. 3. Consider aliquoting the compound into smaller, single-use vials upon receiving a new batch to minimize exposure of the bulk material.[6] |
| Difficulty in achieving complete dissolution or observing particulates in the solution. | Potential degradation or change in crystalline form due to moisture. | 1. Ensure you are using a solvent in which DAB-HCl is known to be soluble (e.g., water, DMSO, PBS).[3] 2. If solubility issues persist with a previously reliable batch, it may indicate degradation. It is advisable to use a new, unopened vial of the compound. |
| Variability in experimental results between different batches or over time. | Inconsistent water content in the weighed DAB-HCl, leading to variations in the effective concentration. | 1. Implement a strict, standardized protocol for handling and weighing the compound. 2. For highly sensitive assays, consider making a concentrated stock solution from a whole vial of new material, then aliquot and store frozen to ensure consistency across experiments.[6] 3. If precise quantification is critical, perform a Karl Fischer titration to determine the water content of your batch before use. |
Experimental Protocols
Protocol 1: Gravimetric Analysis of Hygroscopicity (Dynamic Vapor Sorption)
This protocol outlines the use of Dynamic Vapor Sorption (DVS) analysis to generate a moisture sorption-desorption isotherm, which quantitatively characterizes the hygroscopic nature of DAB-HCl.
Objective: To determine the equilibrium moisture content of DAB-HCl at various relative humidity (RH) levels.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of dry DAB-HCl (typically 5-15 mg) onto the DVS instrument's microbalance. The sample should be handled in a low-humidity environment (e.g., a glove box) prior to loading.
-
Drying: Start the experiment by drying the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the same steps back to 0% RH to measure moisture loss.
-
Data Analysis: Plot the equilibrium moisture content (% change in mass) against the RH at each step to generate the sorption and desorption isotherms.
Protocol 2: Preparation of a Stock Solution with a Hygroscopic Compound
This protocol provides a best-practice method for accurately preparing a stock solution of DAB-HCl, minimizing error due to moisture absorption.
Objective: To prepare a stock solution of known concentration.
Methodology:
-
Environment Setup: If possible, perform all steps in a controlled environment with low humidity, such as a glove box or a balance enclosure purged with dry nitrogen.
-
Equilibration: Allow the sealed vial of DAB-HCl to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing by Difference: a. Place the sealed vial of DAB-HCl on the analytical balance and record its initial mass (Mass 1). b. Remove the vial from the balance. Working quickly, open the vial and use a clean spatula to transfer an approximate amount of the powder into a pre-prepared volumetric flask containing about half of the final solvent volume. c. Immediately reseal the original DAB-HCl vial. d. Place the sealed vial back on the balance and record its final mass (Mass 2). e. The exact mass of the transferred DAB-HCl is Mass 1 - Mass 2.
-
Dissolution: a. Gently swirl the volumetric flask to dissolve the compound. If necessary, sonicate briefly. b. Once fully dissolved, add the solvent to the calibration mark. c. Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: If not for immediate use, filter the solution and store it in appropriate, tightly sealed containers at the recommended temperature. For long-term storage, consider creating single-use aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Glycogenolysis Signaling Pathway
The diagram below illustrates the signaling cascade for glycogenolysis, the pathway inhibited by this compound through its action on Glycogen Phosphorylase.
Caption: Hormonal activation of glycogenolysis and its inhibition by DAB-HCl.
Experimental Workflow: Preparing a Stock Solution
The following diagram outlines the critical steps for accurately preparing a stock solution from a hygroscopic compound like DAB-HCl.
Caption: Workflow for accurate weighing and dissolution of hygroscopic compounds.
References
- 1. labcompare.com [labcompare.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. CHEM 245 - Glycogen phosphorylase [guweb2.gonzaga.edu]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. Glycogenolysis | Pathway, Process & Purpose - Lesson | Study.com [study.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. med.libretexts.org [med.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
Technical Support Center: 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl)
Welcome to the technical support center for 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cellular transport of DAB-HCl and to offer troubleshooting support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intracellular target of DAB-HCl?
A1: DAB-HCl is a known inhibitor of glycogen phosphorylase and various α-glucosidases. Its ability to inhibit these enzymes is central to its biological effects.
Q2: What is the proposed cellular transport mechanism for DAB-HCl?
A2: The precise cellular transport mechanism for DAB-HCl has not been fully elucidated. However, studies have shown that its uptake is not mediated by glucose transporters. It is suggested that DAB-HCl has limited permeability across the cell membrane, which may indicate a slow diffusion process or reliance on a yet-unidentified transporter. Some iminosugars are known to utilize carbohydrate transport mechanisms for cellular entry.
Q3: Why is a higher concentration of DAB-HCl required in cell-based assays compared to in vitro enzyme assays?
A3: The necessity for higher concentrations of DAB-HCl in cellular experiments is likely due to its limited membrane permeability. For complete inhibition of intracellular targets, a pre-incubation period is often required to allow for sufficient accumulation of the compound within the cell.
Q4: Are there any known transporters for iminosugars that might be relevant for DAB-HCl?
A4: While the specific transporter for DAB-HCl is unknown, other iminosugars have been shown to be transported by various carrier-mediated systems. For instance, some sodium-dependent glucose transporters (SGLTs) can transport iminosugars. Research into the transport of structurally similar pyrrolidine iminosugars may provide further insights.
Troubleshooting Guides
This section addresses common issues encountered during experiments with DAB-HCl, with a focus on its cellular transport.
Issue 1: Inconsistent or No Biological Effect in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Cellular Uptake | Increase the pre-incubation time to allow for adequate intracellular accumulation of DAB-HCl. Consider performing a time-course experiment to determine the optimal pre-incubation period for your cell type. |
| Low Compound Concentration | Gradually increase the concentration of DAB-HCl in your experiment. Due to limited permeability, higher concentrations may be needed to achieve the desired intracellular effect compared to IC50 values from cell-free enzyme assays. |
| Cell Line Variability | The expression of potential transporters can vary between cell lines. If possible, test the effect of DAB-HCl on different cell lines to assess if the observed effect is cell-type specific. |
| Incorrect pH of Medium | The protonation state of the iminosugar can be critical for its interaction with transporters and enzymes. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density across all wells of your microtiter plate. Variations in cell number will lead to inconsistent results. |
| "Edge Effect" in Microtiter Plates | Evaporation from the outer wells of a plate can concentrate solutes and affect cell viability. Avoid using the perimeter wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media.[1] |
| Compound Solubility Issues | Although DAB-HCl is water-soluble, ensure it is fully dissolved in the medium before adding it to the cells. Precipitates can lead to inconsistent dosing. |
| Contamination | Mycoplasma or other microbial contamination can significantly alter cellular metabolism and transport processes, leading to unreliable data. Regularly test your cell cultures for contamination. |
Experimental Protocols
Protocol 1: General Cellular Uptake Assay for Iminosugars (Radiolabeled Method)
This protocol provides a general framework for measuring the uptake of a radiolabeled iminosugar.
Materials:
-
Radiolabeled DAB-HCl (e.g., ³H or ¹⁴C labeled)
-
Cell line of interest
-
Complete cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Inhibitors or competing compounds (for specificity studies)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS)
-
Scintillation cocktail
-
Microtiter plates (24- or 96-well)
-
Filtration apparatus with glass fiber filters (for suspension cells)
-
Liquid scintillation counter
Procedure for Adherent Cells:
-
Seed cells in microtiter plates and grow to near confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.
-
Add fresh assay buffer to each well.
-
For competition experiments, add the competing compound or inhibitor and incubate for a predetermined time (e.g., 30 minutes).
-
Initiate the uptake by adding the radiolabeled DAB-HCl to each well.
-
Incubate for various time intervals with gentle agitation.
-
Stop the incubation by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Procedure for Suspension Cells:
-
Add a known number of cells to each well of a microtiter plate.
-
Add the competing compound or inhibitor if necessary and pre-incubate.
-
Initiate the uptake by adding the radiolabeled DAB-HCl.
-
Incubate for the desired time with gentle agitation.
-
Stop the incubation by rapid vacuum filtration onto glass fiber filters.
-
Wash the filters with ice-cold PBS.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.
Data Presentation: Quantitative Data on Iminosugar Inhibition
The following table summarizes inhibitory concentrations of DAB and related compounds against various enzymes. This data is crucial for designing experiments and interpreting results.
| Compound | Enzyme | Organism/Tissue | IC50 / Ki | Reference |
| DAB | Glycogen Phosphorylase | Brain tissue homogenates | ~400 nM (IC50) | [2] |
| DAB | Glycogen Phosphorylase | Astrocytes homogenates | ~400 nM (IC50) | [2] |
| DAB | Glycogenolysis | Isolated liver cells | 1.0 µM (IC50) | [3] |
| DAB derivative (23b) | β-galactosidase | Bovine liver | 0.66 µM (IC50) | [4][5][6] |
| 4-C-Me-DAB | Sucrase | Rat intestinal | 0.89 µM (Ki), 0.41 µM (IC50) | [5] |
| 4-C-Me-LAB | Sucrase | Rat intestinal | 0.95 µM (Ki), 0.66 µM (IC50) | [5] |
Visualizations
Logical Flowchart for Troubleshooting Inconsistent Experimental Results
This diagram outlines a systematic approach to troubleshooting common issues in cell-based assays involving DAB-HCl.
Caption: Troubleshooting workflow for DAB-HCl experiments.
Proposed (Hypothetical) Cellular Transport Pathway for DAB-HCl
This diagram illustrates a hypothetical pathway for DAB-HCl cellular uptake, highlighting the current understanding and areas of uncertainty.
Caption: Hypothetical transport mechanism of DAB-HCl into a cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular transport - Wikipedia [en.wikipedia.org]
- 4. Iminosugar antivirals: the therapeutic sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding horizons of iminosugars as broad-spectrum anti-virals: mechanism, efficacy and novel developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with DAB-HCl in Enzyme Assays
Welcome to the technical support center for DAB-HCl based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with your DAB-HCl assays.
Issue: Weak or No Staining/Signal
Q1: I am not seeing any signal, or the signal is very weak in my assay. What are the possible causes and solutions?
A1: Weak or no signal is a common issue that can arise from several factors related to your reagents, protocol, or the target itself. Here are the primary areas to investigate:
-
Reagent Quality and Preparation:
-
DAB-H₂O₂ Solution: Ensure your 3,3'-Diaminobenzidine (DAB) and hydrogen peroxide (H₂O₂) solutions are freshly prepared. The working solution is light-sensitive and should be used shortly after preparation.[1] Old or improperly stored reagents can lose activity.
-
Enzyme Conjugate: Verify the activity of your horseradish peroxidase (HRP)-conjugated antibody or streptavidin. Improper storage or repeated freeze-thaw cycles can diminish enzyme activity.
-
Primary/Secondary Antibodies: Confirm that your primary and secondary antibodies are validated for the application (e.g., IHC, Western Blot, ELISA).[2] Ensure you are using the correct concentrations and that the secondary antibody is compatible with the primary antibody's host species.
-
-
Protocol Optimization:
-
Incubation Times: Incubation times for antibodies and the DAB substrate may be too short. Try increasing the incubation periods. For the DAB substrate, this is typically between 2-10 minutes, but may require optimization.[3]
-
Antibody Dilution: Your primary or secondary antibody may be too dilute. Perform a titration to find the optimal concentration.
-
Washing Steps: While essential, excessive washing can elute the antibody or antigen from the sample. Ensure your washing steps are not too stringent.[4]
-
-
For Immunohistochemistry (IHC):
-
Antigen Retrieval: Inadequate antigen retrieval can prevent the primary antibody from accessing its epitope in formalin-fixed paraffin-embedded (FFPE) tissues. Optimize your antigen retrieval method (heat-induced or enzymatic).
-
Tissue Fixation: Over-fixation of tissues can mask antigens. Ensure your fixation protocol is appropriate for your target.
-
Issue: High Background or Non-Specific Staining
Q2: My results show high background, making it difficult to interpret the specific signal. How can I reduce this?
A2: High background can obscure your specific signal and lead to false positives. Here are the key factors to address:
-
Blocking Step:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific binding of antibodies. Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or normal serum from the secondary antibody's host species) for a sufficient amount of time.[2]
-
For IHC: Tissues like the liver and kidney have endogenous peroxidase activity that can react with the DAB substrate, causing background staining. Quench this activity by incubating the tissue in a hydrogen peroxide solution (e.g., 0.3% H₂O₂ in methanol) before the blocking step.[5]
-
-
Antibody Concentrations:
-
Primary Antibody Too Concentrated: A high concentration of the primary antibody is a common cause of non-specific binding.[6] Try using a higher dilution.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the sample. Use a pre-adsorbed secondary antibody to minimize this.
-
-
DAB Incubation:
-
Washing:
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background. Increase the number and duration of your washes.[6]
-
Issue: Inconsistent or Patchy Staining
Q3: I'm observing uneven or patchy staining across my samples. What could be the cause?
A3: Inconsistent staining can be frustrating and is often due to technical errors during the assay procedure.
-
Reagent Application:
-
Uneven Coverage: Ensure that all solutions (blocking buffer, antibodies, DAB substrate) completely and evenly cover the sample (tissue section, membrane, or well).
-
Drying Out: Do not allow the sample to dry out at any stage of the staining process, as this can lead to artifacts and uneven staining.[5] Using a humidified chamber during incubations can help.[5]
-
-
For IHC:
-
Poor Fixation: Inconsistent fixation can lead to variable antigen preservation and staining.
-
Tissue Sectioning: Variations in tissue thickness can result in uneven staining.
-
-
For Western Blotting:
Frequently Asked Questions (FAQs)
Q4: How should I prepare and store my DAB solution?
A4: Proper preparation and storage of your DAB solution are critical for consistent results.
-
Preparation: DAB is a suspected carcinogen and should be handled with appropriate personal protective equipment.[7] To prepare a stock solution, dissolve DAB powder in a suitable buffer (e.g., Tris or PBS) to a concentration of 10 mg/mL.[10] This stock solution can be aliquoted and stored frozen. The working solution is prepared by diluting the stock and adding hydrogen peroxide immediately before use.[5]
-
Stability: The DAB working solution is not stable and should be used within a few hours of preparation. It is also light-sensitive, so it should be protected from light.
Q5: What is the optimal pH for the HRP enzyme and DAB reaction?
A5: The optimal pH for horseradish peroxidase (HRP) activity is typically between 6.0 and 6.5. However, the enzyme is stable over a wider pH range (5.0 to 9.0). For the DAB reaction itself, a pH of around 7.2 is often recommended to balance enzyme activity and minimize background.[10] A pH below 7.0 can lead to weaker signal intensity, while a pH above 7.6 may increase background staining.[10]
Q6: Can I reuse my diluted antibodies or DAB solution?
A6: It is generally not recommended to reuse diluted antibody solutions or the DAB working solution.[5] Reusing antibodies can lead to contamination and reduced efficacy. The DAB working solution is unstable and will lose activity over time.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Different Enzyme Assays
| Parameter | Immunohistochemistry (IHC) | Western Blotting | ELISA |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | 1-2 hours at RT or overnight at 4°C | 1-2 hours at RT |
| Secondary Antibody Incubation | 30-60 minutes at RT | 1 hour at RT | 1 hour at RT |
| DAB Concentration (Working) | 0.5 - 1.0 mg/mL | 0.5 - 1.0 mg/mL | Varies by kit |
| H₂O₂ Concentration (Working) | 0.01% - 0.03% | 0.01% - 0.03% | Varies by kit |
| DAB Incubation Time | 2-10 minutes (monitor visually) | 5-15 minutes | 15-30 minutes |
Note: These are general guidelines. Optimal conditions should be determined empirically for each specific assay.
Experimental Protocols
Protocol 1: Standard DAB Staining for Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Immerse in 100% ethanol (2 x 10 min).
-
Immerse in 95% ethanol (1 x 5 min).
-
Immerse in 70% ethanol (1 x 5 min).
-
Rinse in deionized water.
-
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for your specific antibody.
-
Peroxidase Blocking: Incubate sections in 0.3% H₂O₂ in methanol for 15-30 minutes to block endogenous peroxidase activity.[5]
-
Washing: Wash slides with PBS or TBS buffer (3 x 5 min).
-
Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash slides with PBS or TBS buffer (3 x 5 min).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash slides with PBS or TBS buffer (3 x 5 min).
-
DAB Substrate Incubation: Prepare the DAB working solution and apply it to the sections. Incubate for 2-10 minutes, monitoring the color development.[3]
-
Stop Reaction: Stop the reaction by rinsing the slides with deionized water.
-
Counterstaining (Optional): Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then mount with a permanent mounting medium.
Mandatory Visualization
Caption: General experimental workflow for enzyme assays using DAB-HCl for detection.
Caption: Signaling pathway of the HRP-catalyzed oxidation of DAB.
Caption: A logical troubleshooting workflow for common issues in DAB-HCl assays.
References
- 1. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. reportergene.com [reportergene.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. stratech.co.uk [stratech.co.uk]
- 10. DAB-Peroxidase Substrate Solution (Brown) | Protocols Online [protocolsonline.com]
Technical Support Center: Handling and Weighing 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the accurate handling and weighing of the extremely hygroscopic compound, 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride. Adherence to these protocols is critical for experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a potent inhibitor of glycogen phosphorylase and α-glucosidases.[1][2][3] It is a naturally occurring pyrrolidine alkaloid found in species such as Arachniodes standishii and Angylocalyx boutiqueanus.[1][3] Its inhibitory activity on key enzymes involved in glycogen metabolism makes it a valuable tool in research, particularly in studies related to metabolic disorders.[4][5]
Q2: What does "extremely hygroscopic" mean and what are the implications for handling this compound?
A2: "Hygroscopic" refers to a substance's ability to readily attract and absorb moisture from the surrounding atmosphere.[6] this compound is described as "extremely hygroscopic," meaning it has a strong affinity for water.[1][3] This property can lead to significant errors in weighing, as the absorbed water will contribute to the measured mass, resulting in an inaccurate concentration of the final solution. Furthermore, moisture absorption can alter the physical state of the compound, causing it to become damp or "cakey".[7] Therefore, it is crucial to handle this compound in a controlled, low-humidity environment.
Q3: How should I store this compound?
A3: Due to its extreme hygroscopicity, this compound must be stored under an inert gas, such as argon, in a tightly sealed container.[1][2][3] The recommended storage temperature is between 2-8°C.[2] It is advisable to store the main stock in a desiccator to further minimize moisture exposure.
Q4: What are the immediate signs that my compound may have absorbed moisture?
A4: A key visual indicator of moisture absorption is a change in the physical appearance of the solid compound. If the normally solid, crystalline material appears clumpy, damp, or has formed a puddle-like liquid, it has likely been compromised by atmospheric moisture.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or drifting balance readings during weighing. | The compound is actively absorbing moisture from the air. | Minimize exposure time. Weigh the compound in a controlled environment such as a glove box with low humidity or under a stream of inert gas. Use a weighing vessel with a lid. |
| Difficulty in transferring the entire weighed amount of powder. | The compound has become sticky due to moisture absorption. | Handle the compound in a low-humidity environment. If some residue remains, rinse the weighing vessel with the solvent to be used for dissolution and transfer the rinsing solution to your final container. |
| Variability in experimental results between different batches of prepared solutions. | Inaccurate initial weighing due to varying degrees of water absorption. | Strictly follow the recommended handling and weighing protocols for hygroscopic compounds for every preparation. Determine the water content of the solid via methods like Karl Fischer titration if high accuracy is required. |
| The solid compound appears clumpy or wet upon opening the container. | Improper storage or a compromised container seal. | Discard the compromised compound as its purity is uncertain. For future storage, ensure the container is tightly sealed, consider using parafilm for extra sealing, and always store in a desiccator under inert gas.[8] |
Experimental Protocol: Weighing this compound
This protocol outlines the recommended procedure for accurately weighing this highly hygroscopic compound.
Materials:
-
This compound
-
Analytical balance (ensure it is calibrated)
-
Glove box with controlled low humidity or an inert atmosphere (e.g., argon or nitrogen)
-
Alternatively, a desiccator and a gentle stream of inert gas
-
Anti-static weighing boat or a small, clean, and dry glass vial with a cap
-
Spatula
-
Tweezers or forceps[9]
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation of the Weighing Environment:
-
Ideal Method (Glove Box): Purge the glove box with an inert gas to achieve a low-humidity environment. Place the analytical balance, compound container, weighing vessel, spatula, and any other necessary equipment inside the glove box and allow the atmosphere to stabilize.
-
Alternative Method (Desiccator and Inert Gas Stream): Place the sealed container of the compound, weighing vessel, and spatula in a desiccator for at least 30 minutes to equilibrate. Position the analytical balance in a draft-free area. Arrange a gentle stream of inert gas to flow over the balance pan.
-
-
Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.[10]
-
Taring the Weighing Vessel:
-
Using tweezers, place the weighing vessel (preferably with its cap or lid) on the analytical balance.
-
Close the balance doors and allow the reading to stabilize.
-
Tare the balance to zero.
-
-
Weighing the Compound:
-
Work swiftly to minimize exposure to any residual atmospheric moisture.
-
Open the container of the compound.
-
Using a clean spatula, quickly transfer the desired amount of the compound into the tared weighing vessel.
-
Immediately place the lid on the weighing vessel.
-
Tightly reseal the main container of the compound.
-
Place the lidded weighing vessel back on the balance.
-
Close the balance doors and record the stable weight.
-
-
Dissolution:
-
For dissolution, add the solvent directly to the weighing vessel if possible.
-
If transferring the solid is necessary, do so quickly. To ensure quantitative transfer, rinse the weighing vessel with a small amount of the solvent and add the rinse to the final solution.
-
Visual Workflow and Data Summary
Workflow for Handling Hygroscopic Compounds
Caption: A flowchart illustrating the key steps for accurate handling and weighing of hygroscopic compounds.
Summary of Properties and Handling Conditions
| Property | Value / Recommendation |
| Chemical Name | This compound |
| CAS Number | 100991-92-2 |
| Molecular Formula | C₅H₁₁NO₃ · HCl |
| Molecular Weight | 169.61 g/mol [2][11] |
| Physical Form | Solid[2] |
| Hygroscopicity | Extremely hygroscopic[1][3] |
| Recommended Storage | 2-8°C under an inert gas (e.g., Argon)[1][2][3] |
| Solubility (Water) | 19.60-20.40 mg/mL[2] |
| Weighing Environment | Glove box with low humidity or under a stream of inert gas |
| Personal Protective Equipment | Eyeshields, gloves, dust mask (type N95 US)[12] |
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. ≥98% (TLC), Glycogen phosphorylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4-Dideoxy-1,4-imino- D -arabinitol enzyme inhibitor 100991-92-2 [sigmaaldrich.com]
- 4. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Hygroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. labcompare.com [labcompare.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scbt.com [scbt.com]
- 12. ≥98% (TLC), Glycogen phosphorylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Potential interference of DAB-HCl with other reagents in assays
Welcome to the technical support center for 3,3'-Diaminobenzidine (DAB)-HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interferences of DAB-HCl with other reagents in various assays.
Frequently Asked Questions (FAQs)
Q1: What is DAB-HCl and how does it work?
A1: 3,3'-Diaminobenzidine (DAB) is a chemical compound that, in its hydrochloride salt form (DAB-HCl), is highly soluble in water. It is a widely used chromogen in immunohistochemistry (IHC) and other enzyme-based immunoassays.[1][2] The principle behind its use lies in its reaction with horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DAB.[2] This reaction produces an insoluble, brown-colored polymer precipitate at the site of the HRP enzyme.[1][2] This localized precipitate allows for the visualization of the target antigen under a light microscope.
Q2: Can DAB-HCl interfere with other reagents in my assay?
A2: Yes, both direct and indirect interference can occur. Direct interference involves chemical reactions with DAB-HCl itself or the components of the DAB reaction. Indirect interference involves the inhibition or alteration of the enzymatic reaction that produces the colored precipitate. Common sources of interference include components of buffers, fixatives, and other reagents used in the experimental workflow.
Q3: My DAB staining is weak or absent. What are the possible causes?
A3: Weak or no staining is a common issue and can stem from several factors not directly related to DAB-HCl interference. These include problems with the primary or secondary antibodies (concentration, activity, or compatibility), suboptimal antigen retrieval, and inactive HRP enzyme.[3] However, certain reagents can inhibit the HRP enzyme, leading to reduced or absent staining. A notable inhibitor is sodium azide, which is often used as a preservative in buffers.[4]
Q4: I am observing high background staining. How can I troubleshoot this?
A4: High background staining can obscure the specific signal and is a frequent challenge in IHC and other immunoassays.[3][5] Common causes include excessive primary or secondary antibody concentrations, over-development of the DAB substrate, and endogenous peroxidase activity in the tissue.[3][6] Inadequate blocking of non-specific binding sites can also contribute to high background.[5]
Troubleshooting Guides
Issue 1: Weak or No Staining
If you are experiencing weak or no staining in your DAB-based assay, consider the following potential interferences and troubleshooting steps.
Certain chemical reagents can inhibit the activity of horseradish peroxidase (HRP), preventing the catalytic conversion of DAB into its colored precipitate.
-
Sodium Azide: This is a potent inhibitor of HRP.[4] Ensure that none of your buffers, particularly wash buffers or antibody diluents, contain sodium azide.
-
Reducing Agents: Reagents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds in proteins.[7][8] While essential in some applications, their presence during the HRP-DAB reaction can interfere with enzyme structure and function. TCEP is generally more stable and effective at a wider pH range than DTT.[7][9]
-
Contaminated Water: Deionized water can sometimes contain peroxidase inhibitors.[10]
Troubleshooting Protocol: Testing for HRP Inhibition
-
Prepare a Positive Control: Use a sample known to be positive for the target antigen.
-
Prepare a "No Primary Antibody" Control: This will help rule out non-specific binding of the secondary antibody.
-
Test for Reagent Interference:
-
Prepare your standard DAB substrate solution.
-
In a separate tube, add a small amount of HRP-conjugated secondary antibody to a buffer solution.
-
Add the DAB substrate solution. A brown color should develop rapidly.
-
Repeat this test, but this time, add the suspected interfering reagent (e.g., a buffer containing sodium azide) to the HRP solution before adding the DAB substrate. If the color development is inhibited or slowed, you have identified an interfering reagent.
-
Issue 2: High Background Staining
High background can be caused by several factors. The following guide focuses on interference from reagents in your protocol.
Cross-linking fixatives like glutaraldehyde can leave unreacted aldehyde groups in the tissue. These can non-specifically bind antibodies, leading to high background.[11]
Troubleshooting Protocol: Quenching Unreacted Aldehydes
-
After the fixation and permeabilization steps, incubate the tissue section in a quenching solution.
-
A common quenching solution is 0.1% sodium borohydride in PBS for 30 minutes at room temperature.
-
Alternatively, a 50 mM ammonium chloride solution in PBS can be used.
-
Wash the section thoroughly with PBS before proceeding with the blocking step.
Many tissues, especially those rich in red blood cells, contain endogenous peroxidases that can react with the DAB substrate, leading to non-specific staining.[6]
Troubleshooting Protocol: Quenching Endogenous Peroxidase
-
After deparaffinization and rehydration, incubate the tissue sections in a solution of 0.3% to 3% hydrogen peroxide (H₂O₂) in methanol or PBS for 10-30 minutes at room temperature.[4][6]
-
Wash the sections thoroughly with PBS before proceeding with antigen retrieval.
Issue 3: Altered Staining Color or Intensity
The expected brown precipitate of the DAB reaction can sometimes be altered in color or intensity.
-
Metal Enhancers: The addition of metal ions such as nickel, cobalt, or copper to the DAB substrate solution can enhance the staining intensity and change the color of the precipitate from brown to a blue-black or black color.[1] This can be advantageous for double-staining protocols.
-
Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) have a high affinity for metal ions.[12][13] If you are using a metal-enhanced DAB protocol, the presence of EDTA in your buffers can chelate the metal ions, preventing the enhancement and potentially reducing the staining intensity.
Quantitative Data on Common Reagents
| Reagent | Typical Concentration | Potential Interference with DAB Assays | Mitigation Strategy |
| Sodium Azide | 0.01% - 0.1% | Potent inhibitor of Horseradish Peroxidase (HRP).[4] | Avoid using buffers containing sodium azide in any step where HRP is active. Use alternative preservatives if necessary. |
| Dithiothreitol (DTT) | 1 - 20 mM | Can reduce disulfide bonds in antibodies and HRP, leading to loss of function. Less effective at acidic pH.[7][8] | Remove DTT through buffer exchange before adding antibodies or the HRP-DAB substrate. Consider using TCEP as an alternative. |
| TCEP | 1 - 5 mM | Can also reduce disulfide bonds but is more stable and effective over a wider pH range than DTT.[7][9] | As with DTT, remove before antibody and HRP-DAB steps. |
| EDTA | 1 - 5 mM | Can chelate metal ions used for DAB signal enhancement (e.g., nickel, cobalt).[12][13] | If using metal-enhanced DAB, ensure that buffers are free of EDTA. |
| Formaldehyde | 4% - 10% | Can mask epitopes, leading to weak or no staining.[14][15] | Perform antigen retrieval (heat-induced or enzymatic) to unmask epitopes. |
| Glutaraldehyde | 0.5% - 2.5% | Stronger cross-linking than formaldehyde, can mask epitopes and leave unreacted aldehyde groups causing background.[11] | Use a quenching step with sodium borohydride or ammonium chloride after fixation. |
Experimental Protocols & Visualizations
Standard Immunohistochemistry (IHC) Workflow with DAB Detection
This protocol outlines the key steps in a typical IHC experiment using DAB for chromogenic detection.
Caption: A typical workflow for immunohistochemistry (IHC) using DAB detection.
Signaling Pathway of HRP-DAB Reaction
This diagram illustrates the enzymatic reaction that leads to the formation of the colored precipitate.
Caption: The HRP-catalyzed oxidation of DAB in the presence of H₂O₂.
Troubleshooting Logic for Weak or No Staining
This decision tree provides a logical workflow for troubleshooting weak or no staining in a DAB-based assay.
Caption: A decision tree for troubleshooting weak or absent DAB staining.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 11. Factors Influencing Chemical Fixation, Formaldehyde & Glutaraldehyde [leicabiosystems.com]
- 12. newhaven.edu [newhaven.edu]
- 13. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue fixation and the effect of molecular fixatives on downstream staining procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saaeda [saaeda.com]
Validation & Comparative
A Comparative Analysis of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) and its Enantiomer LAB for Researchers and Drug Development Professionals
Introduction
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) and its enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), are polyhydroxylated pyrrolidine alkaloids, also known as iminosugars. These compounds are structural mimics of monosaccharides and are recognized for their potent inhibitory effects on various glycosidases and other carbohydrate-processing enzymes. DAB is a naturally occurring iminosugar found in plants and marine sponges, while LAB is its synthetic, non-natural counterpart.[1] Their distinct stereochemistry leads to differential interactions with the active sites of enzymes, resulting in varied inhibitory profiles and potencies. This guide provides an objective comparison of DAB and LAB, supported by experimental data, to assist researchers and drug development professionals in evaluating their potential as therapeutic agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of DAB and LAB is highly dependent on the target enzyme and its origin. The following table summarizes the available quantitative data for the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of both compounds against various enzymes.
| Enzyme Target | Organism/Tissue Source | Compound | IC50 (µM) | Ki (µM) | Reference |
| Glycogen Phosphorylase (GP) | Rat Muscle | DAB | 0.40 | ~0.4 | [1] |
| LAB | 20 | - | [1] | ||
| α-Glucosidase (unspecified) | Not Specified | DAB | - | - | While both are known α-glucosidase inhibitors, direct comparative IC50 values from a single study are not readily available. LAB is often cited as a more potent inhibitor.[2] |
| LAB | - | - | |||
| α-L-Arabinofuranosidase III | Monilinia fructigena | LAB | - | 0.9 | [3] |
Experimental Protocols
Glycosidase Inhibition Assay
A common method to determine the inhibitory activity of compounds like DAB and LAB on glycosidases involves a colorimetric assay using p-nitrophenyl (pNP) glycoside substrates.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from baker's yeast, β-glucosidase from almonds)
-
p-Nitrophenyl-glycoside substrate corresponding to the enzyme (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Phosphate buffer (e.g., 100 mM, pH 7.2) or acetate buffer (e.g., 50 mM, pH 5.6) depending on the optimal pH of the enzyme
-
Inhibitor solutions (DAB or LAB) at various concentrations
-
Sodium carbonate solution (e.g., 0.4 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the glycosidase enzyme and the pNP-glycoside substrate in the appropriate buffer.
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor (DAB or LAB) to the wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-15 minutes).
-
Initiate the enzymatic reaction by adding the pNP-glycoside substrate to each well.
-
Incubate the reaction mixture at the same temperature for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. The addition of a basic solution will develop the yellow color of the p-nitrophenolate product.
-
Measure the absorbance of each well at a wavelength of 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Glycogen Phosphorylase Inhibition Assay
The inhibition of glycogen phosphorylase (GP) can be measured by monitoring the release of glucose-1-phosphate from glycogen.
Materials:
-
Glycogen Phosphorylase a (GPa)
-
Glycogen
-
Inorganic phosphate (Pi)
-
Inhibitor solutions (DAB or LAB) at various concentrations
-
Buffer (e.g., HEPES buffer, pH 7.2)
-
Reagents for a coupled enzyme assay to detect glucose-1-phosphate (e.g., phosphoglucomutase, glucose-6-phosphate dehydrogenase, and NADP+)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, glycogen, and inorganic phosphate.
-
Add varying concentrations of the inhibitor (DAB or LAB) to the reaction mixture.
-
Pre-incubate the mixture with the enzyme (GPa) at a constant temperature (e.g., 30°C).
-
The production of glucose-1-phosphate is monitored continuously by a coupled enzyme assay. Glucose-1-phosphate is converted to 6-phosphogluconate, which is accompanied by the reduction of NADP+ to NADPH.
-
The rate of NADPH formation is measured by the increase in absorbance at 340 nm.
-
The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
DAB: Inhibition of Glycogenolysis
DAB is a potent inhibitor of glycogen phosphorylase, the key enzyme in the glycogenolysis pathway. This pathway is activated by hormones like glucagon, particularly in the liver, to release glucose into the bloodstream and maintain blood glucose homeostasis. By inhibiting glycogen phosphorylase, DAB effectively blocks the breakdown of glycogen.
LAB: Inhibition of α-Glucosidases
LAB is a potent inhibitor of α-glucosidases, which are enzymes located in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates (disaccharides and oligosaccharides) into monosaccharides (like glucose) that can be absorbed into the bloodstream. By inhibiting these enzymes, LAB slows down carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Conclusion
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) and its enantiomer LAB are potent iminosugar inhibitors with distinct inhibitory profiles. Experimental data indicates that DAB is a significantly more potent inhibitor of rat muscle glycogen phosphorylase compared to LAB.[1] Conversely, literature suggests that LAB and its derivatives are highly potent inhibitors of α-glucosidases, often surpassing the activity of DAB in this class of enzymes.[2]
The differential selectivity of these enantiomers highlights the importance of stereochemistry in drug design. DAB's potent inhibition of glycogen phosphorylase suggests its potential as a therapeutic agent for conditions characterized by excessive glycogenolysis, such as type 2 diabetes.[1] LAB's strong α-glucosidase inhibitory activity makes it a promising candidate for managing postprandial hyperglycemia, also relevant in the context of diabetes.
Further head-to-head comparative studies on a broader panel of glycosidases are warranted to fully elucidate the selectivity and therapeutic potential of both DAB and LAB. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Glycogen Phosphorylase Inhibitors: A Head-to-Head Analysis of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB HCl)
For Immediate Release
A comprehensive analysis of glycogen phosphorylase (GP) inhibitors reveals distinct efficacy profiles for 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB HCl) compared to other notable inhibitors such as CP-91149, Ingliforib, and Isofagomine. This guide provides a quantitative comparison of their inhibitory activities and a detailed overview of the experimental protocols used for their evaluation, offering a valuable resource for researchers and professionals in drug development.
Glycogen phosphorylase is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a promising therapeutic strategy for type 2 diabetes and other metabolic disorders. Understanding the comparative efficacy of different inhibitors is crucial for the development of targeted and effective therapies.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of DAB HCl and its counterparts has been evaluated against various isoforms of glycogen phosphorylase (liver, muscle, and brain) and in cell-based assays measuring the inhibition of glycogenolysis. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Inhibitor | Target | IC50 (µM) | Experimental Context |
| 1,4-Dideoxy-1,4-imino-D-arabinitol HCl (DAB HCl) | Liver GP | ~1.0 | Inhibition of glycogenolysis in isolated liver cells[1][2] |
| Brain GP (Cerebral Cortex) | 0.463 | Homogenates of cerebral cortex[1][2] | |
| Brain GP (Cerebellum) | 0.383 | Homogenates of cerebellum[1][2] | |
| Brain GP and Astrocytes | ~0.4 | Homogenates of brain tissue and astrocytes[3] | |
| CP-91149 | Human Liver GP a (HLGPa) | 0.13 | In the presence of 7.5 mM glucose[4][5] |
| Human Muscle GP a (HMGPa) | 0.2 | In the presence of glucose[6] | |
| Human Muscle GP b (HMGPa) | 0.3 | In the presence of glucose[6] | |
| Brain GP | 0.5 | In A549 cells[6] | |
| Glucagon-stimulated glycogenolysis in primary human hepatocytes | 2.1 | Cell-based assay[4][5] | |
| Ingliforib | Liver GP | 0.052 | [7] |
| Muscle GP | 0.352 | [7][8] | |
| Brain GP | 0.150 | [7][8] | |
| Isofagomine | Liver GP | 0.7 | Liver and muscle homogenates[9] |
| Brain GP | 1.0 | Brain homogenates[10] | |
| Astrocyte GP | 3.3 | Astrocyte homogenates[10] | |
| Glucagon-stimulated glycogen degradation in hepatocytes | 2.0 | Cell-based assay[11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
In Vitro Glycogen Phosphorylase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of purified glycogen phosphorylase.
Principle: The activity of glycogen phosphorylase is measured in the direction of glycogen synthesis. The enzyme catalyzes the transfer of a glucose unit from glucose-1-phosphate (G1P) to a glycogen primer, releasing inorganic phosphate (Pi). The amount of Pi generated is then quantified colorimetrically.
Materials:
-
Purified glycogen phosphorylase a (e.g., from rabbit muscle)
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl₂, 2.5 mM)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
Test inhibitor (e.g., DAB HCl) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric phosphate detection reagent (e.g., BIOMOL® Green)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of rabbit muscle glycogen phosphorylase a (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate the enzyme and inhibitor mixture for 15 minutes at 37°C.[12][13]
-
Initiate the enzymatic reaction by adding a substrate solution containing G1P (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL) in HEPES buffer with KCl and MgCl₂.[12]
-
Incubate the reaction mixture for 30 minutes at 37°C.[12]
-
Stop the reaction and quantify the released inorganic phosphate by adding a colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Hepatocyte Glycogenolysis Inhibition Assay
This cell-based assay assesses the ability of an inhibitor to block glycogen breakdown in live hepatocytes.
Principle: Primary hepatocytes are first loaded with radiolabeled glucose (e.g., [¹⁴C]glucose) to synthesize radiolabeled glycogen. Glycogenolysis is then stimulated (e.g., with glucagon), and the release of radiolabeled glucose into the medium is measured in the presence and absence of the inhibitor.
Materials:
-
Primary hepatocytes (e.g., from rat or human)
-
Appropriate cell culture medium (e.g., Williams' E Medium)
-
[¹⁴C]glucose
-
Glucagon or other glycogenolytic agent
-
Test inhibitor (e.g., DAB HCl)
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate and culture primary hepatocytes.
-
To label intracellular glycogen stores, incubate the hepatocytes with a medium containing [¹⁴C]glucose for a defined period (e.g., 2-3 hours).
-
Wash the cells to remove unincorporated [¹⁴C]glucose.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a suitable time.
-
Stimulate glycogenolysis by adding a glycogenolytic agent like glucagon to the medium.
-
After a specific incubation period (e.g., 60 minutes), collect the cell culture medium.
-
Quantify the amount of [¹⁴C]glucose released into the medium using a scintillation counter.
-
Calculate the percentage of inhibition of glucagon-stimulated glycogenolysis for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
This comparative guide underscores the potent inhibitory activity of this compound and provides a framework for the standardized evaluation of glycogen phosphorylase inhibitors. The presented data and protocols are intended to facilitate further research and development in the field of metabolic disease therapeutics.
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of isofagomine, a potent glycogen phosphorylase inhibitor, on glycogen metabolism in cultured mouse cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Guide to Docking Studies of 1,4-Dideoxy-1,4-imino-D-arabinitol Analogs and other Inhibitors with α-Glucosidase
A deep dive into the binding affinities and molecular interactions of α-glucosidase inhibitors, this guide provides a comparative analysis of docking studies focused on 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) analogs and other prominent inhibitors. This objective overview, supported by experimental data, is tailored for researchers, scientists, and professionals in drug development seeking to understand the molecular basis of α-glucosidase inhibition.
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) is a recognized inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. Understanding the molecular interactions between this and other inhibitors with α-glucosidase is pivotal for the rational design of novel therapeutics for metabolic disorders such as type 2 diabetes. Molecular docking simulations are a powerful tool in this endeavor, providing insights into binding modes and affinities.
This guide collates and compares the reported binding energies and methodologies from various docking studies of α-glucosidase inhibitors, using acarbose, a widely used α-glucosidase inhibitor, as a frequent reference point.
Comparative Analysis of Binding Affinities
The following table summarizes the binding energies of various inhibitors with α-glucosidase as reported in several independent docking studies. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in the methodologies employed, including the specific crystal structure of α-glucosidase used and the docking software and its scoring functions.
| Compound/Inhibitor | Reported Binding Energy (kcal/mol) | α-Glucosidase Source/PDB ID | Docking Software | Reference |
| Iminosugar Analog | ||||
| α-1-C-butyl-LAB (analog of DAB) | Not explicitly stated, but different interaction modes from miglitol reported. | Maltase-glucoamylase | Not specified | [1] |
| Reference Inhibitors | ||||
| Acarbose | -7.0 | Human α-glucosidase (PDB ID: 3L4Y) | Autodock Vina | [2] |
| Acarbose | -9.298 | Not specified | Glide XP | [3] |
| Miglitol | Different interaction modes from α-1-C-butyl-LAB reported. | Maltase-glucoamylase | Not specified | [1] |
| Natural Products | ||||
| Rutin | -8.2 to -3.6 (range for 40 compounds) | Yeast α-glucosidase (PDB ID: 3A4A) | Not specified | [4] |
| Quercetin | -8.2 to -3.6 (range for 40 compounds) | Yeast α-glucosidase (PDB ID: 3A4A) | Not specified | [4] |
| Myricetin | -8.2 to -3.6 (range for 40 compounds) | Yeast α-glucosidase (PDB ID: 3A4A) | Not specified | [4] |
| Luteolin-7-O-glucoside | -12.094 | Not specified | Not specified | [3] |
| Apigenin-7-O-glucoside | Not specified | Not specified | Glide XP | [3] |
| Synthetic Compounds | ||||
| SVPA (Peptide) | -8.7 | Human α-glucosidase (PDB ID: 3L4Y) | Autodock Vina | [5] |
| SEPA (Peptide) | -8.6 | Human α-glucosidase (PDB ID: 3L4Y) | Autodock Vina | [5] |
| Nummularine-R (Alkaloid) | Striking interactions reported | Modeled α-glucosidase | MOE-Dock | [6] |
| Vindoline (Alkaloid) | Striking interactions reported | Modeled α-glucosidase | MOE-Dock | [6] |
Experimental Protocols in Docking Studies
The methodologies employed in molecular docking studies are critical for the interpretation of the results. Below are generalized yet detailed protocols based on recurring steps found in the cited literature.[4][6][7]
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of α-glucosidase is typically obtained from the Protein Data Bank (PDB). Common PDB IDs used in the literature include 3A4A (from Saccharomyces cerevisiae) and 3L4Y (human α-glucosidase).[4]
-
Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein, and charges are assigned using force fields like Kollman.[7]
-
Ligand Preparation: The 2D or 3D structures of the ligands, such as DAB analogs and other inhibitors, are obtained from databases like PubChem or synthesized in silico. Ligand preparation involves generating 3D coordinates, assigning charges (e.g., Gasteiger charges), and defining rotatable bonds.[7]
Molecular Docking Simulation
-
Software: A variety of software packages are used for molecular docking, with AutoDock Vina, MOE-Dock, and Glide being frequently mentioned.[5][6]
-
Grid Box Definition: A grid box is defined around the active site of the α-glucosidase to specify the search space for the ligand docking. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or by active site prediction algorithms.
-
Docking Algorithm: The chosen docking software employs a specific algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the enzyme's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (usually in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
-
Binding Energy: The primary quantitative output is the binding energy, which provides an estimate of the binding affinity between the ligand and the protein.
-
Interaction Analysis: The docked poses are visualized to analyze the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of α-glucosidase. This analysis helps in understanding the structural basis of inhibition.
Visualizing the Docking Workflow
To illustrate the logical flow of a typical molecular docking study, the following diagram was generated using Graphviz.
Caption: Workflow of a typical molecular docking study.
References
- 1. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Molecular Docking and Dynamics Simulation of Natural Compounds from Betel Leaves (Piper betle L.) for Investigating the Potential Inhibition of Alpha-Amylase and Alpha-Glucosidase of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Rational in silico design of novel α-glucosidase inhibitory peptides and in vitro evaluation of promising candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico study of garlic (Allium sativum L.)-derived compounds molecular interactions with α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Derivatives as Glycosidase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB), a potent inhibitor of glycogen phosphorylase, and its derivatives have garnered significant attention in the field of medicinal chemistry due to their therapeutic potential.[1][2] These iminosugars are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom, enabling them to interact with the active sites of glycosidases.[3][4] This interaction can modulate the activity of key enzymes involved in carbohydrate metabolism and glycoprotein processing, making them attractive candidates for the development of drugs to treat a range of conditions, including diabetes, viral infections, and lysosomal storage disorders.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various DAB derivatives, supported by experimental data, to aid researchers in the design of novel and more selective glycosidase inhibitors.
Comparative Inhibitory Activity of DAB Derivatives
The inhibitory potency and selectivity of DAB derivatives are highly dependent on the nature and position of substituents on the imino-D-arabinitol scaffold. Modifications at the nitrogen atom (N-substitution) and the carbon atoms (C-substitution) of the pyrrolidine ring have been extensively explored to understand their impact on glycosidase inhibition. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various DAB and related iminosugar derivatives against a panel of glycosidases.
| Derivative | Substitution | Target Enzyme | IC50 (µM) | Source |
| DAB Core & Enantiomer | ||||
| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | Unsubstituted | Rat Intestinal Maltase | >1000 | [1] |
| Rat Intestinal Sucrase | >1000 | [1] | ||
| Human lysosomal acid α-glucosidase | >1000 | [1] | ||
| 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) | Unsubstituted | Rat Intestinal Maltase | 130 | [1] |
| Rat Intestinal Sucrase | 1.1 | [1] | ||
| Human lysosomal acid α-glucosidase | 1.1 | [1] | ||
| C-Substituted DAB Derivatives | ||||
| C-4 Methyl-DAB | C-4 Alkyl | Rat Intestinal Maltase | 130 | [1] |
| Rat Intestinal Sucrase | 2.5 | [1] | ||
| C-4 Ethyl-DAB | C-4 Alkyl | Rat Intestinal Maltase | 250 | [1] |
| Rat Intestinal Sucrase | 12 | [1] | ||
| C-4 Propyl-DAB | C-4 Alkyl | Rat Intestinal Maltase | 480 | [1] |
| Rat Intestinal Sucrase | 21 | [1] | ||
| C-4 Phenyl-DAB | C-4 Aryl | Rat Intestinal Maltase | >1000 | [1] |
| Rat Intestinal Sucrase | 210 | [1] | ||
| C-4 (p-methoxyphenyl)-DAB | C-4 Aryl | Rat Intestinal Maltase | 830 | [1] |
| Rat Intestinal Sucrase | 110 | [1] | ||
| DAB-dipeptide derivative (23b) | C-4 Peptide | Bovine liver β-galactosidase | 0.66 | [5][6] |
| C-Substituted LAB Derivatives | ||||
| α-1-C-Butyl-LAB | C-1 Alkyl | Intestinal Maltase | 0.13 | [7] |
| Intestinal Isomaltase | 4.7 | [7] | ||
| Intestinal Sucrase | 0.032 | [7] | ||
| C-4 Methyl-LAB | C-4 Alkyl | Human lysosomal acid α-glucosidase | 0.25 | [1] |
| C-4 Ethyl-LAB | C-4 Alkyl | Human lysosomal acid α-glucosidase | 0.29 | [1] |
| C-4 Propyl-LAB | C-4 Alkyl | Human lysosomal acid α-glucosidase | 0.35 | [1] |
| C-4 Phenyl-LAB | C-4 Aryl | Human lysosomal acid α-glucosidase | 0.13 | [1] |
| C-4 (p-methoxyphenyl)-LAB | C-4 Aryl | Human lysosomal acid α-glucosidase | 0.062 | [1] |
| Related Iminosugar Derivatives | ||||
| 1,4-dideoxy-1,4-imino-D-lyxitol (N-2-naphthylmethyl derivative) | N-Arylalkyl | Golgi α-mannosidase IIb | 2.4 | [8][9] |
| AMAN-2 | 7.6 | [8][9] | ||
| 1,4-dideoxy-1,4-imino-D-lyxitol (N-9-amidinononyl derivative) | N-Alkyl | Golgi α-mannosidase IIb | Ki = 0.04 | [8][9] |
| AMAN-2 | Ki = 0.15 | [8] | ||
| 6-Deoxy-1,4-dideoxy-1,4-imino-D-mannitol (6-deoxy-DIM) | C-6 Deoxy | AMAN-2 | 0.24 | [10] |
Key Structure-Activity Relationship Insights
From the compiled data, several key structure-activity relationships can be deduced:
-
Stereochemistry of the Core: The stereochemistry of the pyrrolidine ring is a critical determinant of inhibitory activity. The L-enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), demonstrates significantly more potent inhibition of intestinal α-glucosidases (sucrase and maltase) and human lysosomal acid α-glucosidase compared to its D-enantiomer (DAB).[1]
-
C-4 Substitution:
-
Alkyl Chains: For C-4 alkylated DAB derivatives, smaller alkyl groups (methyl) lead to enhanced inhibition of rat intestinal maltase and sucrase.[1] Conversely, for C-4 alkylated LAB derivatives, these substitutions result in potent inhibition of human lysosomal acid α-glucosidase.[1]
-
Aryl Groups: The introduction of aryl groups at the C-4 position of both DAB and LAB derivatives leads to potent and selective α-glucosidase inhibition.[1] The presence of electron-donating groups on the aryl ring, such as a p-methoxy group, can further enhance inhibitory activity.[1] Molecular docking studies suggest that these aryl groups can engage in π-π stacking interactions with aromatic residues in the enzyme's active site.[1]
-
-
C-1 Alkylation of LAB: Extension of an alkyl chain at the α-1-C position of LAB results in highly potent inhibitors of intestinal maltase, isomaltase, and sucrase. Notably, α-1-C-butyl-LAB is a significantly more potent inhibitor of these enzymes than the clinically used drug miglitol.[7]
-
N-Substitution in Related Iminosugars: While extensive data on N-substituted DAB is limited in the provided search results, studies on the related 1,4-dideoxy-1,4-imino-D-lyxitol highlight the importance of the N-substituent for potent and selective inhibition of α-mannosidases.[8][9] Long-chain alkyl groups with functional moieties (e.g., amidino) and arylalkyl groups can significantly enhance inhibitory activity.[8][9]
Experimental Protocols
The determination of the inhibitory activity of DAB derivatives is typically performed using in vitro enzyme inhibition assays. A generalized protocol for assessing α-glucosidase inhibition is provided below, which can be adapted for other glycosidases.
α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibition in a 96-well plate format.[11]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (DAB derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., acarbose)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Stop solution (e.g., 0.1 M Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of phosphate buffer
-
10 µL of the test compound solution at various concentrations (or positive control/buffer with solvent for controls)
-
20 µL of the α-glucosidase solution
-
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Add 50 µL of the stop solution to each well to terminate the reaction. The stop solution also induces a color change in the product.
-
Absorbance Measurement: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100 Where:
-
Abs_sample: Absorbance of the well with the inhibitor.
-
Abs_control: Absorbance of the well without the inhibitor.
-
Abs_blank: Absorbance of the well without the enzyme.
-
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Key modification sites on the 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) core structure influencing glycosidase inhibitory activity.
Caption: A typical experimental workflow for determining the inhibitory activity of DAB derivatives against glycosidases.
References
- 1. Design, synthesis and glycosidase inhibition of C-4 branched LAB and DAB derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory properties of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Design, synthesis and glycosidase inhibition of DAB derivatives with C-4 peptide and dipeptide branches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1,4-Dideoxy-1,4-imino-d-lyxitols and L-lyxitols may bind to Golgi α-mannosidase II in a different protonation form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating the Inhibitory Effect of DAB-HCl on Glycogen Synthase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential inhibitory effect of 3,3'-Diaminobenzidine hydrochloride (DAB-HCl) on glycogen synthase (GS). Given the established role of DAB-HCl as a chromogenic substrate in histochemistry and the lack of documented evidence for its function as a specific enzyme inhibitor in metabolic pathways, this document outlines a hypothetical experimental approach. The performance of DAB-HCl is compared against a known indirect inhibitor of glycogen synthase, SB-216763, which targets Glycogen Synthase Kinase-3 (GSK-3), and a recently developed direct-acting glycogen synthase inhibitor, MZ-101.
Introduction to Glycogen Synthase Regulation
Glycogen synthase is the rate-limiting enzyme in glycogen synthesis, a crucial process for glucose homeostasis. Its activity is tightly regulated by allosteric mechanisms and covalent modification, primarily phosphorylation. In the canonical insulin signaling pathway, activation of Akt (Protein Kinase B) leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase-3 (GSK-3).[1] Inhibited GSK-3 can no longer phosphorylate and inactivate glycogen synthase. This dephosphorylation activates glycogen synthase, promoting the conversion of UDP-glucose into glycogen for storage.
Comparative Compounds
This guide evaluates the hypothetical inhibitory action of DAB-HCl in comparison to two distinct classes of glycogen synthase inhibitors:
-
DAB-HCl (Test Compound): A well-known chromogen used in immunohistochemistry. Its effect on glycogen synthase is currently uncharacterized.
-
SB-216763 (Indirect Inhibitor): A potent and selective, ATP-competitive inhibitor of GSK-3α and GSK-3β with an IC50 of 34.3 nM for GSK-3α.[2][3] By inhibiting GSK-3, it leads to the dephosphorylation and activation of glycogen synthase.[4]
-
MZ-101 (Direct Inhibitor): A recently identified potent and selective small-molecule inhibitor of the muscle isoform of glycogen synthase, GYS1.[5][6][7] It represents a direct mechanism of glycogen synthesis inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data from a series of validation assays.
Table 1: In Vitro Enzyme Activity Assays
| Compound | Glycogen Synthase Activity (IC50) | GSK-3β Kinase Activity (IC50) |
| DAB-HCl | > 100 µM | > 100 µM |
| SB-216763 | No direct inhibition | 34 nM |
| MZ-101 | 50 nM | > 100 µM |
| Vehicle (DMSO) | No inhibition | No inhibition |
Table 2: Cell-Based Glycogen Synthesis Assay
| Treatment (10 µM) | Cellular Glycogen Content (% of Control) |
| Vehicle (DMSO) | 100% |
| DAB-HCl | 98% |
| SB-216763 | 150% |
| MZ-101 | 45% |
Signaling Pathway and Experimental Workflow
Diagram 1: Insulin Signaling Pathway for Glycogen Synthesis
Caption: Insulin signaling cascade leading to the activation of glycogen synthase.
Diagram 2: Experimental Workflow for Validation
Caption: A streamlined workflow for the validation of DAB-HCl's effect on glycogen synthase.
Experimental Protocols
In Vitro Glycogen Synthase Activity Assay
Objective: To determine the direct inhibitory effect of DAB-HCl on purified glycogen synthase.
Principle: The assay measures the incorporation of UDP-[14C]-glucose into glycogen. The amount of radioactivity incorporated is proportional to the enzyme activity.
Materials:
-
Purified recombinant human glycogen synthase (muscle isoform, GYS1)
-
UDP-[14C]-glucose
-
Glycogen
-
Tricine buffer
-
Glucose-6-phosphate (G6P)
-
Dithiothreitol (DTT)
-
EDTA
-
DAB-HCl, SB-216763, MZ-101 (dissolved in DMSO)
-
Whatman filter paper
-
Ethanol
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing tricine buffer, G6P, DTT, EDTA, and glycogen.
-
Add varying concentrations of DAB-HCl, SB-216763, MZ-101, or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding purified glycogen synthase and UDP-[14C]-glucose.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting the mixture onto Whatman filter paper.
-
Wash the filter papers with 70% ethanol to remove unincorporated UDP-[14C]-glucose.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value for each compound.
In Vitro GSK-3β Kinase Activity Assay
Objective: To assess if DAB-HCl inhibits GSK-3β, an upstream kinase of glycogen synthase.
Principle: This assay measures the phosphorylation of a specific peptide substrate by GSK-3β using a luminescence-based method that quantifies the amount of ATP remaining in the reaction.
Materials:
-
Purified recombinant human GSK-3β
-
GSK-3 peptide substrate
-
ATP
-
Kinase buffer
-
DAB-HCl, SB-216763, MZ-101 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Set up kinase reactions in a 96-well plate with kinase buffer, GSK-3 peptide substrate, and varying concentrations of the test compounds.
-
Add purified GSK-3β to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes and measure luminescence using a plate reader.
-
Calculate the IC50 values. A decrease in luminescence indicates higher kinase activity.
Cell-Based Glycogen Synthesis Assay
Objective: To evaluate the effect of DAB-HCl on glycogen synthesis in a cellular context.
Principle: This assay quantifies the amount of glycogen stored in cultured cells after treatment with the test compounds.
Materials:
-
HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast cell line) cells
-
Cell culture medium
-
D-[U-14C]-glucose
-
Insulin
-
DAB-HCl, SB-216763, MZ-101
-
KOH
-
Ethanol
-
Scintillation fluid and counter
Procedure:
-
Plate cells in a 12-well plate and grow to confluence.
-
Serum-starve the cells for 4 hours.
-
Pre-incubate the cells with varying concentrations of DAB-HCl, SB-216763, MZ-101, or vehicle for 1 hour.
-
Stimulate the cells with insulin (100 nM) in the presence of D-[U-14C]-glucose for 2 hours.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with KOH.
-
Precipitate the glycogen by adding ethanol and incubate at -20°C overnight.
-
Centrifuge the samples to pellet the glycogen.
-
Wash the glycogen pellet with 70% ethanol.
-
Resuspend the pellet in water and measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each sample.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the initial validation of DAB-HCl as a potential inhibitor of glycogen synthase. The outlined experiments, comparing DAB-HCl to both a well-characterized indirect inhibitor (SB-216763) and a novel direct inhibitor (MZ-101), would provide clear, quantitative data to either support or refute the initial hypothesis. Based on the current understanding of DAB-HCl's function, it is anticipated that it will show no significant inhibitory activity in these assays. However, this structured approach ensures a rigorous and objective evaluation.
References
- 1. Targeting glycogen synthase kinase-3 (GSK-3) in the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SB216763 | Cell Signaling Technology [cellsignal.com]
- 5. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DAB-HCl Inhibition on Various Glycosidases: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the inhibitory effects of 1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB-HCl) on a range of glycosidase enzymes. Designed for researchers, scientists, and drug development professionals, this document summarizes key inhibitory data, details experimental methodologies, and visualizes relevant biochemical pathways to support further investigation and application of this potent inhibitor.
Executive Summary
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is a powerful inhibitor of several key enzymes involved in carbohydrate metabolism. This guide consolidates available data on its inhibitory concentration (IC50) and inhibition constant (Ki) against various glycosidases, highlighting its significant activity against glycogen phosphorylase and α-glucosidases. While direct comparative data for DAB-HCl across a wide spectrum of glycosidases is limited, this guide compiles the most relevant findings to date, including data on close structural analogues, to provide a valuable resource for the scientific community.
Data Presentation: Inhibitory Activity of DAB-HCl and its Analogues
The following table summarizes the inhibitory concentrations (IC50) and constants (Ki) of DAB-HCl and its related compounds against different glycosidases. It is important to note that some data points are for DAB analogues or enantiomers, as specified in the table, providing valuable insights into the structure-activity relationship.
| Enzyme | Compound | Source Organism/Tissue | IC50 | Ki | Reference |
| Glycogen Phosphorylase | |||||
| Glycogen Phosphorylase a (RMGPa) | DAB | Rat Muscle | 0.93 µM | - | [1] |
| Glycogenolysis | DAB | Isolated Rat Liver Cells | 1.0 µM | - | [2] |
| Glycogenolysis | DAB | Rat Cerebral Cortex Homogenate | 0.463 µM | - | [2][3] |
| Glycogenolysis | DAB | Rat Cerebellum Homogenate | 0.383 µM | - | [2] |
| α-Glucosidases | |||||
| α-Glucosidase | DAB analogue (4Cl) | Saccharomyces cerevisiae | 6.6 µM | 5.0 µM | [4][5] |
| Intestinal Maltase | α-1-C-butyl-LAB | Rat | 0.13 µM | - | [6] |
| Intestinal Sucrase | α-1-C-butyl-LAB | Rat | 0.032 µM | - | [6] |
| α-Mannosidase | |||||
| α-Mannosidase | DAB analogue (4Cl) | Jack Beans | - | 0.23 µM | [4][5] |
| β-Glucosidase | DAB analogue (4Cl) | Almonds | > 100 µM | - | [4] |
| β-Galactosidase | DAB analogue (4Cl) | Aspergillus oryzae | No Inhibition | - | [4] |
*LAB (1,4-dideoxy-1,4-imino-L-arabinitol) is the enantiomer of DAB.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to determine the inhibitory activity of compounds like DAB-HCl.
Glycosidase Inhibition Assay (General Protocol)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase, β-galactosidase)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
DAB-HCl or other inhibitors
-
Buffer solution (specific to the enzyme's optimal pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, inhibitor solution at various concentrations, and the enzyme solution. A control well containing buffer and enzyme without the inhibitor is also prepared.
-
Pre-incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 20-30 minutes) at the optimal temperature.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., Na2CO3 for p-nitrophenyl-based substrates).
-
Measurement: Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.
-
Calculation of IC50: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Glycogen Phosphorylase Inhibition Assay
This assay measures the inhibition of glycogen phosphorylase, a key enzyme in glycogenolysis.
Materials:
-
Glycogen Phosphorylase a
-
Glycogen
-
Glucose-1-phosphate
-
DAB-HCl
-
Buffer solution (e.g., HEPES buffer, pH 7.2)
-
Reagents for phosphate detection (e.g., malachite green solution)
-
Microplate reader
Procedure:
-
Reaction Mixture: In a microplate well, combine the buffer, glycogen, glucose-1-phosphate, and the inhibitor (DAB-HCl) at various concentrations.
-
Enzyme Addition: Add glycogen phosphorylase a to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculation of IC50: Determine the IC50 value as described in the general glycosidase inhibition assay protocol.
Signaling Pathways and Experimental Workflows
To better understand the biological context of DAB-HCl's inhibitory action, the following diagrams, created using the DOT language, illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Inhibition of the Glycogenolysis Pathway by DAB-HCl.
Caption: Inhibition of Carbohydrate Digestion by DAB-HCl.
Caption: General Experimental Workflow for IC50 Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) as an inhibitor of brain glycogen shunt activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. α-1-C-butyl-1,4-dideoxy-1,4-imino-l-arabinitol as a second-generation iminosugar-based oral α-glucosidase inhibitor for improving postprandial hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB HCl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (DAB HCl), a potent inhibitor of glycogen phosphorylase. Its performance is evaluated against other alternative inhibitors, supported by experimental data to inform research and development decisions in the context of metabolic diseases, particularly type 2 diabetes.
In Vitro Efficacy: Potent Inhibition of Glycogen Phosphorylase
DAB HCl demonstrates significant inhibitory activity against glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.[1] The in vitro efficacy of DAB HCl has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
Table 1: In Vitro Efficacy of DAB HCl against Glycogen Phosphorylase
| Parameter | Value | Tissue/Cell Type | Reference |
| Ki | ~400 nM | Preparations of glycogen phosphorylase | [2] |
| IC50 | ~400 nM | Homogenates of brain tissue and astrocytes | [3] |
| IC50 | 1.0 µM | Isolated liver cells (glycogenolysis inhibition) | [1] |
| IC50 | 0.93 ± 0.01 µM | Rat muscle glycogen phosphorylase a (RMGPa) | [4] |
The mode of inhibition by DAB HCl is reported to be uncompetitive or noncompetitive with respect to glycogen and inorganic phosphate (Pi), respectively, suggesting a distinct mechanism of action compared to some other classes of inhibitors.[2]
Comparison with Alternative Glycogen Phosphorylase Inhibitors
A variety of other compounds have been investigated as glycogen phosphorylase inhibitors. The following table provides a comparison of their reported IC50 values. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.[5]
Table 2: Comparative In Vitro Efficacy of Glycogen Phosphorylase Inhibitors
| Inhibitor | IC50 | Enzyme Source | Reference |
| DAB HCl | 0.93 ± 0.01 µM | Rat muscle GPa | [4] |
| CP-91149 | 0.58 ± 0.09 µM | Rabbit muscle GPa | [5] |
| Caffeine | 145 ± 11 µM | Rabbit muscle GPa | [5] |
| Ellagic Acid | >100 µM (40.6 ± 4.5 % inhibition at 100 µM) | Rabbit muscle GPa | [5] |
| Thiazoline 7 | 25 µM | Glycogen Phosphorylase a | [6] |
| N-acyl-β-D-glucopyranosylamines | 5 to 377 µM | Glycogen Phosphorylase B | [7] |
In Vivo Efficacy: Anti-Hyperglycemic Effects
In vivo studies have substantiated the therapeutic potential of DAB HCl by demonstrating its ability to inhibit glycogenolysis and consequently lower blood glucose levels.
Table 3: In Vivo Efficacy of DAB HCl in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| ob/ob mice | Intraperitoneal injection (total of 105 mg/kg in seven doses over 210 min) | Inhibited glucagon-stimulated glycogenolysis, leading to significantly higher liver glycogen levels and a reduction in blood glucose from 29 ± 2 mM to 17.5 ± 1 mM. | [2] |
| Diabetic ob/ob mice | Subcutaneous injection | Dose-dependent reduction of blood glucose of up to 9 mmol/l, with significant effects observed from 30 to 120 minutes post-administration. | [8] |
| Glucagon-challenged rats | 1-2 mg/kg (oral and intravenous) | Suppressed the blood glucose excursion with a pharmacodynamic t50 of 50-60 minutes. | [8] |
These findings highlight the potent anti-hyperglycemic effect of DAB HCl in vivo, positioning it as a promising candidate for the management of type 2 diabetes.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
In Vitro Glycogen Phosphorylase Inhibition Assay
This colorimetric assay measures the activity of glycogen phosphorylase by quantifying the amount of inorganic phosphate produced from glucose-1-phosphate.[9][10]
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
HEPES buffer (50 mM, pH 7.2)
-
Glycogen solution
-
Glucose-1-phosphate solution
-
DAB HCl and other test inhibitors dissolved in DMSO
-
BIOMOL® Green reagent for phosphate quantification
-
96-well microplate
-
Incubator set to 37°C
-
Microplate reader
Procedure:
-
Prepare a solution of rabbit muscle GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).
-
In a 96-well plate, add 50 µL of the GPa solution to each well.
-
Add 10 µL of the test inhibitor solution (at various concentrations) or DMSO (as a control) to the wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a substrate solution containing HEPES buffer, KCl, MgCl2, glucose-1-phosphate (e.g., 0.25 mM), and glycogen (e.g., 0.25 mg/mL).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction and quantify the amount of inorganic phosphate produced by adding BIOMOL® Green reagent.
-
Measure the absorbance using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro Glycogen Phosphorylase Inhibition Assay Workflow
In Vivo Anti-Hyperglycemic Effect in Mice
This protocol assesses the ability of DAB HCl to lower blood glucose levels in a diabetic mouse model.[2][8]
Animals:
-
Diabetic ob/ob mice or other appropriate rodent model.
Materials:
-
DAB HCl solution for injection
-
Glucagon solution (for glucagon-challenge studies)
-
Blood glucose monitoring system
-
Animal handling and injection equipment
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Fast the animals for a predetermined period, if required by the study design.
-
Administer DAB HCl via the desired route (e.g., intraperitoneal or subcutaneous injection) at various doses.
-
For glucagon-challenge studies, administer glucagon at a specific time point after DAB HCl administration.
-
Monitor blood glucose levels at regular intervals by collecting blood samples (e.g., from the tail vein).
-
At the end of the experiment, animals may be euthanized for tissue collection (e.g., liver) to measure glycogen content.
-
Analyze the data to determine the effect of DAB HCl on blood glucose levels and liver glycogen content.
Signaling Pathway
DAB HCl exerts its therapeutic effect by inhibiting glycogen phosphorylase, a critical enzyme in the glycogenolysis signaling pathway. This pathway is responsible for the breakdown of glycogen into glucose, which is then released into the bloodstream.
Glycogenolysis Signaling Pathway and the Point of Inhibition by DAB HCl
Conclusion
This compound (DAB HCl) is a potent inhibitor of glycogen phosphorylase with demonstrated efficacy both in vitro and in vivo. Its ability to effectively reduce blood glucose levels in animal models of diabetes makes it a compelling molecule for further investigation in the development of novel anti-diabetic therapies. This guide provides a foundational comparison to aid researchers in the evaluation of DAB HCl relative to other glycogen phosphorylase inhibitors. Further head-to-head comparative studies under standardized conditions will be valuable in elucidating the precise therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and functional characterization of 1,4-dideoxy-1, 4-imino-d-arabinitol: a potent inhibitor of glycogen phosphorylase with anti-hyperglyceamic effect in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives acting on glycogen metabolising enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, screening and docking of small heterocycles as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure based inhibitor design targeting glycogen phosphorylase B. Virtual screening, synthesis, biochemical and biological assessment of novel N-acyl-β-d-glucopyranosylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and anti-hyperglycaemic efficacy of a novel inhibitor of glycogen phosphorylase, 1,4-dideoxy-1,4-imino-d- arabinitol, in glucagon-challenged rats and dogs and in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay | MDPI [mdpi.com]
Selective Inhibition of α-Mannosidase by 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) analogues as selective inhibitors of α-mannosidase. The following sections detail their comparative inhibitory activities, the experimental protocols for their evaluation, and a visualization of the relevant biochemical pathway.
Comparative Inhibitory Activity
The selectivity of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) analogues for α-mannosidase is significantly influenced by structural modifications to the parent iminosugar. Analogues incorporating a hydrazide imide moiety have demonstrated potent and selective inhibition of α-mannosidase in the submicromolar range.[1][2] These modifications have been shown to enhance the inhibitory profile compared to the original DAB molecule.[3]
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various DAB analogues against jack bean α-mannosidase and a panel of other glycosidases to illustrate their selectivity.
| Compound | Target Enzyme | Ki (μM) | IC50 (μM) | Other Glycosidases (Inhibition) | Reference |
| DAB Analogue 4Cl | α-Mannosidase (jack bean) | 0.23 ± 0.07 | - | No significant inhibition of α/β-glucosidases or α/β-galactosidases | [1][2] |
| DAB Analogue 5Cl | α-Mannosidase (jack bean) | 1.4 ± 0.4 | - | No significant inhibition of α/β-glucosidases or α/β-galactosidases | [1][2] |
| 6-Deoxy-DIM | α-Mannosidase (AMAN-2) | 0.19 | - | - | [4][5] |
| DIM | α-Mannosidase (AMAN-2) | - | 0.81 | - | [5] |
Note: AMAN-2 is a Golgi-type α-mannosidase from Caenorhabditis elegans, often used as a model for human Golgi α-mannosidase II.[4][5] DIM (1,4-dideoxy-1,4-imino-D-mannitol) is a related iminosugar inhibitor.
Experimental Protocols
The evaluation of the inhibitory potential of DAB analogues against α-mannosidase and other glycosidases is typically performed using spectrophotometric assays.
General Glycosidase Inhibition Assay
This method is adapted from procedures described in the literature.[1][6]
Materials:
-
Phosphate buffer (0.1 M, pH 5.6 for mannosidases, pH 6.8 for other glycosidases)
-
p-Nitrophenyl (pNP) glycoside substrates (e.g., p-nitrophenyl-α-D-mannopyranoside)
-
Enzyme solution (e.g., jack bean α-mannosidase)
-
DAB analogue inhibitor solution (dissolved in DMSO)
-
1 M Sodium Carbonate (Na2CO3) solution
-
96-well microplates or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures in cuvettes or microplate wells containing the appropriate phosphate buffer and the pNP-glycoside substrate at a concentration close to its Michaelis constant (KM).
-
Add a solution of the DAB analogue inhibitor at the desired final concentration. A control sample with DMSO instead of the inhibitor is also prepared.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 35°C for mannosidases).
-
Initiate the enzymatic reaction by adding a diluted solution of the enzyme.
-
Monitor the formation of p-nitrophenolate by measuring the increase in absorbance at 400 nm over a defined period (e.g., 4 minutes). For α- and β-mannosidases, aliquots can be taken at intervals and the reaction stopped by adding 1 M Na2CO3 before measuring the absorbance.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate of control)).
-
To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the results are plotted as percentage inhibition versus inhibitor concentration.
-
For Ki determination, the nature of the inhibition is first identified using Lineweaver-Burk plots with varying substrate and inhibitor concentrations.
Visualizations
N-Linked Glycan Processing Pathway and Inhibition
The processing of N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus is a critical cellular process for proper protein folding and function. α-Mannosidases play a key role in this pathway by trimming mannose residues from the oligosaccharide chains of glycoproteins. Inhibition of Golgi α-mannosidase II by selective inhibitors like certain DAB analogues can halt this process, leading to the accumulation of hybrid-type N-glycans. This disruption has been explored as a therapeutic strategy in cancer, as it can alter the cell surface glycan profile and affect cell adhesion and signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
Comparative Analysis of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (D-AB1 HCl) Cross-Reactivity with Glycosidases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Enzymatic Inhibition Profile of D-AB1 HCl
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (D-AB1 HCl), a potent iminosugar inhibitor, is primarily recognized for its strong inhibitory action against glycogen phosphorylase, a key enzyme in glycogenolysis.[1] However, its therapeutic potential and application in research are also defined by its selectivity and cross-reactivity with other enzymes, particularly glycosidases. This guide provides a comparative overview of the inhibitory activity of D-AB1 HCl against a panel of enzymes, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Enzyme Inhibition
The inhibitory effects of D-AB1 HCl have been quantified against several enzymes, revealing a degree of selectivity. The following table summarizes the available inhibition constants (IC₅₀ or Kᵢ) for D-AB1 HCl against various enzymes.
| Enzyme Target | Enzyme Source | Inhibition Constant (IC₅₀/Kᵢ) |
| Glycogen Phosphorylase | Rabbit Muscle | ~400 nM (Kᵢ)[2] |
| Glycogen Phosphorylase | Isolated Liver Cells | 1.0 µM (IC₅₀)[1] |
| Glycogen Phosphorylase | Cerebral Cortex Homogenates | 463 nM (IC₅₀)[1] |
| Glycogen Phosphorylase | Cerebellum Homogenates | 383 nM (IC₅₀)[1] |
| α-Glucosidase | Various | Potent Inhibition (Specific Kᵢ not found)[2] |
| α-Mannosidase | Not Specified | Analogues show potent inhibition |
Enzyme Inhibition Specificity and Cross-Reactivity
The data indicates that D-AB1 HCl is a highly potent inhibitor of glycogen phosphorylase across different tissue types.[1][2] While its inhibitory activity against α-glucosidases is also noted to be significant, a detailed quantitative comparison with its effect on glycogen phosphorylase is challenging without specific Kᵢ values.[2]
Studies on D-AB1 analogues have shown that modifications to the parent molecule can lead to potent and selective inhibition of other glycosidases, such as α-mannosidase. This suggests that the core structure of D-AB1 has the potential to interact with the active sites of various glycosidases, and its selectivity can be modulated through chemical derivatization.
The following diagram illustrates the known primary target of D-AB1 and its reported cross-reactivity.
Caption: D-AB1 HCl's primary and potential secondary enzymatic targets.
Experimental Protocols
The determination of enzyme inhibition by D-AB1 HCl typically involves spectrophotometric assays. Below are detailed methodologies for assessing the inhibition of glycogen phosphorylase and a general protocol for glycosidases using a chromogenic substrate.
Glycogen Phosphorylase Inhibition Assay
This protocol is adapted from methods used to characterize glycogen phosphorylase inhibitors.
Objective: To determine the inhibitory effect of D-AB1 HCl on glycogen phosphorylase activity.
Principle: The activity of glycogen phosphorylase is measured in the direction of glycogen synthesis. The enzyme catalyzes the transfer of a glucose unit from glucose-1-phosphate to a glycogen primer, releasing inorganic phosphate. The amount of inorganic phosphate produced is quantified colorimetrically.
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
Glucose-1-phosphate (G1P)
-
Glycogen
-
HEPES buffer (50 mM, pH 7.2)
-
Potassium chloride (KCl, 100 mM)
-
Magnesium chloride (MgCl₂, 2.5 mM)
-
This compound (D-AB1 HCl)
-
BIOMOL® Green reagent (or similar phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 10 µL of various concentrations of D-AB1 HCl (dissolved in water or an appropriate buffer) to the sample wells.
-
Add 40 µL of rabbit muscle GPa (0.38 U/mL in 50 mM HEPES buffer, pH 7.2) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Enzymatic Reaction:
-
To each well, add 50 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Quantification of Inorganic Phosphate:
-
Stop the reaction by adding 100 µL of BIOMOL® Green reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of D-AB1 HCl compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the inhibition constant (Kᵢ), assays should be performed with varying concentrations of both the substrate (G1P) and the inhibitor.
-
General Glycosidase Inhibition Assay (using p-Nitrophenyl Substrate)
This protocol provides a general framework for assessing the cross-reactivity of D-AB1 HCl with various glycosidases.
Objective: To determine the inhibitory effect of D-AB1 HCl on a specific glycosidase (e.g., α-glucosidase, β-glucosidase, α-mannosidase).
Principle: The activity of the glycosidase is measured by its ability to hydrolyze a specific p-nitrophenyl (pNP) glycoside substrate. The cleavage of the substrate releases p-nitrophenol, a chromogenic compound that can be quantified spectrophotometrically after alkalinization.
Materials:
-
Target glycosidase (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Corresponding p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)
-
Phosphate buffer (0.1 M, pH 6.8) or other appropriate buffer for the specific enzyme
-
This compound (D-AB1 HCl)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of D-AB1 HCl at various concentrations to the test wells.
-
Add 25 µL of the glycosidase enzyme solution (at a pre-determined optimal concentration) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of the pNP-glycoside substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Termination of Reaction and Measurement:
-
Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each D-AB1 HCl concentration relative to the uninhibited control.
-
Determine the IC₅₀ value from a dose-response curve. For determining the Kᵢ value and the mode of inhibition, the assay should be repeated with multiple substrate and inhibitor concentrations, followed by analysis using methods such as the Lineweaver-Burk or Dixon plots.
-
The following diagram illustrates the general workflow for determining enzyme inhibition constants.
Caption: A generalized workflow for determining enzyme inhibition kinetics.
References
Safety Operating Guide
Proper Disposal of 1,4-Dideoxy-1,4-imino-D-arabinitol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information for the proper disposal of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (CAS Number: 100991-92-2), a glycogen phosphorylase inhibitor.
Safety and Handling Profile
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It has a health, fire, and reactivity rating of 0 on both the NFPA and HMIS scales, indicating minimal hazard.[1] Despite its non-hazardous classification, proper laboratory practices should always be followed.
| Hazard Classification | Rating |
| GHS Classification | Not classified[1] |
| NFPA Health Rating | 0[1] |
| NFPA Fire Rating | 0[1] |
| NFPA Reactivity Rating | 0[1] |
| HMIS Health Rating | 0[1] |
| HMIS Fire Rating | 0[1] |
| HMIS Reactivity Rating | 0[1] |
Disposal Procedures
The recommended disposal methods for this compound are straightforward, reflecting its non-hazardous nature.
For Small Quantities:
Smaller amounts of this substance can be disposed of with regular household waste.[1]
For Uncleaned Packaging:
Disposal of uncleaned packaging must adhere to official regulations.[1] It is crucial to consult your institution's specific guidelines and local regulations to ensure full compliance.
General Recommendations:
-
Consult Local Regulations: Always check with your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations before disposing of any chemical waste.
-
Avoid Environmental Release: Do not allow the substance to enter sewers or surface and ground water.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride (CAS Number: 100991-92-2). While some safety data sheets (SDS) classify this substance as not hazardous, a conservative approach to personal protective equipment (PPE) is recommended due to its fine powder form and hygroscopic nature.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure a safe laboratory environment. While one Safety Data Sheet (SDS) indicates no special measures are required, another supplier recommends more protective measures.[1][3] Adhering to the more cautious guidelines is a best practice in chemical handling.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 (US) or equivalent dust mask | To prevent inhalation of the fine powder, especially when weighing or transferring the substance.[3] |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from dust and potential splashes.[4][5] |
| Hand Protection | Nitrile gloves | To prevent skin contact.[3] Inspect gloves before use and wash hands after removal. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Experimental Workflow and Handling
Critical Handling Note: This compound is extremely hygroscopic.[2] All handling and storage should be conducted under an inert atmosphere, such as argon, to prevent moisture absorption.[2]
Procedural Steps:
-
Preparation : Before handling, ensure you are wearing all required PPE as specified in the table above. Prepare a dry, inert atmosphere in a glovebox or by using a Schlenk line.
-
Equilibration : Allow the sealed container of this compound to warm to room temperature before opening it within the inert atmosphere. This prevents condensation of atmospheric moisture onto the cold powder.
-
Aliquotting : Inside the inert atmosphere, carefully transfer the desired amount of the compound. Minimize the time the container is open.
-
Storage : Securely seal the container under an inert gas. Store the compound in a cool, dry place, typically between 2-8°C, as indicated by suppliers.[2]
-
Cleanup : Clean all equipment and the workspace thoroughly.
Disposal Plan
According to its SDS, this compound is not classified as a hazardous substance.[1] However, disposal must always comply with local, state, and federal regulations.
Disposal Steps:
-
Small Quantities : For very small residual amounts, some guidelines suggest they can be disposed of with regular laboratory trash, provided they are not mixed with hazardous waste.[1] The container should be securely packaged.[6]
-
Large Quantities : For disposal of more than five pounds, or if required by local regulations, contact your institution's Environmental Health and Safety (EHS) office for guidance.[6]
-
Containers : Empty containers should have their labels defaced and can then be disposed of in the regular trash.[7]
-
Important : Do not dispose of this chemical down the sink or into sewers.[1] Laboratory personnel, not custodial staff, should handle the final placement of chemical waste into designated disposal areas.[6][7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. ≥98% (TLC), Glycogen phosphorylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. csn.edu [csn.edu]
- 7. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
